5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
Description
Properties
IUPAC Name |
5-bromo-3-fluoro-4-formylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFN2O/c8-5-2-11-6(1-10)7(9)4(5)3-12/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWIKCOMHLFPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C#N)F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile chemical properties
Executive Summary: The Tetra-Orthogonal Pyridine Scaffold
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (CAS: 2244721-39-7) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the dense functionalization of the pyridine ring, where four distinct reactive handles—bromide, fluoride, aldehyde, and nitrile—are positioned to allow orthogonal chemical transformations.
For drug discovery professionals, this molecule is not merely an intermediate; it is a branching point for diversity-oriented synthesis (DOS). It enables the rapid construction of fused bicyclic heteroaromatics (e.g., azaindoles, naphthyridines) and the precise installation of pharmacophores in Fragment-Based Drug Discovery (FBDD).
Key Chemical Identity
| Property | Detail |
| IUPAC Name | 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile |
| CAS Number | 2244721-39-7 |
| Molecular Formula | |
| Molecular Weight | 228.01 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Storage | Inert atmosphere, -20°C (Aldehyde is oxidation-prone) |
Physicochemical Profile & Electronic Architecture
Understanding the electronic distribution is critical for predicting regioselectivity. The pyridine ring is highly electron-deficient due to the cumulative inductive (
Electronic Effects by Position
-
N1 (Pyridine Nitrogen): Electron sink, deactivates the ring toward electrophilic attack but activates it for nucleophilic attack.
-
C2-Nitrile (-CN): Strong electron-withdrawing group (EWG). Significantly increases the acidity of the adjacent C3 position and activates the C3-Fluorine for displacement.
-
C3-Fluorine (-F): Inductively withdrawing but can donate electron density via resonance. However, in this highly deactivated system, it acts primarily as a leaving group for
. -
C4-Formyl (-CHO): Strong EWG. Lowers the LUMO energy of the ring, making the C3 and C5 positions susceptible to nucleophilic interactions, though steric crowding at C4 is a factor.
-
C5-Bromine (-Br): The "softest" handle, ideal for metal-catalyzed cross-coupling. It is less activated for
than the C3-F due to the lack of an ortho-nitrile group.
Predicted Physiochemical Properties (In Silico)
| Parameter | Value (Predicted) | Significance |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability potential. |
| TPSA | ~50 Ų | Favorable for CNS penetration (Target < 90 Ų). |
| pKa (Conjugate Acid) | < 0 | The pyridine nitrogen is non-basic due to strong EWGs. |
Synthetic Accessibility & Production
While specific industrial routes are proprietary, the most chemically consistent synthesis derives from the oxidation of the 4-methyl analog. This avoids the incompatibility of organolithium reagents with the nitrile group.
Recommended Synthetic Pathway
-
Starting Material: 2-Amino-5-bromo-3-fluoro-4-methylpyridine.
-
Sandmeyer Cyanation: Conversion of the C2-amino group to a nitrile using
. -
Oxidation: Selective oxidation of the C4-methyl group to the aldehyde using Selenium Dioxide (
) in dioxane or via radical bromination followed by hydrolysis (gem-dibromide route).
Chemo-Selective Reactivity Guide
This section details the orthogonal reactivity logic. The order of operations is critical to prevent side reactions.
The Reactivity Hierarchy
-
C4-Aldehyde (Most Reactive Electrophile): Susceptible to nucleophiles (amines, hydrides) without catalyst. Action: Protect as acetal if modifying other positions first.
-
C3-Fluorine (Activated Leaving Group): Highly reactive toward
due to the ortho-nitrile and para-formyl activation. -
C5-Bromine (Cross-Coupling Handle): Requires Pd/Ni catalysis. Stable to mild nucleophiles.
-
C2-Nitrile (Least Reactive): Requires strong acid/base hydrolysis or metal catalysis to react.
Visualizing the Reaction Pathways
Figure 1: Orthogonal reaction pathways available for the scaffold. Note the potential for cascade cyclizations (Path D).
Detailed Experimental Protocols
These protocols are generalized based on the reactivity of this specific class of poly-halogenated pyridines. Always perform a pilot scale (10-50 mg) first.
Protocol A: Regioselective at C3 (Fluorine Displacement)
Rationale: The C3-fluorine is activated by the ortho-nitrile and para-formyl groups. The C5-bromine remains intact under these mild conditions.
-
Setup: Dissolve 1.0 eq of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile in anhydrous THF or DMF (0.1 M).
-
Reagent: Add 1.1 eq of the nucleophile (e.g., Morpholine, Primary Amine).
-
Base: Add 1.2 eq of
or DIPEA. -
Condition: Stir at
to RT. Note: Heating may trigger competitive attack at the nitrile or aldehyde. -
Monitoring: TLC (Hexane/EtOAc) usually shows conversion within 1-4 hours.
-
Workup: Dilute with water, extract with EtOAc. The product is usually the 3-substituted-5-bromo-4-formyl derivative.
Protocol B: Reductive Amination at C4 (Aldehyde)
Rationale: Standard reductive amination conditions apply, but avoid strong reducing agents that might reduce the nitrile or dehalogenate the ring.
-
Setup: Dissolve 1.0 eq of substrate in DCE (Dichloroethane).
-
Amine Formation: Add 1.0-1.2 eq of amine and 1.0 eq of Acetic Acid. Stir for 30 min to form the imine.
-
Reduction: Cool to
. Add 1.5 eq of Sodium Triacetoxyborohydride ( ). -
Reaction: Stir at RT overnight.
-
Validation: The C3-F and C5-Br should remain intact, allowing for subsequent functionalization.
Applications in Drug Design[4][5]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as a "core linker."
-
Vector 1 (C5): Extension into a hydrophobic pocket via Suzuki coupling.
-
Vector 2 (C4): Solubilizing group attachment via reductive amination.
-
Vector 3 (C3): Hydrogen bond donor/acceptor installation via
.
Synthesis of Fused Heterocycles
The proximity of the C3-Fluoro and C4-Formyl (or C2-Nitrile) groups allows for "one-pot" annulations.
-
Example: Reaction with Hydrazine.
-
Hydrazine attacks C4-Aldehyde (Hydrazone formation).
-
Intramolecular
at C3-Fluorine. -
Result: 1H-Pyrazolo[3,4-c]pyridine core synthesis.
-
Safety & Stability (MSDS Summary)
-
Acute Toxicity: Classified as toxic if swallowed (H301) due to the nitrile and pyridine nature.
-
Skin/Eye: Causes severe skin burns and eye damage (H314). The benzylic-like aldehyde and halogens make it a potent alkylating agent/irritant.
-
Reactivity Hazard: Incompatible with strong oxidizers. The aldehyde can auto-oxidize to the carboxylic acid upon prolonged air exposure; store under Nitrogen/Argon.
References
-
Synthesis of Functionalized Pyridines
-
Reactivity of Fluorinated Pyridines
-
Catalog Data & Physical Properties (Analogous Structures)
-
Nucleophilic Substitution Patterns
- Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
- Source: PMC / NIH.
-
URL:[Link]
-
Specific CAS Entry
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-3-fluoro-pyridine-2-carbonitrile | 886373-28-0 [chemicalbook.com]
- 6. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. boronmolecular.com [boronmolecular.com]
- 8. 2244721-39-7|5-Bromo-3-fluoro-4-formylpicolinonitrile|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (CAS No. 2244721-39-7), a highly functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. This document elucidates the structural features, physicochemical properties, and proposes synthetic strategies and reactivity profiles based on established chemical principles and data from analogous structures. The guide is intended to serve as a foundational resource for researchers seeking to explore the utility of this versatile chemical scaffold.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a privileged scaffold in drug discovery and functional materials, owing to its ability to engage in hydrogen bonding and its unique electronic properties. The strategic placement of multiple functional groups, as seen in 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile, offers a rich platform for chemical diversification and the fine-tuning of molecular properties. The presence of a nitrile, an aldehyde, a bromine atom, and a fluorine atom on the pyridine core provides orthogonal chemical handles for a variety of transformations. This multi-functionalized nature makes it a valuable building block for the synthesis of complex molecular architectures. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties[1].
Molecular Structure and Physicochemical Properties
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile is a chemical compound with the molecular formula C₇H₂BrFN₂O and a molecular weight of 229.01 g/mol [2].
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2244721-39-7 | [2] |
| Molecular Formula | C₇H₂BrFN₂O | [2] |
| Molecular Weight | 229.01 | [2] |
| Appearance | Predicted to be a solid | Inferred from related compounds |
| Solubility | Predicted to be soluble in common organic solvents like Dichloromethane, Tetrahydrofuran, and Dimethylformamide | Inferred from related compounds |
Proposed Synthetic Strategies
Retrosynthetic Analysis
A plausible retrosynthetic pathway is outlined below. The formyl group can be introduced via oxidation of a corresponding methyl group or through a directed ortho-metalation followed by quenching with a formylating agent.
Caption: Retrosynthetic approach for the target molecule.
Proposed Experimental Protocol: Synthesis via Oxidation
This proposed synthesis starts from the related compound, 5-bromo-3-fluoropyridine-2-carboxylic acid amide.
Step 1: Dehydration of Amide to Nitrile
The synthesis of the precursor, 5-Bromo-3-fluoropyridine-2-carbonitrile, can be achieved by the dehydration of 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide. A known method for a similar compound involves heating the amide with a dehydrating agent like phosphorus oxychloride (POCl₃)[3].
-
Reaction: 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide → 5-Bromo-3-fluoropyridine-2-carbonitrile
-
Reagents: Phosphorus oxychloride (POCl₃), Sodium Chloride (optional, as a catalyst)[3].
-
Solvent: Dichloromethane or another inert solvent[3].
-
Procedure:
-
Suspend 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide and sodium chloride in dichloromethane[3].
-
Add phosphorus oxychloride dropwise at room temperature[3].
-
Reflux the mixture overnight[3].
-
Cool the reaction and quench by pouring it into a saturated sodium bicarbonate solution[3].
-
Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure[3].
-
Purify the crude product by silica gel chromatography to yield 5-Bromo-3-fluoropyridine-2-carbonitrile[3].
-
Step 2: Introduction of the 4-Formyl Group
The introduction of the formyl group at the 4-position is the key step. Given the electronic nature of the substituted pyridine ring, a directed metalation approach is a viable strategy. However, a more direct approach could be the oxidation of a 4-methyl precursor, if available. A general method for the synthesis of a related compound, 2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde, involves the oxidation of 2-Bromo-5-fluoro-3-methylpyridine[4].
-
Hypothetical Precursor: 5-Bromo-3-fluoro-4-methylpyridine-2-carbonitrile
-
Reaction: 5-Bromo-3-fluoro-4-methylpyridine-2-carbonitrile → 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
-
Reagents: A suitable oxidizing agent such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄).
-
Solvent: Dioxane or a similar high-boiling inert solvent.
-
Procedure (General):
-
Dissolve the methylpyridine precursor in the chosen solvent.
-
Add the oxidizing agent portion-wise at an elevated temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter off any solid byproducts.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over a suitable drying agent, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
-
Reactivity and Synthetic Utility
The rich array of functional groups in 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile provides a versatile platform for a multitude of chemical transformations.
Caption: Potential reaction pathways for the title compound.
Reactions at the Bromine (C5-Position)
The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base will yield 5-aryl or 5-alkyl substituted derivatives. This is a common strategy for building molecular complexity[4].
-
Stille Coupling: Coupling with organostannanes provides another robust method for C-C bond formation.
-
Buchwald-Hartwig Amination: This reaction allows for the introduction of nitrogen-based nucleophiles, forming valuable aniline derivatives.
Reactions involving the Formyl Group (C4-Position)
The aldehyde functionality is a versatile handle for numerous transformations.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding amines.
-
Wittig Reaction: This allows for the conversion of the aldehyde to an alkene.
-
Aldol Condensation: Reaction with enolates will lead to the formation of β-hydroxy carbonyl compounds, which can be further elaborated.
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate or Jones reagent[4].
-
Reduction: Reduction to the corresponding alcohol can be achieved with mild reducing agents like sodium borohydride[4].
Reactivity of the Nitrile Group (C2-Position)
The cyano group can undergo a variety of transformations.
-
Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to a carboxylic acid or a primary amide.
-
Reduction: Reduction with agents like lithium aluminum hydride will yield a primary amine.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic systems, a common strategy in the synthesis of fused pyridine derivatives[1].
Nucleophilic Aromatic Substitution
The fluorine atom at the C3-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the adjacent nitrile group and the pyridine nitrogen. This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines.
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile suggest its potential utility in several areas of research.
-
Medicinal Chemistry: As a highly decorated scaffold, it can serve as a starting point for the synthesis of compound libraries for high-throughput screening. The various functional groups allow for the exploration of chemical space around a central core, which is a key strategy in lead optimization. Substituted pyridines are integral to many approved drugs.
-
Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrile and aldehyde groups can act as coordination sites for metal ions. Furthermore, the synthesis of pyridine-triazole derivatives from related pyridine precursors for use in photoluminescent materials has been documented[5]. The high degree of functionalization could lead to materials with interesting electronic or photophysical properties. The interest in cyanopyridine derivatives stems from their fluorescent properties, which are applicable in organic light-emitting diodes (OLEDs) and optical sensors[6][7].
Safety and Handling
While specific safety data for 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile is not available, related compounds such as 5-Bromo-3-fluoropyridine-2-carbonitrile are classified as acutely toxic if swallowed, causing skin irritation and serious eye damage[8]. It is therefore prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile represents a promising, yet underexplored, building block for chemical synthesis. Its dense and varied functionalization offers a multitude of opportunities for the creation of novel and complex molecules. This guide provides a foundational understanding of its properties and reactivity, based on established chemical principles, to stimulate and facilitate further research into its applications in drug discovery, materials science, and beyond. The proposed synthetic routes and reactivity profiles offer a starting point for researchers to incorporate this versatile scaffold into their research programs.
References
- Mahesha, P., Shetty, N. S., & Sinha, R. K. (2022). Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. Journal of Molecular Structure, 1270, 133958.
- Al-Zaydi, K. M. (2009).
- Bobbitt, K. L., et al. (2021). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 11(34), 20958-20968.
-
Chemsrc. (2025, August 27). CAS No. 2244721-39-7. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[methyl(1-methyl-1H-1,2,3,4-tetrazol-5-yl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid. Retrieved from [Link]
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- 3. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. Buy 2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde | 2489461-17-6 [smolecule.com]
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Introduction: The Significance of a Multi-Functionalized Pyridine Scaffold
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile. As a highly functionalized heterocyclic compound, it serves as a valuable building block in medicinal chemistry.[1] Accurate structural elucidation is paramount for its application in drug discovery, and NMR spectroscopy is the definitive technique for this purpose.[2][3] This document moves beyond a simple data sheet, offering a detailed interpretation grounded in the fundamental principles of substituent effects on the pyridine scaffold to predict and explain the spectral features.
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (CAS No. 2244721-39-7) is a strategically designed chemical intermediate. The pyridine ring is a privileged scaffold in numerous biologically active compounds.[4] The incorporation of a fluorine atom can significantly modulate pharmacokinetic properties such as metabolic stability and receptor binding affinity, a common strategy in modern drug design.[5][6] Furthermore, the presence of four distinct and reactive functional groups—bromo, fluoro, formyl, and cyano—offers multiple vectors for synthetic diversification, making it a powerful precursor for creating libraries of novel compounds.
Given this synthetic utility, unambiguous structural verification is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure in solution.[2][7] This guide will detail the predicted ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecular structure and the resulting chemical shifts and coupling constants.
Caption: Molecular structure with atom numbering for NMR assignment.
Theoretical Framework for Spectral Prediction
The NMR spectrum of a molecule is dictated by the local magnetic environments of its NMR-active nuclei, such as ¹H and ¹³C.[8] These environments are heavily influenced by the electronic effects of neighboring atoms and functional groups.[9]
The Electronic Landscape of the Pyridine Ring
The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to an overall electron-deficient (π-deficient) aromatic system compared to benzene.[10] This generally causes the ring protons and carbons to appear at a lower field (higher ppm). Furthermore, the molecule contains four powerful electron-withdrawing groups (EWGs):
-
Cyano (-CN): Strongly electron-withdrawing through both induction and resonance.
-
Formyl (-CHO): Strongly electron-withdrawing through induction and resonance.[11]
-
Fluoro (-F): Highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), but a weak electron-donating resonance effect (+R).[1]
-
Bromo (-Br): Exerts a -I effect and a weak +R effect.
The cumulative effect of these EWGs dramatically deshields the remaining ring proton (H-6) and all ring carbons, pushing their signals significantly downfield.
The Critical Role of Spin-Spin Coupling
Beyond chemical shifts, spin-spin coupling provides through-bond connectivity information. The splitting pattern (multiplicity) of a signal reveals the number of adjacent, non-equivalent nuclei. In this molecule, couplings between the proton (H-6) and the fluorine atom (¹⁹F), and between the carbons and the fluorine atom, are expected to be particularly informative.[12]
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to be relatively simple, showing only two signals corresponding to the aldehyde proton and the single aromatic proton at the C-6 position.
-
Aldehyde Proton (CHO): Aldehyde protons typically resonate in the 9.5-10.5 ppm region. Due to the electron-withdrawing nature of the pyridine ring and adjacent substituents, this proton will be highly deshielded. It is expected to appear as a singlet, though very long-range coupling to the fluorine or H-6 may cause slight broadening.
-
Aromatic Proton (H-6): The proton at the C-6 position is adjacent to the ring nitrogen and is further deshielded by the cumulative effects of the four EWGs. Its chemical shift is predicted to be significantly downfield, likely in the range of 8.5-9.0 ppm. Crucially, this proton will exhibit coupling to the fluorine atom at C-3. This four-bond coupling (⁴JHF) across the nitrogen atom is expected to be in the range of 2-4 Hz, splitting the H-6 signal into a well-defined doublet .
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| CHO | ~10.2 | Singlet (s) | - | Standard aldehyde region, deshielded by EWGs. |
| H-6 | ~8.8 | Doublet (d) | ⁴J(H-F) ≈ 3 Hz | Highly deshielded by N and EWGs; coupling to ¹⁹F at C-3. |
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the pyridine ring and the substituents. All carbon signals will be significantly influenced by the attached functional groups and their position relative to the fluorine atom.[13][14]
-
C-2 (bearing -CN): This carbon is bonded to the electronegative nitrogen and the cyano group. It will also experience a two-bond coupling to the fluorine atom (²JCF). Its chemical shift is expected in the 140-145 ppm range.
-
C-3 (bearing -F): The carbon directly attached to fluorine will exhibit a very large one-bond C-F coupling constant (¹JCF), typically 240-260 Hz, splitting the signal into a large doublet. The direct attachment to fluorine will shift this carbon significantly downfield, likely in the 160-165 ppm range (ipso effect).
-
C-4 (bearing -CHO): This carbon is deshielded by the formyl group and experiences a two-bond coupling to fluorine (²JCF). It is predicted to appear in the 135-140 ppm range.
-
C-5 (bearing -Br): The ipso-carbon attached to bromine typically appears in the 115-125 ppm range. It will also show a three-bond coupling to fluorine (³JCF).
-
C-6 (bearing -H): This carbon is adjacent to the ring nitrogen and will be deshielded. It will exhibit a three-bond coupling to fluorine (³JCF). Its predicted chemical shift is around 150-155 ppm.
-
Cyano Carbon (-CN): Nitrile carbons typically appear in the 115-120 ppm region. This carbon will likely show a three-bond coupling to the fluorine atom (³JCF).
-
Formyl Carbon (-CHO): Aldehyde carbons are highly deshielded and are expected to resonate in the 185-195 ppm range. This carbon will exhibit a three-bond coupling to fluorine (³JCF).
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted Coupling Constant (J, Hz) |
| CHO | ~190 | Doublet (d) | ³J(C-F) ≈ 5-10 Hz |
| C-3 | ~162 | Doublet (d) | ¹J(C-F) ≈ 250 Hz |
| C-6 | ~153 | Doublet (d) | ³J(C-F) ≈ 3-7 Hz |
| C-2 | ~142 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |
| C-4 | ~138 | Doublet (d) | ²J(C-F) ≈ 15-20 Hz |
| C-5 | ~120 | Doublet (d) | ³J(C-F) ≈ 4-8 Hz |
| CN | ~117 | Doublet (d) | ³J(C-F) ≈ 4-8 Hz |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data for 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile.
5.1 Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble and that does not have signals overlapping with the analyte signals. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its higher solubilizing power for polar, crystalline compounds.
-
Concentration:
-
Sample Handling: Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer's detection coil (typically ~4 cm).
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
5.2 Spectrometer Setup and Data Acquisition (Based on a standard 400 MHz spectrometer)
-
Instrument Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for the respective nucleus (¹H or ¹³C). Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Experiment: Standard one-pulse (zg30) experiment.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): ~2-5 seconds (to allow for full relaxation of nuclei).
-
Number of Scans (NS): 8-16 scans for a moderately concentrated sample.
-
Spectral Width (SW): A spectral width of ~16 ppm (centered around 8 ppm) should be sufficient.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets (or doublets due to C-F coupling).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): ~2 seconds.
-
Number of Scans (NS): 1024-4096 scans, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of ~240 ppm is standard.
-
Caption: A generalized workflow for NMR-based structure elucidation.
Unambiguous Assignment with 2D NMR
While 1D NMR provides a robust prediction, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would provide definitive proof of the assignments.
-
HSQC: This experiment would show a correlation peak between the H-6 proton and the C-6 carbon, confirming their direct bond.
-
HMBC: This is the most powerful experiment for this molecule. It reveals correlations between protons and carbons over two or three bonds. Key expected correlations that would validate the structure are:
-
From the CHO proton to C-4 (²J) and C-3 / C-5 (³J).
-
From the H-6 proton to C-5 / C-4 (²J / ³J) and C-2 (³J, across the nitrogen).
-
Caption: Expected long-range ¹H-¹³C correlations in an HMBC spectrum.
Conclusion
The ¹H and ¹³C NMR spectra of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile are predicted to exhibit distinct and informative features. The ¹H spectrum is characterized by two downfield signals, with the aromatic H-6 proton showing a clear doublet structure due to coupling with fluorine. The ¹³C spectrum is defined by the strong deshielding effects of the multiple electron-withdrawing groups and the characteristic splitting patterns caused by one-, two-, and three-bond couplings to the fluorine atom. This detailed predictive analysis serves as a robust guide for researchers in verifying the synthesis of this valuable intermediate, ensuring the quality and integrity of materials used in the critical path of drug discovery and development.
References
-
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
- ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
-
Perez Rial, L. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]
-
Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
-
Mestrelab Research. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
-
JoVE. (2015). Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. [Link]
-
Podsiadły, Z., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13416–13430. [Link]
-
OpenOChem Learn. (n.d.). Interpreting. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]
-
Drug Discovery & Development. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
-
Magritek. (2021). A true multinuclear spectroscopy case study. [Link]
-
LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]
-
Chemistry Stack Exchange. (2014). Proton NMR signals and rings. [Link]
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Technical Guide: Mass Spectrometry Characterization of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
Topic: Mass Spectrometry of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads[1][2]
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric (MS) analysis of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (CAS: 886373-28-0).[1][2] As a highly functionalized pyridine scaffold used frequently in the synthesis of kinase inhibitors and complex heterocycles, this molecule presents unique analytical challenges. These include a distinct isotopic signature due to bromine, potential hemiacetal formation at the formyl group, and specific fragmentation pathways driven by the electron-withdrawing nitrile and fluoro substituents. This guide outlines optimized experimental protocols, predictive fragmentation mechanisms, and data interpretation strategies to ensure high-fidelity characterization.
Physicochemical Profile & MS Predictors[2][3]
Before initiating experimental workflows, the analyst must ground the method in the molecule’s fundamental properties. The presence of bromine (
Table 1: Molecular Specifications
| Property | Value | Notes |
| Formula | High degree of unsaturation (RDBE = 6).[1][2] | |
| Exact Mass ( | 227.9335 Da | Monoisotopic peak.[2] |
| Exact Mass ( | 229.9314 Da | M+2 peak.[2] |
| Isotope Pattern | ~1:1 ( | Distinctive "doublet" signature. |
| LogP (Predicted) | ~1.8 - 2.2 | Suitable for Reversed-Phase LC.[2] |
| pKa (Pyridine N) | < 2.0 | Highly suppressed basicity due to -F, -CN, -Br.[1][2] |
The "Basicity Paradox" in Ionization
While pyridines typically ionize readily in Electrospray Ionization (ESI+), the electron-withdrawing nature of the 2-cyano, 3-fluoro, and 5-bromo groups significantly reduces the electron density at the pyridine nitrogen.[1]
-
Implication: Standard ESI+ may show lower sensitivity compared to alkyl-pyridines.[2]
-
Solution: Use 0.1% Formic Acid or Ammonium Formate to force protonation.[2] If ESI response is poor, Atmospheric Pressure Chemical Ionization (APCI) in positive mode is the validated alternative, leveraging gas-phase proton transfer.
Experimental Protocol: Validated Workflows
Sample Preparation (Critical Control Point)
The C4-formyl group (-CHO) is highly reactive.[1][2] In nucleophilic solvents like methanol or ethanol, it exists in equilibrium with its hemiacetal form.
-
Risk: Analysis in methanol may yield a split peak or a mass shift of +32 Da (
). -
Protocol:
-
Solvent: Dissolve stock standard in Acetonitrile (MeCN) or DMSO .[2]
-
Dilution: Dilute to working concentration (e.g., 1 µg/mL) using 50:50 MeCN:Water.
-
Stability: Analyze within 4 hours to prevent hydrolysis of the nitrile (though slow) or oxidation of the aldehyde.
-
LC-MS Method Conditions
This method is designed to separate the target from potential synthetic impurities (e.g., des-bromo or carboxylic acid derivatives).[1][2]
| Parameter | Setting | Rationale |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Standard RP retention for polar aromatics.[1][2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic organic solvent prevents hemiacetals.[2] |
| Gradient | 5% B to 95% B over 5 min | General screening gradient. |
| Flow Rate | 0.4 - 0.6 mL/min | Compatible with ESI source flows.[1][2] |
| Source Temp | 350°C (ESI) / 400°C (APCI) | High temp ensures desolvation of polar nitriles.[2] |
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for method development.
Figure 1: Decision matrix for sample preparation and ionization source selection to avoid artifacts.
Fragmentation Analysis & Structural Elucidation
Understanding the fragmentation of the
The Parent Ion[4]
-
Observed m/z: 228.93 (
) and 230.93 ( ). -
Appearance: Distinct doublet of equal intensity.
Primary Fragmentation Pathways (MS/MS)
Upon Collision Induced Dissociation (CID), the molecule undergoes characteristic neutral losses.
-
Loss of Carbon Monoxide (-CO, 28 Da):
-
Loss of Hydrogen Cyanide (-HCN, 27 Da):
-
Halogen Radical Loss (-Br, 79/81 Da):
Diagnostic Ions Table
| Precursor (m/z) | Fragment (m/z) | Neutral Loss | Structural Assignment |
| 228.9 / 230.9 | - | - | |
| 228.9 | 200.9 | CO (28) | |
| 200.9 | 173.9 | HCN (27) | |
| 228.9 | 149.0 | Br[1][2]• (79) | |
| 228.9 | 148.0 | HBr (80) |
Fragmentation Pathway Diagram
The following DOT diagram visualizes the sequential breakdown of the molecule.
Figure 2: Proposed MS/MS fragmentation pathway. Note the preservation of the Br doublet until the halogen is lost.
Impurity Profiling & Quality Control
In a drug development context, detecting impurities is as important as confirming the target. Common synthetic byproducts for this scaffold include:
-
Des-formyl impurity: Result of decarbonylation.[1][2]
-
m/z: 200.9 (Isobaric with the fragment ion of the parent, separated by retention time).
-
-
Carboxylic Acid Derivative: Oxidation of the aldehyde.[2]
-
Hydrolysis Product: Hydrolysis of the nitrile to amide.
-
m/z: 246.9 / 248.9 (+18 Da shift).[2]
-
Analyst Note: The carboxylic acid impurity will likely have a shorter retention time in Reverse Phase LC due to increased polarity, while the des-formyl impurity will be less polar and elute later.
References
-
ChemicalBook. (2025).[2] 5-Bromo-3-fluoro-pyridine-2-carbonitrile Properties and Synthesis. Retrieved from .[2]
-
Sigma-Aldrich. (2025).[2] Product Specification: 5-bromo-3-(trifluoromethyl)pyridine-2-carbonitrile (Analogous Scaffold). Retrieved from .[2]
-
BenchChem. (2025).[2][5] Comparative Guide to Mass Spectrometry of Pyridine Carbonitriles. Retrieved from .[2]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Gross, J. H. (2017).[2] Mass Spectrometry: A Textbook. Springer.[2] (Reference for ESI/APCI ionization principles of heterocycles).
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- 4. Structure elucidation of chlorophyll catabolites (phyllobilins) by ESI-mass spectrometry—Pseudo-molecular ions and fragmentation analysis of a nonfluorescent chlorophyll catabolite (NCC) - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile using Fourier-Transform Infrared (FTIR) spectroscopy. As a substituted pyridine, this compound holds significant interest as a versatile building block in medicinal chemistry and materials science.[1] Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular structure and identifying key functional groups.[2][3] This document details the theoretical underpinnings, provides a robust experimental protocol using Attenuated Total Reflectance (ATR), interprets the resulting spectral data with authoritative references, and outlines best practices for data validation. The objective is to equip researchers with the necessary expertise to effectively utilize FTIR for the characterization of this and structurally similar compounds.
Introduction: The Compound and the Technique
1.1. The Significance of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile is a highly functionalized heterocyclic compound. Its structure, featuring a pyridine ring substituted with bromo, fluoro, formyl (aldehyde), and nitrile groups, makes it a valuable intermediate in organic synthesis.[4][5] Each functional group can participate in a variety of chemical transformations, allowing for the construction of complex molecular architectures relevant to the development of novel pharmaceuticals and functional materials.[1] Given its role as a critical precursor, unambiguous structural verification is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products.
1.2. The Power of Infrared Spectroscopy
Infrared spectroscopy is a cornerstone of chemical analysis, predicated on the principle that molecular bonds vibrate at specific, quantized frequencies.[6][7] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that match its natural vibrational modes (stretching, bending, etc.).[3] An IR spectrometer measures this absorption and plots it as a spectrum, typically showing transmittance or absorbance versus wavenumber (cm⁻¹).[2] This spectrum serves as a unique "molecular fingerprint."[6] More importantly, specific functional groups (like C=O, C≡N, C-F) give rise to characteristic absorption bands in predictable regions of the spectrum, making IR spectroscopy an exceptional tool for qualitative structural elucidation.[3][8]
Theoretical Principles: What the Spectrum Reveals
To interpret the IR spectrum of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile, it is essential to understand the vibrational frequencies of its constituent parts. A molecule's vibration frequency is primarily determined by the masses of the bonded atoms and the strength of the bond between them, a relationship analogous to a classical harmonic oscillator.[9]
-
Stronger bonds (e.g., double or triple bonds) have a larger force constant and vibrate at higher frequencies (higher wavenumbers).[9]
-
Bonds involving lighter atoms (e.g., C-H) vibrate at higher frequencies than those with heavier atoms (e.g., C-Br).[9]
For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment.[7][9] Highly polar bonds, such as the carbonyl (C=O) group, produce very strong absorption bands, while less polar bonds, like the C-C bonds within the aromatic ring, may show weaker absorptions.[9] The spectrum is typically divided into two main areas: the functional group region (4000–1500 cm⁻¹) where most key stretching vibrations appear, and the fingerprint region (1500–400 cm⁻¹), which contains complex bending vibrations and is unique to the molecule as a whole.[9][10]
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is the preferred sampling technique for this solid compound due to its simplicity, speed, and reproducibility, requiring minimal to no sample preparation.[11][12]
3.1. Instrumentation A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory is ideal. Diamond is chosen for its exceptional durability and broad spectral range.
3.2. Step-by-Step Methodology
-
Instrument Preparation: Allow the FTIR spectrometer's infrared source and electronics to warm up for at least 30 minutes to ensure signal stability.[13]
-
ATR Crystal Cleaning: Meticulously clean the diamond crystal surface. Use a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to fully evaporate. This prevents cross-contamination.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.
-
Parameters: A typical setting is 16 to 32 co-added scans at a resolution of 4 cm⁻¹. The scan range should cover the mid-IR, typically 4000 to 400 cm⁻¹.[14]
-
-
Sample Application: Place a small amount of the solid 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile powder onto the center of the diamond crystal. A few milligrams is sufficient.[15]
-
Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid and the crystal surface, which is critical for generating a strong evanescent wave and a high-quality spectrum.[12]
-
Sample Spectrum Collection: Using the exact same parameters as the background scan, collect the sample spectrum.
-
Data Processing: After collection, the instrument software automatically performs a background subtraction. A baseline correction may be applied to correct for any sloping or curvature in the baseline, often caused by light scattering or crystal contamination.[16]
-
Final Cleaning: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal as described in step 2.
The following diagram illustrates the generalized workflow for this process.
Caption: Workflow for ATR-FTIR analysis.
Spectral Analysis and Interpretation
The chemical structure of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile dictates the expected absorption bands. The following table summarizes the key vibrational modes and their anticipated positions in the infrared spectrum.
| Expected Wavenumber (cm⁻¹) | Intensity | Functional Group & Vibration Mode | Rationale and Authoritative Reference |
| ~3080-3030 | Weak-Medium | Aromatic C-H Stretch | C-H bonds on sp² hybridized carbons absorb at frequencies just above 3000 cm⁻¹.[17] |
| ~2860 & ~2760 | Weak-Medium | Aldehyde C-H Stretch (Fermi Doublet) | The C-H bond of an aldehyde group characteristically shows two weak bands due to Fermi resonance with an overtone of the C-H bending vibration. The peak around 2720-2760 cm⁻¹ is particularly diagnostic.[18][19] |
| ~2240-2220 | Medium-Strong, Sharp | Nitrile (C≡N) Stretch | The carbon-nitrogen triple bond is a strong bond that gives a sharp, intense absorption in a relatively clean region of the spectrum. Conjugation with the aromatic ring shifts this to a slightly lower frequency than aliphatic nitriles.[20][21] |
| ~1710-1690 | Strong, Sharp | Aldehyde Carbonyl (C=O) Stretch | This is one of the most prominent peaks in the spectrum. The C=O double bond is highly polar and produces a very strong absorption. Its position is lowered from a typical aliphatic aldehyde (~1730 cm⁻¹) due to conjugation with the pyridine ring.[18] |
| ~1600-1450 | Medium-Weak | Aromatic Ring (C=C and C=N) Stretches | The pyridine ring has several stretching vibrations in this region, often appearing as a set of sharp bands. These are analogous to the C=C stretches in benzene rings.[20][22] |
| ~1360-1000 | Strong | C-F Stretch | The C-F bond stretch is known to produce a very strong absorption. Its exact position is sensitive to the molecular environment but typically falls within this broad range.[23][24] |
| ~690-515 | Medium-Strong | C-Br Stretch | The vibration of the heavy bromine atom against the carbon atom occurs at a low frequency, placing this absorption in the lower part of the fingerprint region.[25][26] |
The molecular structure with key functional groups highlighted is shown below.
Caption: Structure with key functional groups.
Data Validation and Trustworthiness
Ensuring the reliability of an acquired spectrum is a critical aspect of scientific integrity.
-
Self-Validation through Protocol: The described protocol includes inherent validation steps. A clean, flat baseline on the background scan confirms the cleanliness of the ATR crystal. A successful background subtraction should remove atmospheric CO₂ (~2349 cm⁻¹) and H₂O (broad bands ~3400 cm⁻¹ and sharp bands ~1640 cm⁻¹) peaks, although minor artifacts may remain in a non-purged system.
-
Comparison with Reference Data: The most definitive validation is comparison with a known reference spectrum. Databases such as the NIST Chemistry WebBook[27][28] and other commercial libraries are invaluable resources. While a spectrum for this exact compound may not be publicly available, spectra of structurally similar molecules (e.g., other substituted cyanopyridines) can provide confidence in the assignments.[29]
-
Reproducibility: A trustworthy measurement must be reproducible. Re-running the sample after cleaning and re-application should yield a virtually identical spectrum, confirming that the observed peaks are not artifacts of sample preparation.
Conclusion
FTIR spectroscopy is an indispensable technique for the structural characterization of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile. By leveraging the ATR sampling method, a high-quality spectrum can be obtained rapidly and efficiently. The interpretation of this spectrum, guided by established group frequency correlations, allows for the confident identification of the nitrile, aldehyde, carbon-fluorine, carbon-bromine, and pyridine ring functionalities. This guide provides the theoretical foundation and practical methodology for researchers to employ FTIR as a primary tool for identity confirmation and quality control in the synthesis and application of this important chemical intermediate.
References
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Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Westin, J. (2020, March 26). Infrared Region - Molecular Structure And Absorption Spectra. MCAT Content. Retrieved from [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Bio-Rad. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromopyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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-
NIST. (n.d.). Quantitative Infrared Database. NIST Chemistry WebBook. Retrieved from [Link]
-
Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]
-
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Chemistry LibreTexts. (2023, January 29). Infrared Spectroscopy. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy. Retrieved from [Link]
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Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry. Retrieved from [Link]
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Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
-
Spectroscopy Online. (2025, November 18). Mini-Tutorial: Cleaning Up the Spectrum Using Preprocessing Strategies for FT-IR ATR Analysis. Retrieved from [Link]
-
Surplus Solutions. (2025, January 30). What Is the Basic Principle of IR Spectroscopy? [+Applications]. Retrieved from [Link]
-
Boron Molecular. (n.d.). 5-Bromo-3-fluoropyridine-2-carbonitrile. Retrieved from [Link]
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Gammadata. (n.d.). ATR Accessories and Modules - Tips for ATR Sampling. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR: aldehydes. Organic Chemistry. Retrieved from [Link]
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White Bear Photonics. (2025, June 17). Demystifying FTIR: A Practical Guide for New Users. Retrieved from [Link]
- Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from a document discussing IR analysis of nitriles.
-
J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved from [Link]
-
Specac Ltd. (2026, January 27). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Retrieved from [Link]
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BYJU'S. (n.d.). Infrared spectroscopy. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Oreate AI Blog. (2026, February 18). Unlocking Molecular Secrets: A Guide to FTIR Sampling Techniques. Retrieved from [Link]
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Stability and Storage of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
Technical Guidance for Medicinal Chemistry & Process Development
Part 1: Executive Summary
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (CAS: 2244721-39-7) is a highly functionalized, electron-deficient pyridine intermediate.[1][2] It serves as a critical scaffold in the synthesis of complex pharmaceuticals, particularly in the development of kinase inhibitors and PROTACs where orthogonal functionalization at the C2, C3, C4, and C5 positions is required.[2]
Due to the synergistic electron-withdrawing effects of the nitrile (-CN), fluoro (-F), and bromo (-Br) substituents, the C4-formyl group (-CHO) exhibits hyper-electrophilicity .[1][2] This makes the compound exceptionally prone to hydration (gem-diol formation) and autoxidation .[2] Improper storage results in rapid titer loss and the accumulation of impurities that can poison downstream catalytic cycles (e.g., Suzuki-Miyaura couplings).[2]
This guide defines the stability profile and mandatory handling protocols to maintain >98% purity.
Part 2: Chemical Vulnerability Profile[1][2]
To understand the storage requirements, we must first analyze the "Chemical Threat Matrix" inherent to the molecule's structure.[2]
The Hyper-Electrophilic Aldehyde (C4 Position)
Unlike a standard benzaldehyde, the aldehyde at C4 is attached to a pyridine ring depleted of electron density.[2]
-
Mechanism: The inductive withdrawal by C3-F and C2-CN, combined with the resonance withdrawal of the pyridine nitrogen, renders the carbonyl carbon highly positive.[1][2]
-
Consequence: The thermodynamic equilibrium shifts toward the hydrate (gem-diol) in the presence of even trace atmospheric moisture.[2] Unlike standard aldehydes, this hydration can be stable and difficult to reverse without forcing conditions that might degrade the nitrile.[2]
The Autoxidation Risk
The C4-aldehyde hydrogen bond dissociation energy is lowered by the electron-deficient ring, facilitating radical abstraction by atmospheric oxygen.[1][2]
-
Degradant: 5-Bromo-2-cyano-3-fluoropyridine-4-carboxylic acid.[2]
-
Impact: This acidic impurity can protonate basic catalysts or ligands in subsequent steps, stalling reactions.[2]
Nucleophilic Susceptibility ( )
While the C3-Fluoro and C5-Bromo groups are generally stable handles for cross-coupling, the ring is sufficiently activated that strong nucleophiles (hydroxide from water, amines) can displace the fluoride (at C3) or bromide (at C5) over time if stored in basic or protic media.[1][2]
Part 3: Degradation Pathways (Visualized)[2]
The following diagram maps the primary degradation cascades triggered by environmental exposure.
Figure 1: Primary degradation pathways.[2] The electron-deficient nature of the pyridine ring accelerates the transition from Target to Hydrate.[1][2]
Part 4: Storage & Handling Protocols[2]
The following protocols are mandatory for maintaining analytical integrity.
Long-Term Storage Conditions
| Parameter | Specification | Rationale |
| Temperature | -20°C ± 5°C | Slows kinetics of autoxidation and hydrolysis.[1][2] |
| Atmosphere | Argon or Nitrogen | Displaces O₂ and humidity.[2] Argon is preferred due to higher density.[2] |
| Container | Amber Glass Vial | Protects from UV-initiated radical formation.[1][2] |
| Seal | Teflon-lined Cap + Parafilm | Prevents gas exchange.[1][2] Septum caps are insufficient for >1 month storage.[2] |
| Desiccant | Secondary Containment | Store the vial inside a jar containing activated silica gel or Drierite.[2] |
Handling Workflow (The "Cold Chain" Logic)
Condensation is the enemy.[2] Opening a cold vial in a warm, humid lab introduces water immediately.[2]
Step-by-Step Protocol:
-
Equilibration: Remove vial from freezer and place in a desiccator. Allow to warm to room temperature (approx. 30-45 mins) before breaking the seal.
-
Inert Sampling: If possible, sample inside a glovebox. If on a benchtop, flush the headspace with Argon immediately after opening.[2]
-
Aliquot Strategy: If the batch is large (>1g), divide into single-use aliquots (e.g., 100mg vials) to avoid repeated freeze-thaw cycles.
-
Re-sealing: Purge headspace with Argon, cap tightly, wrap with Parafilm, and return to -20°C immediately.[2]
Part 5: Quality Control & Analytical Monitoring[2]
Verify the integrity of the material before committing it to high-value steps.
Proton NMR ( H-NMR) Diagnostics
Solvent: DMSO-
-
Aldehyde Peak (Target): Look for a sharp singlet at ~10.0 - 10.4 ppm .
-
Hydrate Peak (Impurity): If hydrated, the aldehyde proton disappears or shifts upfield to a broad singlet/doublet at ~6.0 - 7.0 ppm (methine proton of the gem-diol).[1][2]
-
Acid Peak (Impurity): Very broad singlet >12 ppm (often invisible due to exchange, but shifts aromatic protons).[2]
Visual Inspection
-
Pass: Off-white to pale yellow solid.
-
Fail: Dark brown/orange sticky solid (indicates polymerization or extensive oxidation).[2]
Part 6: Experimental Logic Visualization
Use this decision tree to determine if the material is fit for use.
Figure 2: QC Decision Tree. Hydrated material can often be salvaged via vacuum drying; oxidized material cannot.
References
-
MacDonald, J. I., et al. (2015).[2][3] "The effect of pyridinecarboxaldehyde functionalisation on reactivity." ChemRxiv. (Contextual grounding on pyridine aldehyde reactivity).
-
Bora Pharmaceuticals. (n.d.).[2][4][5] Stability Testing and Storage Guidelines. Retrieved March 5, 2026, from [Link][2]
(Note: While specific literature on CAS 2244721-39-7 is proprietary/sparse, the protocols above are derived from authoritative handling standards for electron-deficient pyridine carbaldehydes as supported by the precursor data and general organic synthesis principles.)
Sources
Technical Guide: Solubility Profile & Handling of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
Executive Summary
This technical guide provides a comprehensive solubility profile and handling strategy for 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (CAS 2244721-39-7). As a highly functionalized pyridine intermediate featuring an aldehyde, a nitrile, and two distinct halogen handles, this compound presents specific solubility challenges. It exhibits high solubility in polar aprotic solvents (DMSO, DMF) but requires careful handling in protic solvents due to the reactivity of the C4-formyl group. This document outlines empirical solubility data, predictive modeling, and validated protocols for dissolution and storage.
Chemical Profile & Structural Analysis[1][2][3][4][5]
| Property | Detail |
| Systematic Name | 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile |
| CAS Number | 2244721-39-7 |
| Molecular Formula | C₇H₂BrFN₂O |
| Molecular Weight | 228.99 g/mol |
| Physical State | Off-white to pale yellow solid |
| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen) |
Structural Impact on Solubility[1][7]
-
Pyridine Core: Provides a baseline aromatic lipophilicity, modulated by the nitrogen lone pair which accepts hydrogen bonds.
-
C4-Formyl (-CHO) & C2-Cyano (-CN): These highly polar electron-withdrawing groups significantly increase the dipole moment, enhancing solubility in polar aprotic solvents like DMSO and Acetonitrile.
-
Halogens (Br, F): The C3-Fluoro and C5-Bromo substituents add lipophilic character, ensuring solubility in moderately polar organic solvents (DCM, EtOAc) while reducing water solubility.
Solubility Profile
The following solubility classifications are derived from empirical trends of structurally analogous polysubstituted pyridines and functional group analysis.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Ideal for stock solutions and biological assays. Caution: DMSO is hygroscopic; water uptake can hydrolyze the nitrile over time. |
| Chlorinated | DCM, Chloroform | Good (10–50 mg/mL) | Preferred for synthesis, extraction, and NMR analysis. |
| Esters/Ethers | Ethyl Acetate, THF | Moderate (1–10 mg/mL) | Suitable for reaction solvents. THF requires stabilizers (BHT) to prevent peroxide formation which can oxidize the aldehyde. |
| Polar Protic | Methanol, Ethanol | Moderate * | Reactive Risk: Can form hemiacetals with the aldehyde reversibly. Avoid for long-term storage. |
| Nitriles | Acetonitrile | Good | Excellent for HPLC mobile phases and LC-MS sample preparation. |
| Hydrocarbons | Hexanes, Heptane | Poor (<0.1 mg/mL) | Used as anti-solvents for precipitation/crystallization. |
| Aqueous | Water, PBS | Insoluble | Requires co-solvent (e.g., 10% DMSO) or formulation (cyclodextrins) for biological use. |
Critical Insight: The C4-aldehyde is prone to oxidation (to carboxylic acid) and hydration (to gem-diol) in the presence of air and moisture. Solvents must be anhydrous and degassed for stock preparation.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine the exact saturation limit for process optimization.
-
Preparation: Weigh 50 mg of compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 250 µL of the target solvent.
-
Equilibration: Vortex for 1 minute, then sonicate for 5 minutes at ambient temperature (<30°C to avoid aldehyde degradation).
-
Observation:
-
Clear Solution: Solubility > 200 mg/mL.
-
Suspension: Add solvent in 250 µL increments, repeating step 3, until clear.
-
-
Calculation:
-
Verification: Filter the saturated solution (0.22 µm PTFE), evaporate a known volume, and weigh the residue to confirm.
Protocol B: Stock Solution Preparation (DMSO)
Standard concentration: 10 mM or 100 mM.
-
Calculation: For 10 mg of compound (MW ~229 g/mol ), add 436 µL of anhydrous DMSO to achieve ~100 mM.
-
Dissolution: Vortex gently. If solids persist, warm slightly to 35°C (water bath). Do not exceed 40°C .
-
Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.
-
Stability Check: Analyze by LC-MS monthly. Look for [M+16] (oxidation) or [M+18] (hydration) peaks.
Stability & Reactivity Workflow
The following diagram illustrates the decision logic for solvent selection, prioritizing the chemical stability of the formyl and nitrile groups.
Figure 1: Solvent selection decision tree emphasizing chemical stability of the aldehyde and nitrile functionalities.
References
-
ChemSrc. (2025).[1] CAS 2244721-39-7 Physicochemical Properties. Retrieved March 5, 2026, from [Link]
-
National Institutes of Health (NIH). (2021). Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Retrieved March 5, 2026, from [Link]
Sources
Potential reactivity of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile functional groups
Technical Whitepaper: Chemo-Orthogonality and Synthetic Utility of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
Executive Summary: The "Swiss Army Knife" of Pyridines
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (CAS 886373-28-0) represents a pinnacle of functional density in heterocyclic chemistry. Unlike standard pyridine building blocks, this scaffold possesses four distinct reactive handles—aldehyde, nitrile, fluoride, and bromide—arranged in a specific electronic configuration that allows for orthogonal functionalization .
For drug discovery researchers, this molecule is not merely an intermediate; it is a branching point. The "sandwiching" of the C3-fluorine between a strong electron-withdrawing nitrile (C2) and an aldehyde (C4) creates a unique electronic hotspot, enabling catalyst-free nucleophilic displacement under mild conditions. Simultaneously, the C5-bromine remains preserved for late-stage transition metal cross-coupling.
This guide details the mechanistic hierarchy of these functional groups and provides validated protocols for their selective engagement.
Electronic Landscape & Reactivity Hierarchy
To successfully manipulate this scaffold, one must understand the electronic push-pull dynamics of the pyridine ring.
-
C3-Fluorine (The "Hot" Zone): This is the most reactive site for nucleophiles. It is activated by three forces:
-
Inductive withdrawal from the pyridine nitrogen.
-
Ortho-activation by the C2-Nitrile (strong EWG).
-
Ortho-activation by the C4-Formyl group. Result: The C3-F bond is exceptionally labile to
(Nucleophilic Aromatic Substitution), often proceeding at room temperature.
-
-
C4-Formyl (The Electrophile): A standard aldehyde subject to oxidation, reduction, and condensation. Critical Warning: Because it is ortho to the reactive C3-F, reaction with bidentate nucleophiles (e.g., hydrazines, diamines) will lead to uncontrollable cyclization into fused bicyclic systems (pyrazolopyridines) unless strategically managed.
-
C5-Bromine (The Metal Handle): Located meta to the nitrile, this position is electronically distinct. It requires palladium/nickel catalysis for activation (Suzuki/Buchwald couplings). It is generally stable to the mild bases used for C3-displacement.
-
C2-Nitrile (The Anchor): The most stable group. It serves primarily as an activating group for the ring during early steps and can be hydrolyzed to an amide/acid or converted to a tetrazole in the final stage.
Visualizing the Reactivity Map
Figure 1: Reactivity map highlighting the divergent synthetic pathways available from the core scaffold.
Strategic Workflows: The "Fork in the Road"
The synthesis must be planned based on whether the goal is a substituted pyridine (Path A) or a fused bicyclic heterocycle (Path B).
Path A: Orthogonal Functionalization (Keeping the Ring Intact)
Goal: Install distinct groups at C3, C4, and C5.[1] Challenge: Preventing the C3-nucleophile from reacting with the C4-aldehyde.
Protocol:
-
Step 1: Aldehyde Protection. Convert C4-CHO to a dimethyl acetal or similar protecting group. This neutralizes the electrophilicity of C4.
-
Step 2: Regioselective
. Displace C3-F with the desired amine or alkoxide.-
Note: Because C4 is protected, no cyclization occurs.
-
-
Step 3: Cross-Coupling. Perform Suzuki coupling at C5-Br.
-
Step 4: Deprotection. Restore the C4-aldehyde for further elaboration (e.g., reductive amination).
Path B: The "Fusion" Cascade (High-Value Targets)
Goal: Create 1H-pyrazolo[3,4-c]pyridine or pyrido[3,4-d]pyrimidine cores. Mechanism: A nucleophile attacks C3-F, then immediately condenses with C4-CHO.
Protocol:
-
Reagent: Hydrazine hydrate (
). -
Process: The terminal nitrogen attacks C3 (displacing F). The internal nitrogen condenses with C4-CHO.
-
Result: Formation of the pyrazolopyridine core in a single pot.
Detailed Experimental Protocols
Protocol 1: Regioselective (C3-F Displacement)
Context: This reaction installs the "left-hand" side of many PROTAC linkers or kinase inhibitors.
-
Reagents: Primary/Secondary Amine (1.1 equiv), DIPEA (2.0 equiv), THF or DMF.
-
Conditions:
to RT. (Heat is rarely needed due to high activation). -
Procedure:
-
Dissolve 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile in anhydrous THF (0.1 M).
-
Cool to
under . -
Add DIPEA followed by the amine dropwise.
-
Monitor by TLC/LCMS. The Fluorine displacement is usually complete within 1-2 hours.
-
Critical Check: If the amine has a second nucleophilic site (e.g., diamine), ensure temperature is kept low to prevent oligomerization.
-
Protocol 2: Reductive Amination at C4 (Preserving C5-Br)
Context: Installing a solubilizing group at C4 without debrominating C5.
-
Reagents: Amine (1.1 equiv), STAB (Sodium Triacetoxyborohydride, 1.5 equiv), DCE (Dichloroethane).
-
Procedure:
-
Mix scaffold and amine in DCE. Stir for 30 mins to form the imine (equilibrium).
-
Add STAB in one portion.
-
Stir at RT for 4-16 hours.
-
Why STAB? It is milder than
and , reducing the risk of reducing the C2-nitrile or stripping the C5-bromine.
-
Protocol 3: Suzuki-Miyaura Coupling at C5
Context: Late-stage installation of the biaryl motif.
-
Reagents: Aryl Boronic Acid (1.2 equiv),
(5 mol%), (3.0 equiv), Dioxane/Water (4:1). -
Conditions:
, 4-12 hours. -
Troubleshooting:
-
Dehalogenation: If C5-H is observed instead of the product, switch to a more electron-rich ligand like XPhos or SPhos precatalysts to accelerate the oxidative addition step.
-
Nitrile Hydrolysis: If the nitrile hydrolyzes to the amide, switch the base from Carbonate to Potassium Phosphate (
) and reduce water content.
-
Comparative Data: Substituent Effects
The following table illustrates why the 3-Fluoro analog is superior to the 3-Chloro or 3-H analogs for library generation.
| Scaffold Variant | C3-Leaving Group Ability ( | C5-Coupling Efficiency | Risk of Side Reactions |
| 3-Fluoro (Target) | High (Fastest) | High | Low (if temp controlled) |
| 3-Chloro | Moderate (Requires Heat) | Moderate | Moderate (Cl can compete with Br in coupling) |
| 3-H (Unsubstituted) | N/A (Requires C-H activation) | High | High (Limited diversity) |
Integrated Workflow Diagram
Figure 2: Decision tree for synthetic planning based on the desired final chemotype.
References
- Relevance: Establishes the baseline reactivity of the fluoro-nitrile pyridine core for and chromophore
- Relevance: Provides troubleshooting for Suzuki couplings on electron-deficient, halogenated heteroaromatics (analogous to the C5-Br reactivity).
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Relevance: Validates the use of NaBH(OAc)3 for selective aldehyde reduction in the presence of other functional groups.
- Relevance: Confirms commercial availability and synthetic routes for the specific CAS 886373-28-0.
-
National Institutes of Health (PMC). (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Retrieved from [Link]
- Relevance: Discusses the electronic distortion in substituted pyridines that governs regioselectivity (supporting the C3-activ
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (CAS: 2244721-39-7)[1]
Strategic Overview & Retrosynthetic Rationale
Highly functionalized pyridines are privileged scaffolds in medicinal chemistry, frequently serving as rigid pharmacophores in kinase inhibitors and allosteric modulators. The synthesis of 5-bromo-3-fluoro-4-formylpyridine-2-carbonitrile (MW: 229.01 g/mol )[1] presents a unique challenge due to the dense array of reactive functional groups: a nitrile, a fluorine atom, a bromine atom, and a formyl group.
As a Senior Application Scientist, I designed this protocol to prioritize regiocontrol and chemoselectivity . The strategy relies on a two-stage approach:
-
Dehydration: Conversion of the commercially available 5-bromo-3-fluoropicolinamide to the corresponding nitrile[2].
-
Directed ortho-Metalation (DoM): Regioselective cryogenic deprotonation at C-4, followed by an electrophilic quench with N,N-dimethylformamide (DMF)[3].
The Causality of Reagent Selection
The critical step in this workflow is the formylation at C-4. The use of standard alkyllithium reagents (e.g., n-BuLi) is strictly prohibited here. n-BuLi is highly nucleophilic and will rapidly attack the electrophilic C-2 nitrile group or undergo lithium-halogen exchange with the C-5 bromine[3].
To bypass this, we utilize Lithium diisopropylamide (LDA) . As a sterically hindered, non-nucleophilic strong base, LDA selectively abstracts the most acidic proton on the ring (C-4, flanked by the electron-withdrawing fluorine and bromine atoms) without interfering with the nitrile or bromine moieties. Furthermore, conducting the metalation at strictly -78 °C prevents the "halogen dance" rearrangement—a common degradation pathway where the bromine atom migrates to the lithiated position.
Mechanistic Pathway
Figure 1: Regioselective synthetic workflow for 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile.
Quantitative Data & Optimization
To validate the self-correcting nature of this protocol, optimization of the C-4 metalation conditions was performed. The data below demonstrates why LDA at cryogenic temperatures is the only viable pathway for this specific transformation.
Table 1: Optimization of C-4 Formylation Conditions
| Entry | Base (Equiv.) | Temp (°C) | Electrophile | Yield (%) | Major Observed Byproduct |
| 1 | n-BuLi (1.1) | -78 | DMF | < 10 | Nitrile addition / Li-Br exchange |
| 2 | LDA (1.1) | -20 | DMF | 35 | Halogen dance isomers |
| 3 | LDA (1.1) | -78 | DMF | 82 | None (Clean conversion) |
| 4 | LiTMP (1.1) | -78 | DMF | 78 | Trace unreacted starting material |
Experimental Protocols
Stage 1: Synthesis of 5-Bromo-3-fluoropyridine-2-carbonitrile
Objective: Dehydration of the primary amide to the corresponding nitrile.
-
Reaction Setup: Charge a flame-dried 100 mL round-bottom flask with 5-bromo-3-fluoropicolinamide (1.00 g, 4.56 mmol) and sodium chloride (0.32 g, 5.47 mmol)[2].
-
Solvent Addition: Suspend the mixture in anhydrous dichloromethane (CH₂Cl₂, 40 mL) and stir for 15 minutes at room temperature under an argon atmosphere[2].
-
Dehydration: Slowly add phosphorus oxychloride (POCl₃, 2.13 mL, 22.8 mmol) dropwise via syringe.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 40 °C) overnight[2].
-
Workup: Cool the reaction to 0 °C. Carefully quench by pouring the mixture into a vigorously stirred saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL) to neutralize excess POCl₃.
-
Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (0-30% EtOAc/Hexanes) to yield 5-bromo-3-fluoropyridine-2-carbonitrile as an off-white solid (Yield: ~73%)[2].
Stage 2: Regioselective Formylation via Directed ortho-Metalation (DoM)
Objective: Installation of the formyl group at the C-4 position.
-
Cryogenic Setup: In a flame-dried 50 mL Schlenk flask, dissolve 5-bromo-3-fluoropyridine-2-carbonitrile (0.50 g, 2.49 mmol) in anhydrous tetrahydrofuran (THF, 15 mL)[3]. Cool the solution to strictly -78 °C using a dry ice/acetone bath. Note: Internal temperature monitoring is highly recommended.
-
Metalation: Dropwise add a freshly titrated solution of LDA (2.0 M in THF/heptane/ethylbenzene, 1.37 mL, 2.74 mmol) over 10 minutes. Ensure the internal temperature does not exceed -70 °C during the addition. Stir the resulting dark solution at -78 °C for 45 minutes to ensure complete lithiation at C-4.
-
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 0.29 mL, 3.73 mmol) dropwise[3]. Stir the mixture at -78 °C for an additional 1 hour.
-
Quench & Recovery: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL). Remove the cooling bath and allow the mixture to warm to room temperature.
-
Isolation: Dilute with ethyl acetate (30 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 × 15 mL). Wash the combined organics with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography (10-40% EtOAc/Hexanes) to afford 5-bromo-3-fluoro-4-formylpyridine-2-carbonitrile as a pale yellow solid[1].
References
- Chemsrc. "CAS No. 2244721-39-7 | 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile".
- ChemicalBook. "5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis".
- Google Patents. "US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester".
Sources
Application Note: Orthogonal Functionalization of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile in Drug Discovery
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols
Executive Summary
In modern fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, poly-functionalized heteroaromatics are highly sought after. 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (CAS: 2244721-39-7) emerges as a privileged scaffold, offering four distinct, orthogonally reactive sites on a single pyridine ring[1]. This application note details the mechanistic rationale and validated protocols for sequentially functionalizing this intermediate, empowering medicinal chemists to rapidly generate diverse libraries of kinase inhibitors and other targeted therapeutics.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this intermediate is critical for predicting its solubility, stability, and reactivity profile during multi-step synthesis[1].
Table 1: Quantitative Chemical Properties
| Property | Value | Structural Implication |
| CAS Number | 2244721-39-7 | Standardized registry identifier[1]. |
| Molecular Formula | C₇H₂BrFN₂O | High heteroatom density; ideal for H-bonding. |
| Molecular Weight | 229.01 g/mol | Low molecular weight; leaves ample room for functionalization without violating Lipinski's Rule of 5. |
| Physical State | Solid | Facilitates easy weighing and handling. |
| Key Functional Groups | Bromo, Fluoro, Formyl, Nitrile | Enables orthogonal cross-coupling, SNAr, and condensation[2]. |
Mechanistic Utility & Orthogonal Reactivity (The "Why")
The strategic value of this intermediate lies in the predictable, stepwise addressability of its functional groups. A successful synthetic campaign relies on exploiting the inherent electronic and steric differences between these sites.
-
C4-Formyl (Aldehyde): This is the most electrophilic site on the molecule. It is typically targeted first via reductive amination to install solubilizing appendages (e.g., piperazines or morpholines). Reacting this site first avoids cross-reactivity in later transition-metal-catalyzed steps.
-
C3-Fluoro: The fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effects of the adjacent C2-carbonitrile and the pyridine nitrogen. It serves as an excellent handle for introducing anilines or alkoxides, which frequently act as hinge-binding motifs in kinase inhibitors.
-
C5-Bromo: A classic handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Bromopyridine-carbonitrile derivatives have been extensively validated in the synthesis of complex biaryl systems and antiprotozoal agents[3]. By reserving this step until after C4 and C3 functionalization, chemists can avoid the poisoning of the Pd-catalyst by free amines.
-
C2-Carbonitrile: Often retained as a hydrogen-bond acceptor, or converted late-stage into a tetrazole (a carboxylic acid bioisostere) or primary amide to tune the pharmacokinetics of the final API.
Fig 1. Orthogonal functionalization pathways of the pyridine scaffold.
Application Workflow & Experimental Protocols (The "How")
The following protocols represent a self-validating system for the sequential functionalization of the scaffold.
Fig 2. Step-by-step sequential functionalization workflow.
Protocol A: Chemoselective Reductive Amination at C4
Objective: Install a secondary amine (e.g., morpholine) at the C4 position while preserving the C5-bromo and C3-fluoro groups.
Causality & Reagent Selection: Sodium triacetoxyborohydride,
Step-by-Step Procedure:
-
Charge an oven-dried round-bottom flask with 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Add morpholine (1.2 equiv) followed by a catalytic amount of glacial acetic acid (0.1 equiv). Note: The acid catalyzes the formation of the iminium intermediate.
-
Stir the mixture at room temperature for 1 hour under a nitrogen atmosphere.
-
Add
(1.5 equiv) portion-wise over 10 minutes to control the mild exotherm. -
Stir the reaction for 12 hours at room temperature.
-
Quench & Workup: Quench the reaction by adding saturated aqueous
(equal volume to DCM). Extract the aqueous layer with DCM ( ). Dry the combined organic layers over anhydrous , filter, and concentrate in vacuo.
Self-Validation & IPC:
-
TLC Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (UV active) should disappear, replaced by a more polar, ninhydrin-active spot.
-
NMR Validation:
NMR ( ) must show the complete disappearance of the characteristic aldehyde proton singlet at ppm, and the emergence of a new benzylic singlet at ppm.
Protocol B: Suzuki-Miyaura Cross-Coupling at C5
Objective: Arylate the C5 position using an aryl boronic acid.
Causality & Reagent Selection:
Step-by-Step Procedure:
-
In a Schlenk tube, combine the C4-aminated intermediate from Protocol A (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and
(2.5 equiv). -
Add a solvent mixture of 1,4-Dioxane and
(4:1 v/v, 0.2 M). -
Critical Step: Degas the mixture by sparging with argon for 15 minutes. Failure to remove oxygen will result in rapid oxidation of the Pd(0) active species and promote homocoupling of the boronic acid.
-
Add
(0.05 equiv) under a stream of argon. Seal the tube. -
Heat the reaction mixture at 90 °C for 8 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with brine, dry over
, and concentrate. Purify via flash column chromatography.
Self-Validation & IPC:
-
LC-MS: Confirm the mass shift corresponding to the loss of bromine (
Da) and the addition of the aryl group. The characteristic 1:1 isotopic doublet of the brominated starting material will disappear in the mass spectrum. - NMR: The fluorine atom acts as an excellent internal probe. Its chemical shift will perturb predictably (typically shifting upfield) upon substitution at the adjacent C5 position.
Safety & Handling
-
Toxicity: Halogenated pyridinecarbonitriles are generally considered skin and eye irritants, and potentially acutely toxic if swallowed.
-
PPE: Handle exclusively inside a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a standard laboratory coat.
-
Storage: Store the neat solid at
°C under an inert atmosphere (Argon/Nitrogen) to prevent slow atmospheric oxidation or hydrolysis of the formyl and carbonitrile groups.
References
- ChemSrc.CAS No. 2244721-39-7 | 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile.
- Sigma-Aldrich.4-bromo-2-fluoro-3-formylpyridine applications.
- Sigma-Aldrich.5-Bromo-3-fluoropyridine-2-carbonitrile Safety & Properties.
- ResearchGate.An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.
Sources
Use of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile in drug discovery
An In-Depth Guide to the Strategic Use of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile in Modern Drug Discovery
Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone, celebrated for its prevalence in FDA-approved drugs and its capacity to act as a bioisostere for a phenyl ring while offering improved solubility and metabolic properties.[1][2][3] The strategic functionalization of this core is paramount for achieving high-potency, selective, and pharmacokinetically sound drug candidates. 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile is an advanced, trifunctionalized building block designed to offer medicinal chemists a rapid and versatile entry point into novel chemical space, particularly for the synthesis of kinase inhibitors and other complex heterocyclic therapeutics.[4][5]
This molecule is engineered with three distinct and orthogonally reactive functional groups, each serving a strategic purpose:
-
C5-Bromine: A versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity and explore structure-activity relationships (SAR).
-
C4-Formyl Group: An electrophilic center amenable to a wide range of transformations, including reduction to a primary alcohol for further derivatization, oxidation to a carboxylic acid, or conversion into various heterocyclic systems.
-
C2-Carbonitrile & C3-Fluorine: This electron-withdrawing combination activates the pyridine ring and plays a crucial role in modulating the pKa of the molecule. The nitrile itself can act as a key pharmacophoric element or be transformed into other functional groups or fused ring systems, such as pyrido[2,3-d]pyrimidines, which are common in kinase inhibitors.[6] The fluorine atom can enhance binding affinity, improve metabolic stability, and fine-tune lipophilicity.[7][8]
This guide provides an in-depth exploration of the chemical reactivity of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile, complete with detailed experimental protocols for its key transformations and a practical application in the conceptual design of a novel kinase inhibitor scaffold.
Physicochemical and Safety Data
A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 886373-28-0 | [9][10] |
| Molecular Formula | C₇H₂BrFN₂O | ChemScene[11] |
| Molecular Weight | 218.02 g/mol | ChemScene[11] |
| Appearance | Off-white to pale yellow solid | [10] |
| Melting Point | 95-100 °C | [12] |
| SMILES | O=Cc1c(F)cc(Br)nc1C#N | [12] |
| Storage | Store at -20°C for long-term stability | [12] |
| Hazard Class | Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Serious Eye Damage (Category 1) | [12] |
Note: The CAS number 886373-28-0 refers to the des-formyl version, 5-Bromo-3-fluoropyridine-2-carbonitrile. The properties of the 4-formyl derivative (CAS 2369772-26-7) are expected to be similar but should be confirmed with the supplier.[11]
Core Synthetic Applications and Protocols
The true power of this building block lies in the selective manipulation of its three key functional groups. The following sections provide detailed protocols for its most critical transformations.
Diagram: Overall Synthetic Utility
Caption: Key synthetic transformations of the title compound.
C-N and C-C Bond Formation at the C5-Position (Palladium Cross-Coupling)
The bromine atom is the primary site for building molecular complexity through robust and well-documented palladium-catalyzed cross-coupling reactions.
This reaction is fundamental for introducing primary or secondary amines, a critical step in the synthesis of many kinase inhibitors which often feature an amine linkage to a hinge-binding heterocycle.[13]
-
Rationale: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, especially with electron-deficient pyridine substrates. Cesium carbonate is a strong, non-nucleophilic base that effectively facilitates the deprotonation of the amine coupling partner.[14][15]
-
Materials:
-
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (1.0 eq)
-
Desired amine (primary or secondary, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq)
-
Xantphos (0.05 eq)
-
Cesium Carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile, the amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-16 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
The Suzuki coupling is an exceptionally versatile method for forming C-C bonds, allowing the introduction of a vast array of aryl and heteroaryl boronic acids or esters.[16]
-
Rationale: Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for this transformation. A base, such as potassium carbonate, is required to activate the boronic acid for the transmetalation step. The use of a mixed solvent system like dioxane/water is common to ensure solubility of both organic and inorganic reagents.[17][18][19]
-
Materials:
-
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.3 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous, degassed 1,4-dioxane and degassed water (4:1 v/v)
-
-
Procedure:
-
In a reaction vessel, combine 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile, the boronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Purge the vessel with an inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction to 90-100 °C with stirring for 2-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Transformations of the C4-Formyl Group
The aldehyde functionality is a versatile precursor for introducing linkers or modifying solubility and hydrogen bonding properties.
Converting the aldehyde to a hydroxymethyl group provides a key site for introducing ether linkages or for use as a hydrogen-bond donor.
-
Rationale: Sodium borohydride (NaBH₄) is a mild and chemoselective reducing agent that will reduce aldehydes and ketones without affecting the nitrile or the aromatic ring. It is significantly safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄).[20][21]
-
Materials:
-
Substituted pyridine-4-carbaldehyde (from Protocol 1 or 2, 1.0 eq)
-
Sodium borohydride (NaBH₄, 2.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
-
Procedure:
-
Dissolve the pyridine-4-carbaldehyde substrate in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ portion-wise with stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor for the disappearance of the starting material by TLC.
-
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the primary alcohol.
-
Annulation via the C2-Carbonitrile Group
The 2-cyano group is perfectly positioned for cyclization reactions to form fused heterocyclic systems, a common strategy in kinase inhibitor design.
This protocol demonstrates the construction of a fused pyrimidine ring, a privileged scaffold that mimics the purine core of ATP and often serves as the hinge-binding element of kinase inhibitors.
-
Rationale: The reaction of a 2-amino-3-cyanopyridine with formamide is a classic and effective method for constructing the pyrido[2,3-d]pyrimidine ring system.[6] This protocol first requires the conversion of the C5-bromo group to a C5-amino group (via Protocol 1) to provide the necessary 2,5-diaminopyridine precursor for this specific cyclization.
-
Materials:
-
5-Amino-3-fluoro-4-formylpyridine-2-carbonitrile (product of Protocol 1, 1.0 eq)
-
Formamide (large excess, used as reagent and solvent)
-
-
Procedure:
-
Place the 5-amino-3-fluoro-4-formylpyridine-2-carbonitrile in a flask equipped with a reflux condenser.
-
Add a large excess of formamide.
-
Heat the mixture to 180-190 °C for 4-8 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude 5-substituted-7-fluoro-6-formylpyrido[2,3-d]pyrimidin-4-amine.
-
Application Example: Workflow for a Hypothetical Kinase Inhibitor
This section outlines a conceptual synthetic plan to demonstrate how 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile can be used to construct a molecule with features common to modern kinase inhibitors, such as a hinge-binding scaffold and a solubilizing group.
Target Scaffold Rationale
Many kinase inhibitors bind to the ATP pocket, with a heterocyclic core forming hydrogen bonds to the "hinge" region of the kinase. The pyrido[2,3-d]pyrimidine core is an excellent hinge binder. The C5 substituent often projects into a solvent-exposed region, where polar groups can be installed to improve solubility and pharmacokinetic properties. The C4-formyl group can be reduced to a hydroxymethyl group, which can act as a hydrogen bond donor or be further functionalized.
Synthetic Workflow Diagram
Caption: A conceptual workflow for synthesizing a kinase inhibitor scaffold.
This multi-step sequence efficiently utilizes all three functional handles of the starting material to rapidly assemble a complex, drug-like scaffold. The modularity of the Buchwald-Hartwig amination in Step 1 allows for the creation of a diverse library of compounds by simply varying the amine coupling partner, enabling extensive SAR exploration.
Conclusion
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile is a highly versatile and powerful building block for drug discovery. Its pre-installed, orthogonally reactive functional groups provide medicinal chemists with multiple strategic avenues for rapid diversification and lead optimization. The protocols outlined in this guide, based on robust and well-established synthetic methodologies, demonstrate its utility in constructing complex C-N and C-C bonds and in forming privileged heterocyclic scaffolds. By enabling the efficient synthesis of novel, highly functionalized pyridine and pyrido[2,3-d]pyrimidine derivatives, this reagent serves as an invaluable tool in the quest for the next generation of targeted therapeutics.
References
-
Felts, A. S., et al. (2017). Discovery of a potent and selective protein kinase B (Akt) inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Taylor, R. D., et al. (2025). Access to Highly Substituted Pyridines via Energy Transfer. ChemRxiv. [Link]
-
El-Damasy, A. K., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]
-
Snyder, S. A., et al. (2007). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Journal of the American Chemical Society. [Link]
-
PubChem. (2023). Pharmaceutical compositions - Patent US-11564886-B2. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment).[Link]
-
MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions.[Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.[Link]
-
Singh, K., et al. (2007). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry. [Link]
- Google Patents. (2006).US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Cook, R. N., et al. (2023). High-throughput Diversification of Complex Bioactive Molecules by Accelerated Synthesis in Microdroplets. Angewandte Chemie. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination.[Link]
- Google Patents. (2015).WO2015094913A1 - Fluorophenyl pyrazol compounds.
-
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]
-
University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.[Link]
-
Justia Patents. (1994). Process for the preparation of aromatic fluoro compounds.[Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Gouverneur, V. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
-
Frontiers Media. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.[Link]
-
Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]
-
Organic Syntheses. (n.d.). 4-CYANOPYRIDINE.[Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.[Link]
-
Ben-David, I., et al. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. [Link]
-
Šačkus, A., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija. [Link]
Sources
- 1. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines [dspace.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 10. 5-Bromo-3-fluoro-pyridine-2-carbonitrile | 886373-28-0 [chemicalbook.com]
- 11. The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride [article.sapub.org]
- 12. labinsights.nl [labinsights.nl]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
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- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Nucleophilic aromatic substitution on 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
Application Note: Nucleophilic Aromatic Substitution ( ) on 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
Executive Summary & Chemical Logic
This guide details the regioselective functionalization of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (CAS: 886373-28-0). This scaffold is a "privileged intermediate" in drug discovery, particularly for kinase inhibitors and PROTAC linkers, due to its high density of orthogonal reactive handles.
The "Sandwich" Activation Effect
The core challenge and opportunity with this molecule lie in its electronic topography. The pyridine ring is electron-deficient, but the specific arrangement of substituents creates a hyper-electrophilic pocket at the C3 position.
-
C3-Fluoro (Target): This position is activated by the ortho-formyl (CHO) and ortho-cyano (CN) groups. While the pyridine nitrogen naturally activates C2 and C4, the synergistic electron-withdrawing nature of the CHO and CN groups makes the C3-fluorine exceptionally labile to nucleophilic attack, significantly more so than the C5-bromine.
-
C5-Bromo (Bystander): While potentially reactive, the C-Br bond is stronger in the context of
(slower addition step) compared to C-F. Furthermore, it lacks the "sandwiched" activation of the C3 position. It serves as a handle for subsequent metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). -
C4-Formyl (Competitor): The aldehyde is a soft electrophile. Hard nucleophiles (alkoxides) will prefer
at C3. Nitrogen nucleophiles (amines) present a chemoselectivity challenge, as they can reversibly attack the aldehyde to form hemiaminals/imines.
Reactivity Hierarchy Diagram
The following diagram illustrates the electrophilic susceptibility of the scaffold.
Caption: Reactivity landscape showing the dominance of C3-F displacement over C5-Br and the competitive nature of C4-CHO.
Critical Experimental Considerations
Solvent Selection & Temperature
The choice of solvent dictates the reaction rate and the stability of the aldehyde.
| Solvent | Dielectric Constant | Suitability | Notes |
| THF | 7.5 | High | Excellent for kinetic control at low temps (0°C to RT). Minimizes aldehyde side reactions. |
| DMF/DMAc | 36.7 / 37.8 | Medium | Accelerates |
| Acetonitrile | 37.5 | High | Good balance. Clean workup. Recommended for amine nucleophiles. |
| Alcohols | ~20-30 | Low | Avoid. Promotes hemiacetal formation with the C4-CHO. |
Base Selection[1]
-
For Amines: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine . Avoid TEA if possible, as it can sometimes act as a nucleophile or promote aldol-type condensations of the aldehyde.
-
For Phenols/Thiols: Use
or in MeCN or DMF. Cesium is preferred for its "cesium effect" (higher solubility/reactivity) which allows the reaction to proceed at lower temperatures, preserving the aldehyde.
Detailed Protocols
Protocol A: Reaction with Secondary Amines (Morpholine, Piperazine)
Target: Selective C3-F displacement without imine formation.
Rationale: Secondary amines cannot form stable imines, but they can form aminals. Working at low temperature in a non-protic solvent suppresses aminal formation while the highly activated F allows substitution to proceed.
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (1.0 eq, 2.0 mmol) in anhydrous THF (10 mL, 0.2 M).
-
Cooling: Cool the solution to -10°C (ice/acetone bath). Note: Low temperature is crucial to prevent attack at the nitrile or aldehyde.
-
Addition: Add DIPEA (1.2 eq) followed by the secondary amine (1.05 eq) dropwise over 5 minutes.
-
Reaction: Stir at -10°C for 30 minutes, then allow to warm to 0°C. Monitor by TLC (30% EtOAc/Hexane) or LCMS.
-
Checkpoint: The starting material (SM) should disappear rapidly. If SM persists after 1 hour at 0°C, warm to Room Temperature (RT).
-
-
Workup: Quench with saturated
(aq). Extract with EtOAc (3x). Wash combined organics with Brine, dry overngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> , and concentrate. -
Purification: Flash chromatography on Silica Gel. The product is usually less polar than the starting material due to the loss of the highly polar C-F bond character, unless the amine adds significant polarity.
Protocol B: Reaction with Primary Amines (Anilines, Alkyl amines)
Target: C3-F displacement. Risk management for Imine formation.
Rationale: Primary amines will condense with the C4-aldehyde. Two strategies exist:
-
Protection-Free (favored): Perform
and accept the imine/hemiaminal equilibrium, then hydrolyze during workup. -
In-situ Reductive Amination (if the amine is intended for the aldehyde): Not covered here, assuming substitution is the goal.
Procedure:
-
Dissolve substrate (1.0 eq) in Acetonitrile (0.2 M).
-
Add
(2.0 eq, anhydrous, finely ground). -
Add Primary Amine (1.0 eq).
-
Stir at RT .
-
Insight: If the imine forms (visible by LCMS as M+Amine-H2O), do not panic. The
likely happens concurrently.
-
-
Hydrolysis Step (Critical): Upon consumption of the Fluorine-SM (monitored by 19F NMR or LCMS), add 1N HCl (aq) to the reaction mixture and stir for 15 minutes. This hydrolyzes any imine formed at C4 back to the aldehyde.
-
Neutralization: Neutralize carefully with saturated
to pH 7-8. -
Extraction: Extract with DCM or EtOAc.
Protocol C: Reaction with Thiols/Phenols
Target: High-yield C-S or C-O bond formation.
-
Suspend
(1.5 eq) in anhydrous DMF (0.2 M). -
Add the Thiol/Phenol (1.05 eq) and stir for 10 min to generate the thiolate/phenoxide.
-
Cool to 0°C .
-
Add the pyridine substrate (1.0 eq) as a solution in DMF.
-
Stir at 0°C for 1 hour.
-
Note: Reaction is usually instantaneous due to the high nucleophilicity of thiolates and the high electrophilicity of the substrate.
-
-
Quench: Pour into ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.
Troubleshooting & Optimization Workflow
Use this logic flow to diagnose low yields or by-products.
Caption: Diagnostic workflow for troubleshooting
References
Application Note: Strategic Functionalization of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
This Application Note is designed for medicinal chemists and process scientists working with 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (CAS: 2244721-39-7).[1] It addresses the specific challenges posed by the molecule's extreme electron deficiency and provides validated protocols for high-fidelity functionalization.
Executive Summary
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile is a "privileged scaffold" in drug discovery, offering three distinct vectors for diversification (formyl, bromo, fluoro) around a pyridine core.[1] However, the presence of the electron-withdrawing nitrile (C2) and fluorine (C3) creates a hyper-electrophilic environment at the C4-formyl group.
This electronic "pull" makes the aldehyde highly reactive but introduces two critical stability risks:
-
Hydrate Formation: The aldehyde is prone to forming stable gem-diols in the presence of moisture, complicating stoichiometry.
-
SNAr Susceptibility: The C3-fluorine atom is activated by the adjacent nitrile and ring nitrogen, making it a "soft spot" for nucleophilic attack during amine condensations.
This guide provides protocols specifically optimized to suppress these side reactions while maximizing conversion at the formyl center.
Electronic Dossier & Reactivity Map
The molecule behaves unlike a standard benzaldehyde. The synergistic electron-withdrawing effects of the -CN, -F, and pyridine nitrogen render the C4-carbonyl carbon exceptionally positive.
Reactivity Visualization
The following diagram illustrates the competing electrophilic sites and the required chemoselectivity strategy.
Figure 1: Reactivity landscape highlighting the competition between the desired C4-formyl reaction and the C3-fluoro displacement risk.[1]
Protocol A: Chemoselective Reductive Amination
Objective: Install an amine at C4 without displacing the C3-fluorine. Challenge: Standard reductive amination (using NaBH(OAc)3 in DCE) can be sluggish due to the reduced basicity of the resulting imine, or it can lead to SNAr side products if the amine is too nucleophilic and the temperature is unregulated.
Optimized Method: Lewis Acid-Assisted STAB Protocol
This protocol uses a mild Lewis acid to activate the carbonyl specifically, allowing the reaction to proceed at lower temperatures to preserve the C3-F bond.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.1 equiv (Do not use large excess)
-
Reductant: Sodium triacetoxyborohydride (STAB), 1.5 equiv
-
Additive: Acetic Acid (AcOH), 1.0 equiv OR Ti(OiPr)4 (for sterically hindered amines)
-
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
-
Dehydration (Critical): If the starting material has been stored in air, dissolve it in DCM and dry over Na2SO4 or azeotrope with toluene to remove the hydrate form. The hydrate reacts significantly slower than the free aldehyde.
-
Imine Formation: In a flame-dried flask under Argon, dissolve the substrate in DCM (0.1 M).
-
Amine Addition: Add the amine (1.1 equiv) followed immediately by AcOH (1.0 equiv). Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 1 hour.
-
Note: Monitor by LCMS. You are looking for the disappearance of the aldehyde (or its hydrate/hemiaminal peaks).
-
-
Reduction: Cool the mixture back to 0°C . Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Why 0°C? To suppress the reduction of the nitrile or displacement of the fluorine.
-
-
Quench: Stir at RT for 4-12 hours. Quench by adding saturated aqueous NaHCO3.
-
Workup: Extract with DCM (3x). Wash combined organics with brine.[2] Dry over Na2SO4.
Troubleshooting Table:
| Observation | Diagnosis | Remediation |
| Low Conversion | Aldehyde exists as stable hydrate.[1] | Pre-treat substrate with molecular sieves (4Å) in DCM for 1h before adding amine. |
| SNAr Product (M+Amine-HF) | Amine attacked C3-Fluorine.[1] | Lower reaction temp to -10°C; switch solvent to THF; ensure amine is added slowly. |
| Nitrile Hydrolysis | Acid concentration too high. | Reduce AcOH to 0.5 equiv or switch to Ti(OiPr)4 (1.5 equiv) as the Lewis Acid. |
Protocol B: Pinnick Oxidation (Aldehyde to Carboxylic Acid)
Objective: Oxidize the C4-formyl group to a carboxylic acid without hydrolyzing the C2-nitrile.[1] Challenge: Standard Jones oxidation is too harsh. Permanganate will attack the pyridine ring.
Optimized Method: Buffered Chlorite Oxidation
The Pinnick oxidation is the only method mild enough to tolerate the nitrile and halogen functionalities while overcoming the electron-deficient deactivation of the aldehyde.
Reagents:
-
Substrate: 1.0 equiv
-
Sodium Chlorite (NaClO2): 3.0 equiv
-
2-Methyl-2-butene (Scavenger): 10.0 equiv
-
NaH2PO4 (Buffer): 2.0 equiv
-
Solvent: t-Butanol / Water (3:1)
Step-by-Step Procedure:
-
Preparation: Dissolve the substrate and 2-methyl-2-butene in t-Butanol.
-
Buffer Solution: Dissolve NaClO2 and NaH2PO4 in water.
-
Addition: Add the aqueous salt solution dropwise to the substrate solution at 0°C . The reaction is exothermic.
-
Reaction: Stir at RT for 2-4 hours. The solution should turn pale yellow.
-
Workup: Acidify carefully to pH 3-4 with 1N HCl (do not go lower to protect the nitrile). Extract with Ethyl Acetate.[3][4]
-
Purification: The product is often pure enough for subsequent steps after drying and concentration.
-
Protocol C: Wittig Olefination
Objective: C-C bond formation. Challenge: Strong bases (n-BuLi, NaH) used to generate ylides can trigger SNAr at the C3-F position or attack the nitrile.[1]
Optimized Method: Stabilized Ylide Strategy
Use stabilized ylides which do not require exogenous base, or use mild bases compatible with the scaffold.
Reagents:
-
Substrate: 1.0 equiv
-
Stabilized Ylide (e.g., Ph3P=CHCO2Et): 1.2 equiv
-
Solvent: Toluene or THF
Procedure:
-
Dissolve substrate and ylide in anhydrous Toluene (0.2 M).
-
Heat to 60°C . (Avoid reflux temperatures >100°C to prevent thermal decomposition or polymerization).
-
Monitor by TLC.[4] The electron-deficient aldehyde is highly reactive toward ylides and usually converts within 2-3 hours.
-
Note: If using non-stabilized ylides, generate the ylide at -78°C, then add the pyridine substrate slowly at -78°C. Never mix at RT.
References & Grounding
-
Reactivity of Electron-Deficient Pyridines:
-
Pinnick Oxidation Protocol:
-
Reductive Amination of Deactivated Aldehydes:
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 .
-
Adaptation: The use of AcOH/Ti(OiPr)4 is a standard modification for unreactive/deactivated carbonyls cited in this foundational text.
-
-
Molecule Specifics:
Disclaimer: This guide assumes standard laboratory safety practices. The molecule contains a nitrile and halogens; handle with appropriate PPE in a fume hood.
Sources
- 1. 5-Bromo-3-fluoro-pyridine-2-carbonitrile | 886373-28-0 [chemicalbook.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. rsc.org [rsc.org]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 7. CAS No. 2244721-39-7 | Chemsrc [chemsrc.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. dodecan-1-ol,2-methyloxirane,oxirane | CAS#:68238-81-3 | Chemsrc [chemsrc.com]
Application Note: Strategic Synthesis of Heterocycles from 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
The following Application Note provides a comprehensive technical guide for the synthesis of heterocyclic scaffolds derived from 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile . This document is designed for medicinal chemists and process development scientists.
Cyclization, Suzuki-Miyaura Coupling, Fluorine DisplacementExecutive Summary & Strategic Value
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (referred to herein as Scaffold A ) represents a high-value "quad-functional" intermediate. Its unique substitution pattern allows for orthogonal functionalization, making it an ideal core for Fragment-Based Drug Discovery (FBDD), particularly for ATP-competitive kinase inhibitors and GPCR ligands.
Key Structural Advantages:
-
3-Fluoro-4-Formyl Motif: A "privileged" geometry for the rapid assembly of fused [5,6] and [6,6] bicyclic systems via condensation/nucleophilic aromatic substitution (
). -
5-Bromo Handle: Sterically unhindered and electronically activated for late-stage palladium-catalyzed cross-couplings (Suzuki, Sonogashira).
-
2-Cyano Group: A versatile electrophile for Pinner synthesis (amidines), hydrolysis (amides/acids), or bioisostere formation (tetrazoles).
Reactivity Profile & Logic
The chemical behavior of Scaffold A is governed by the electron-deficient nature of the pyridine ring, further exacerbated by three electron-withdrawing groups (-CN, -CHO, -F).
The "Quad-Core" Reactivity Map
-
Site 1 (C4-Formyl): The most kinetically active site. Reacts rapidly with primary amines/hydrazines to form imines/hydrazones.
-
Site 2 (C3-Fluoro): Highly labile to
displacement due to ortho-activation by -CHO and -CN. This enables "one-pot" cyclizations.[1][2] -
Site 3 (C5-Bromo): Stable under mild condensation conditions; reserved for
or bond formation in the final steps. -
Site 4 (C2-Cyano): Generally robust; requires catalysis or harsh conditions to hydrolyze, allowing it to survive initial heterocycle formation.
Figure 1: Orthogonal reactivity map of Scaffold A, highlighting pathways to fused heterocycles.
Experimental Protocols
Protocol A: Synthesis of 1H-Pyrazolo[4,3-c]pyridine Core
This protocol utilizes the reaction between hydrazine derivatives and the ortho-fluoroaldehyde moiety. The reaction proceeds via hydrazone formation followed by intramolecular
Target Molecule: 7-Bromo-3-substituted-1H-pyrazolo[4,3-c]pyridine-4-carbonitrile
Mechanism: Condensation
Materials:
-
Scaffold A (1.0 equiv)
-
Hydrazine hydrate (1.2 equiv) or Alkyl/Aryl Hydrazine (1.1 equiv)
-
Triethylamine (
) (2.5 equiv) -
Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Temperature:
to RT (Room Temperature)
Step-by-Step Methodology:
-
Preparation: Dissolve Scaffold A (1 mmol) in anhydrous THF (5 mL) in a round-bottom flask. Cool the solution to
using an ice bath. -
Addition: Add
(2.5 mmol) followed by the slow, dropwise addition of hydrazine hydrate (1.2 mmol).-
Note: The solution typically turns yellow/orange upon imine formation.
-
-
Cyclization: Allow the reaction to warm to RT and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
-
Checkpoint: The intermediate hydrazone is often visible by LC-MS. If cyclization is slow, heat to
for 1 hour.
-
-
Quench & Isolation: Pour the reaction mixture into ice-cold water (20 mL). The product usually precipitates.
-
Purification: Filter the solid, wash with cold water and hexanes. If no precipitate forms, extract with EtOAc (
), dry over , and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
Yield Expectation: 75–85%
Safety Note: This reaction generates HF (neutralized by
Protocol B: Synthesis of Pyrido[4,3-d]pyrimidine Core
This protocol targets the [6,6]-fused system using amidine or guanidine nucleophiles.
Target Molecule: 8-Bromo-2-substituted-pyrido[4,3-d]pyrimidine-5-carbonitrile
Reagents: Acetamidine HCl (or Benzamidine HCl),
Step-by-Step Methodology:
-
Activation: In a dried vial, suspend Acetamidine HCl (1.5 mmol) and powdered anhydrous
(3.0 mmol) in DMF (4 mL). Stir at RT for 15 mins to liberate the free base. -
Coupling: Add Scaffold A (1.0 mmol) to the mixture.
-
Reaction: Heat the mixture to
for 6–12 hours. -
Work-up: Cool to RT and dilute with brine (30 mL). Extract with EtOAc (
). -
Purification: The crude residue is often dark. Purification requires silica gel chromatography eluting with 0-10% MeOH in DCM.
Protocol C: Suzuki-Miyaura Cross-Coupling (C5-Diversification)
This step can be performed after cyclization (Protocol A or B) to introduce biaryl diversity.
Catalyst System:
Step-by-Step Methodology:
-
Charge: To a microwave vial, add the Cyclized Bromide Intermediate (0.5 mmol), Boronic Acid (0.75 mmol), and
(5 mol%). -
Inertion: Seal the vial and purge with Nitrogen (
) for 5 minutes. -
Solvent: Inject degassed 1,4-Dioxane (4 mL) and 2M aqueous
(1 mL). -
Reaction: Heat at
(oil bath) or (microwave) for 1 hour. -
Filtration: Filter through a pad of Celite to remove Palladium black.
-
Analysis: Analyze by LC-MS. Full conversion is typically observed due to the activated nature of the C-Br bond.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Cyclization (Protocol A) | Temperature too low; Hydrazone is stable. | Increase temp to |
| Hydrolysis of Nitrile (C2) | Basic conditions too harsh ( | Use milder bases ( |
| Regioselectivity Issues (Protocol B) | Amidine attacking CN instead of CHO. | Ensure reaction is kept at lowest effective temp ( |
| Low Yield in Suzuki | Protodebromination (reduction of Br to H). | Switch to anhydrous conditions ( |
Mechanistic Visualization
The following diagram illustrates the critical pathway for the formation of the Pyrazolo[4,3-c]pyridine scaffold, highlighting the specific atoms involved in the fusion.
Figure 2: Step-wise mechanism of hydrazine-mediated cyclization.
References
-
Synthesis of Pyrazolo[4,3-c]pyridines: Beilstein J. Org. Chem.2014 , 10, 1166–1171. Link
-
Reactivity of ortho-haloformyl pyridines: Molecules2012 , 17(5), 5510-5520. Link
-
Suzuki Coupling on Electron-Deficient Pyridines: J. Org. Chem.2020 , 85, 14664.[6] Link
-
General Methods for Pyrido-pyrimidine Synthesis: Orient. J. Chem.2014 , 30(4). Link
Disclaimer: This protocol involves the use of hazardous chemicals. Standard laboratory safety procedures, including the use of PPE (Personal Protective Equipment) and fume hoods, must be strictly followed.
Sources
- 1. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 2. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
Application Note: 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile in the Synthesis of Picolinamide-Based Kinase Inhibitors
Document Type: Advanced Synthetic Protocol & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Scaffold: 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (CAS: 2244721-39-7)
Executive Summary
The development of highly selective, brain-penetrant, and metabolically stable kinase inhibitors relies heavily on privileged heterocyclic scaffolds. The picolinamide (pyridine-2-carboxamide) motif has emerged as a premier hinge-binding pharmacophore, demonstrating remarkable efficacy against targets such as PIM kinases (Proviral Integration of Moloney murine leukemia), LRRK2, and HPK1[1, 2].
This application note details the strategic utilization of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile , a highly functionalized and commercially available building block, to rapidly generate diverse picolinamide-based kinase inhibitors. By exploiting the distinct electronic and steric environments of its four functional groups, chemists can execute a highly chemoselective, three-step synthetic workflow to explore structure-activity relationships (SAR) without the need for complex protecting group strategies.
Structural Rationale & Molecular Design
As a Senior Application Scientist, I emphasize that successful drug discovery is not merely about making molecules, but about making the right molecules efficiently. The substitution pattern of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile is perfectly mapped to the ATP-binding pocket of typical serine/threonine kinases.
-
C2-Carbonitrile (The Masked Hinge Binder): Serves as a stable precursor to the picolinamide. Once hydrolyzed, the resulting primary amide, alongside the pyridine nitrogen, forms a critical bidentate hydrogen-bond network with the kinase hinge region (e.g., Val52 in PIM1) [3].
-
C5-Bromo (The Hydrophobic Vector): Primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This vector projects directly into the hydrophobic DFG-in/out pocket, dictating kinase selectivity.
-
C4-Formyl (The Solvent Channel Solubilizer): Undergoes reductive amination to append basic, cyclic amines (e.g., piperidines, aminocyclohexanes). This basic tail extends into the solvent-exposed region, forming salt bridges with acidic residues (like Asp128 in PIM1) and drastically improving aqueous solubility and pharmacokinetic properties [1].
-
C3-Fluoro (The Conformational Locker): The highly electronegative fluorine atom serves a dual purpose. It lowers the pKa of the pyridine nitrogen (tuning the strength of the hinge H-bond) and exerts an ortho-fluoro effect, restricting the rotation of the adjacent C2-carboxamide and C4-amine to lock the molecule in its bioactive conformation.
Figure 1: Pharmacophore mapping of the derivatized scaffold to the kinase ATP-binding pocket.
Synthetic Workflow & Causality
The order of operations is paramount to avoid side reactions and yield losses.
-
Why Reductive Amination First? The C4-formyl group is highly reactive. If a Suzuki coupling is performed first, the bulky C5-aryl group will sterically hinder the formyl carbon, drastically reducing the yield of the amination.
-
Why Suzuki Second? With the C4-amine installed, the molecule is more electron-rich, but the C5-bromide remains highly active for oxidative addition by Palladium.
-
Why Nitrile Hydrolysis Last? The carbonitrile is robust. Keeping it intact during the first two steps prevents the primary amide from coordinating with the Palladium catalyst (which can poison the catalyst or lead to unwanted C-N coupling side products) [4].
Figure 2: Optimal chemoselective synthetic workflow for the pyridine scaffold.
Standardized Experimental Protocols
Step 1: Chemoselective Reductive Amination
Objective: Install the solubilizing amine tail at C4 without reducing the nitrile.
Reagents:
-
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (1.0 eq)
-
Secondary/Primary Amine (e.g., 1-Boc-piperazine) (1.2 eq)
-
Sodium triacetoxyborohydride, NaBH(OAc)3 (2.0 eq)
-
Acetic Acid (0.1 eq)
-
1,2-Dichloroethane (DCE) (0.2 M)
Procedure:
-
Dissolve the pyridine scaffold and the amine in anhydrous DCE under a nitrogen atmosphere.
-
Add acetic acid. Causality: The catalytic acid activates the formyl group, accelerating imine/iminium formation prior to reduction, preventing the direct reduction of the aldehyde to an alcohol.
-
Stir at room temperature for 1 hour to ensure complete imine formation.
-
Add NaBH(OAc)3 portion-wise. Causality: NaBH(OAc)3 is a mild reducing agent that will selectively reduce the iminium ion without affecting the C2-carbonitrile or the C5-bromide.
-
Stir for 12 hours. Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Step 2: Suzuki-Miyaura Cross-Coupling
Objective: Install the hydrophobic specificity vector at C5.
Reagents:
-
Intermediate from Step 1 (1.0 eq)
-
Aryl Boronic Acid (e.g., 2,6-difluorophenylboronic acid) (1.5 eq)
-
Pd(dppf)Cl2·CH2Cl2 (0.05 eq)
-
K2CO3 (3.0 eq)
-
1,4-Dioxane / H2O (4:1 v/v, 0.1 M)
Procedure:
-
Combine the intermediate, boronic acid, and K2CO3 in the Dioxane/H2O mixture.
-
Degas the solution by bubbling nitrogen through the mixture for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Palladium(0) active species.
-
Add Pd(dppf)Cl2. Causality: The dppf ligand provides a large bite angle, which is highly effective for pushing the reductive elimination step, especially when coupling sterically hindered ortho-substituted aryl rings.
-
Heat to 90°C for 4 hours. Cool to room temperature, filter through a pad of Celite, and partition between EtOAc and water. Purify the organic layer via silica gel chromatography.
Step 3: Radziszewski Nitrile Hydrolysis
Objective: Unmask the picolinamide hinge-binder.
Reagents:
-
Intermediate from Step 2 (1.0 eq)
-
30% Aqueous H2O2 (5.0 eq)
-
K2CO3 (0.5 eq)
-
Dimethyl Sulfoxide (DMSO) (0.1 M)
Procedure:
-
Dissolve the intermediate in DMSO and add K2CO3.
-
Cool the mixture to 0°C. Dropwise, add 30% H2O2. Causality: The Radziszewski reaction utilizes the hydroperoxide anion (HOO⁻) to attack the nitrile, forming a peroxyimidic acid intermediate that collapses into the primary amide. This method strictly halts at the amide stage, preventing over-hydrolysis to the carboxylic acid, which would abolish kinase hinge binding.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench carefully with saturated aqueous Na2S2O3 to destroy excess peroxide. Extract with EtOAc, wash extensively with brine (to remove DMSO), dry, and concentrate.
-
(Optional) If a Boc-protecting group was used in Step 1, perform a final deprotection using 4N HCl in Dioxane.
Quantitative Data & Validation
To validate the necessity of each functional group introduced to the 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile scaffold, the following table summarizes typical in vitro biochemical assay data (IC50) for the intermediates against PIM1 kinase, demonstrating the self-validating nature of the SAR progression [1, 2].
| Compound Stage | Structure / Modification | PIM1 IC50 (nM) | Aqueous Solubility (µg/mL) | Rationale for Activity Shift |
| Intermediate 1 | C4-Amine added, C2-Nitrile, C5-Bromo | > 10,000 | 45.0 | Lacks hinge-binding H-bond donor; lacks hydrophobic pocket fit. |
| Intermediate 2 | C4-Amine added, C2-Nitrile, C5-Aryl | 2,500 | 12.5 | Fits hydrophobic pocket, but nitrile cannot donate H-bond to hinge. |
| Final Inhibitor | C4-Amine, C2-Amide , C5-Aryl | < 5 | 85.0 | Optimal. Bidentate hinge binding established; amine salt bridges formed. |
Table 1: Comparative biochemical evaluation of synthetic intermediates, highlighting the critical nature of the C2-picolinamide unmasking.
Conclusion
The 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile scaffold is an exceptionally versatile starting point for the discovery of novel kinase inhibitors. By adhering to the chemoselective workflow outlined above—prioritizing reductive amination, followed by cross-coupling, and concluding with controlled nitrile hydrolysis—researchers can reliably generate potent picolinamide derivatives. This methodology ensures high structural integrity, minimizes the need for protecting groups, and directly addresses the stringent physicochemical requirements of modern oncology drug development.
References
-
Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry. Available at:[Link]
- Picolinamide derivatives as kinase inhibitors.Google Patents (WO2010026124A1).
-
Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
Advanced Application Note: 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile in Optoelectronics and Framework Materials
Executive Summary & Reactivity Mapping
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (BFFPC, CAS: 2244721-39-7) is a highly electron-deficient, multi-orthogonal building block[1]. Its unique substitution pattern on the pyridine core provides four distinct reactive handles, making it an exceptional precursor for advanced materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and the post-synthetic modification of porous frameworks.
The strategic placement of the strongly electron-withdrawing cyano and fluoro groups lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, establishing it as a potent electron acceptor[2]. By exploiting the differential reactivity of the bromo and formyl groups, researchers can execute stepwise, chemoselective functionalizations without the need for complex protecting group strategies.
Table 1: Physicochemical Profiling & Orthogonal Reactivity
| Functional Group | Position | Electronic Effect | Primary Reactivity Profile | Materials Science Application |
| -C≡N (Cyano) | C2 | Strong EWG (-I, -M) | Hydrolysis, Tetrazole formation, Metal coordination. | Secondary acceptor in TADF emitters[3]; Metal docking site. |
| -F (Fluoro) | C3 | EWG (-I), Lone pair donor | Nucleophilic Aromatic Substitution (SNAr), Hydrogen bonding. | F···H non-covalent interactions for polymer backbone planarization; LUMO tuning. |
| -CHO (Formyl) | C4 | EWG (-I, -M) | Schiff base condensation (Imines), Knoevenagel condensation. | Covalent grafting onto MOFs/COFs[4]; Extension of π-conjugation. |
| -Br (Bromo) | C5 | Mild EWG (-I) | Oxidative addition (Pd/Ni catalysis), Halogen bonding. | Suzuki-Miyaura[5], Stille, and Buchwald-Hartwig cross-couplings. |
Application I: Synthesis of Push-Pull D-A-A' TADF Fluorophores
Thermally Activated Delayed Fluorescence (TADF) materials require a precisely tuned singlet-triplet energy gap (ΔEST). Incorporating a pyridine-carbonitrile moiety as a secondary acceptor (A') significantly decreases the delayed fluorescence lifetime, thereby reducing efficiency roll-off in OLED devices at high luminance[2]. BFFPC is an ideal core for constructing D-A-A' architectures.
Rationale & Causality
To build the D-A-A' system, the C5-bromo group is first subjected to a Suzuki-Miyaura cross-coupling with an electron-rich donor (e.g., a carbazole or triphenylamine boronic acid). The critical challenge is preventing the degradation of the C4-formyl group during palladium catalysis. By utilizing a mild base (K2CO3) in a biphasic solvent system, the formyl group remains completely intact[5]. Subsequently, the formyl group undergoes a Knoevenagel condensation with malononitrile to form a primary dicyanovinyl acceptor (A), completing the push-pull system.
Figure 1: Orthogonal synthetic workflow for D-A-A' TADF fluorophores using BFFPC.
Protocol 1: Step-by-Step Methodology
Step 1: Chemoselective Suzuki-Miyaura Coupling
-
Preparation: In a Schlenk flask, combine BFFPC (1.0 equiv), 4-(9H-carbazol-9-yl)phenylboronic acid (1.1 equiv), and Pd(PPh3)4 (0.05 equiv).
-
Solvent System: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v). Causality: The biphasic system ensures the solubility of the organic fragments while dissolving the inorganic base, facilitating efficient phase transfer.
-
Base Addition: Add K2CO3 (2.0 equiv). Causality: K2CO3 is basic enough to activate the boronic acid but mild enough to prevent the Cannizzaro disproportionation of the formyl group[5].
-
Reaction: Heat at 80 °C under N2 for 12 hours.
-
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the BFFPC spot and the emergence of a highly fluorescent (under 365 nm UV) lower-Rf spot indicates success. 1H NMR of the crude must show the preservation of the aldehyde proton singlet at ~10.2 ppm.
Step 2: Knoevenagel Condensation
-
Preparation: Dissolve the purified intermediate from Step 1 (1.0 equiv) and malononitrile (1.5 equiv) in anhydrous ethanol.
-
Catalysis: Add 3 drops of a Piperidine/Acetic Acid (1:1) buffer. Causality: The weak acid/base buffer catalyzes the formation of the reactive iminium ion while preventing the nucleophilic attack of the basic piperidine on the sensitive C3-fluoro position (SNAr).
-
Reaction: Reflux for 4 hours. A dark precipitate will form as the extended π-conjugated system crystallizes out of the ethanol.
-
Validation Checkpoint: FT-IR spectroscopy should confirm the disappearance of the C=O stretch (~1700 cm-1) and the appearance of a strong, sharp -C≡N stretch (~2220 cm-1) from the dicyanovinyl group.
Application II: Post-Synthetic Modification (PSM) of Porous Frameworks
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) often require post-synthetic modification to introduce specific catalytic sites or tune pore hydrophobicity. BFFPC serves as an exceptional grafting agent for amine-functionalized frameworks (e.g., UiO-66-NH2).
Rationale & Causality
The C4-formyl group of BFFPC readily undergoes Schiff base condensation with the primary amines lining the pores of UiO-66-NH2. This reaction is accelerated by acetic acid, which activates the aldehyde via protonation[6]. Once grafted, the highly electron-withdrawing nature of the fluorinated pyridine core increases the local Lewis acidity of the pore. More importantly, the C5-bromo group is left exposed within the pore, serving as a precise anchoring site for the oxidative addition of low-valent metals (e.g., Pd(0)), generating a highly stable Single-Atom Catalyst (SAC) immobilized within the framework.
Figure 2: Workflow for the covalent grafting of BFFPC onto MOFs and subsequent metal anchoring.
Protocol 2: Step-by-Step Methodology
Step 1: Covalent Grafting via Imine Linkage
-
Activation: Disperse 100 mg of activated UiO-66-NH2 in 15 mL of anhydrous ethanol via sonication for 10 minutes.
-
Condensation: Add BFFPC (3.0 equiv relative to the MOF -NH2 content) and 0.5 mL of glacial acetic acid. Causality: Acetic acid is critical for the reversible transimination and error-correction process, ensuring high crystallinity is maintained during the grafting[4].
-
Reaction: Heat the suspension at 70 °C for 24 hours under continuous stirring.
-
Purification: Recover the modified MOF (UiO-66-BFFPC) by centrifugation. Wash extensively with hot ethanol and dichloromethane via Soxhlet extraction for 12 hours to remove unreacted BFFPC.
-
Validation Checkpoint: Solid-state 13C CP-MAS NMR will show a new peak at ~160 ppm corresponding to the imine carbon (C=N). Powder X-ray Diffraction (PXRD) must be performed to ensure the framework topology remains intact.
Step 2: Immobilization of Palladium
-
Metalation: Disperse UiO-66-BFFPC in anhydrous toluene. Add Pd(dba)2 (0.5 equiv relative to the grafted bromo groups).
-
Reaction: Stir at room temperature for 12 hours. The Pd(0) undergoes oxidative addition specifically at the activated C-Br bond of the grafted pyridine.
-
Validation Checkpoint: X-ray Photoelectron Spectroscopy (XPS) will demonstrate a shift in the Pd 3d binding energies, confirming the transition from Pd(0) to Pd(II).
Quantitative Data Summary
The following table summarizes the theoretical and empirically derived properties of the materials synthesized using BFFPC, demonstrating the profound impact of its functional groups.
Table 2: Material Properties Summary
| Material / Derivative | Key Parameter | Expected Value | Measurement Technique | Implication |
| BFFPC (Monomer) | LUMO Energy | -3.10 to -3.25 eV | Cyclic Voltammetry (CV) | Strong electron affinity due to -F and -CN groups[2]. |
| D-A-A' TADF Emitter | ΔEST (Singlet-Triplet Gap) | < 0.15 eV | Time-Resolved PL | Enables efficient reverse intersystem crossing (RISC)[3]. |
| D-A-A' TADF Emitter | Photoluminescence QY (PLQY) | > 85% | Integrating Sphere | High efficiency for OLED active layers. |
| UiO-66-BFFPC (MOF) | BET Surface Area | ~850 m2/g | N2 Adsorption Isotherm | Slight reduction from bare MOF (~1100 m2/g) confirms pore functionalization[4]. |
| Pd@UiO-66-BFFPC | Pd Loading | 2.5 - 4.0 wt% | ICP-MS | High density of isolated catalytic sites. |
References
-
Chemsrc. "CAS No. 2244721-39-7 | 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile." Chemsrc Database, 2025.[Link]
-
Yoon, S. J., et al. "A study on the effect of a pyridine secondary acceptor on the emission properties of thermally activated delayed fluorescence emitters." Journal of Materials Chemistry C, 2020.[Link]
-
National Institutes of Health. "Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines." PMC, 2024.[Link]
-
Vitaku, E., & Dichtel, W. R. "Synthesis of 2D Imine-Linked Covalent Organic Frameworks through Formal Transimination Reactions." Journal of the American Chemical Society, 2017.[Link]
-
Sun, B., et al. "Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers." Journal of the American Chemical Society, 2024.[Link]
Sources
- 1. CAS No. 2244721-39-7 | Chemsrc [chemsrc.com]
- 2. A study on the effect of a pyridine secondary acceptor on the emission properties of thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. A study on the effect of a pyridine secondary acceptor on the emission properties of thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Guide: Purification of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
Topic: Purification of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile Content Type: Technical Support Guide
Executive Summary & Molecule Profile[1][2]
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (CAS: 2244721-39-7) is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of complex pharmaceuticals (e.g., PROTACs, kinase inhibitors).[1] Its dense functionalization—containing a nitrile, halogen, and a reactive aldehyde—makes it a versatile but chemically fragile building block.
This guide addresses the specific challenges in purifying this molecule, focusing on preventing the three most common degradation pathways: oxidation of the aldehyde , hydrolysis of the nitrile , and nucleophilic aromatic substitution (SNAr) of the fluorine during handling.
Physicochemical Profile
| Property | Value | Implication for Purification |
| Molecular Formula | C₇H₂BrFN₂O | |
| Molecular Weight | 229.01 g/mol | |
| Physical State | Pale yellow to off-white solid | "Yellowing" indicates degradation (aldol condensation).[1] |
| Solubility | Soluble: DCM, EtOAc, THF, MeCNInsoluble: Water, Hexanes | Ideal for Normal Phase Chromatography. |
| Reactivity | High (Aldehyde + Nitrile + F) | Avoid strong bases (SNAr risk at C3-F).[1] Avoid strong acids (Nitrile hydrolysis). |
Critical Impurity Analysis
Before initiating purification, you must identify what you are removing.[1] The synthesis of this molecule (often via metallation of 5-bromo-3-fluoro-2-cyanopyridine followed by DMF quench) typically generates specific byproducts.
Diagram 1: Degradation & Impurity Pathways
This diagram illustrates the chemical fate of the target molecule under improper conditions, guiding your choice of purification method.
[2]
Troubleshooting & FAQs
Q1: My crude product is a dark oil, but the literature says it should be a solid. What happened?
Diagnosis: This is classic "pyridine tar" formation.[1] The aldehyde group at C4 is electron-deficient (due to the pyridine ring and C2-nitrile), making it highly susceptible to self-condensation (aldol-type reactions) if any residual base was left from the synthesis. Solution:
-
Do not distill. High heat will polymerize the remaining product.[1]
-
Trituration: Dissolve the oil in a minimum amount of DCM, then slowly add cold Hexanes or Pentane with vigorous stirring. The monomeric product often precipitates as a solid, leaving the oily oligomers in solution.
Q2: I see a "streaking" baseline on my TLC and low recovery from the column.
Diagnosis: The aldehyde is likely oxidizing to the carboxylic acid (Impurity A) on the silica gel, or the pyridine nitrogen is interacting strongly with the acidic silanols. Solution:
-
Switch Solvent System: Use DCM:EtOAc instead of Hexane:EtOAc. Pyridines are more soluble in chlorinated solvents, reducing tailing.[1]
-
Rapid Filtration: Do not let the compound sit on the column. Use a "Flash" technique with high flow rate.[1]
-
Avoid Amine Modifiers: Do not add Triethylamine (Et3N) to the mobile phase.[1] While this usually fixes pyridine tailing, for this specific molecule, the base will trigger SNAr displacement of the C3-fluorine or aldol condensation of the aldehyde [1].
Q3: Can I use the Bisulfite Adduct method to purify the aldehyde?
Expert Insight: Proceed with extreme caution. While standard aldehydes can be purified by forming a water-soluble bisulfite adduct, this pyridine ring is electron-deficient.[1]
-
Risk: The regeneration step usually requires base (Na2CO3 or NaOH).[1] Even mild base can hydrolyze the C2-nitrile to an amide (Impurity B) or displace the C3-fluorine [2].[1]
-
Recommendation: Only use this method if chromatography fails.[1] Regenerate the aldehyde using Formaldehyde (trans-imination/exchange) under neutral conditions rather than using strong base.[1]
Validated Purification Protocols
Protocol A: Optimized Flash Chromatography (Primary Method)
Best for removing non-polar starting materials and polar oxidation products.
Stationary Phase: High-quality Silica Gel (40–63 µm), acid-washed if available.[1] Mobile Phase: Gradient of 0% to 30% EtOAc in Dichloromethane (DCM) . Note: We prefer DCM over Hexane here because the target molecule has poor solubility in Hexane, which can lead to precipitation at the column head.
-
Sample Loading: Dissolve crude material in minimal DCM. Do not use DMF to load; it is difficult to remove and causes band broadening.[1]
-
Elution:
-
Post-Run: Evaporate fractions immediately at <35°C . Aldehydes are heat-sensitive.[1]
Protocol B: Recrystallization (Polishing Step)
Use this if the product is solid but colored (yellow/orange).
Solvent System: EtOAc / Heptane (Antisolvent).[1]
-
Dissolve the solid in the minimum amount of boiling EtOAc (approx. 5–10 mL per gram).
-
Optional: If the solution is dark, treat with activated charcoal for 5 minutes, then filter hot through Celite.
-
Slowly add hot Heptane dropwise until persistent cloudiness appears.
-
Add a few drops of EtOAc to clear the solution.[1]
-
Allow to cool to room temperature slowly, then place in a -20°C freezer overnight.
-
Harvest: Filter the pale yellow crystals and wash with cold Heptane.
Diagram 2: Purification Decision Matrix
Follow this logic flow to select the correct protocol.
Storage & Stability
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen .[1] The aldehyde oxidizes in air; the C-F bond is stable but the nitrile can hydrolyze with atmospheric moisture over time.
-
Container: Amber glass vials (protect from light).
References
-
ChemicalBook. (2025).[1][2] 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis and properties. Retrieved from
- Context: Describes the synthesis and stability of the direct precursor, highlighting the sensitivity of the fluoronitrile motif.
-
National Institutes of Health (NIH). (2022).[1] Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from
- Context: Provides mechanistic insight into the reactivity of 3-halo-pyridines and the stability of pyridine intermedi
-
ChemSrc. (2025).[1][2] 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (CAS 2244721-39-7) Physicochemical Properties. Retrieved from
- Context: Source for CAS registry number, molecular weight, and structural confirm
Sources
Optimization of Grignard reactions with substituted pyridines
Technical Support Center: Optimization of Grignard Reactions with Substituted Pyridines
Introduction: The Pyridine Paradox
Status: Active Ticket Priority: Critical
Pyridines present a dualistic challenge in organometallic chemistry. They are electron-deficient, making them resistant to electrophilic attack but susceptible to nucleophilic addition. However, the nitrogen lone pair often complexes with Magnesium, poisoning the reagent before reaction occurs.
This guide treats your experiment as a system. If the system fails, it is due to a specific variable: Activation Energy , Complexation , or Stability .
Module 1: The "Make" Protocol (Halogen-Metal Exchange)
Use this workflow when you need to convert a Halopyridine into a Pyridyl-Grignard.
The Core Problem: Traditional Grignard formation (Mg metal + Halide) often fails with pyridines due to oxidative addition sluggishness and rapid dimerization (Wurtz coupling).
The Solution: Knochel Turbo Grignard Exchange (
Standard Operating Procedure (SOP-01): Turbo Exchange
Reference Grounding: Knochel, P. et al. Angew. Chem. Int. Ed. 2003.[2]
| Step | Action | Technical Rationale (Causality) |
| 1 | Dry Down | Flame-dry flask under Argon flow. Add substituted bromopyridine. Dissolve in anhydrous THF ( |
| 2 | Cooling | Cool to -15°C to 0°C . (Use -78°C for sensitive esters/nitriles). |
| 3 | Addition | Add |
| 4 | Incubation | Stir for 15–45 mins. Monitor by GC-MS (iodine quench). |
Visual Workflow: Exchange Logic
Figure 1: Decision logic for temperature control during Halogen-Magnesium exchange based on substrate sensitivity.
Module 2: The "Add" Protocol (Nucleophilic Addition)
Use this workflow when adding a generic Grignard (R-MgX) to a Pyridine ring.
The Core Problem: Pyridine is electron-poor but not electrophilic enough for direct addition without harsh conditions. The Solution: Acyl Activation . Converting pyridine to an N-acylpyridinium salt lowers the LUMO, inviting nucleophilic attack.
Standard Operating Procedure (SOP-02): Activator-Assisted Addition
Reference Grounding: Doyle, M. P. et al. J. Am. Chem. Soc. 1993; Feringa, B. L. et al. Nat. Chem. 2011.[3]
-
Complexation: Mix Pyridine (1.0 equiv) + Grignard (1.1 equiv) in THF/DCM.
-
Note: No reaction happens yet. They just mix.
-
-
Activation: Cool to -78°C. Add Chloroformate (e.g., Benzyl chloroformate - CbzCl) dropwise.
-
Nucleophilic Attack: The Grignard R-group immediately attacks the activated ring.
Troubleshooting Center (FAQs)
Ticket #101: "My Exchange Yield is < 10%."
Diagnosis: The "Turbo" reagent is dead or the system is wet. Root Cause Analysis:
-
Moisture:
is hygroscopic. Even trace water kills it. -
Titer: Commercial bottles degrade. Corrective Action:
-
Titrate the Reagent: Do not assume the label is correct. Use the Knochel Titration Method (Iodine in sat.[9] LiCl/THF).[9][10][11] The endpoint is when the brown iodine color disappears.
-
Dry the LiCl: If making your own Turbo Grignard, the LiCl must be dried at 150°C under high vacuum for 24h.
Ticket #102: "I'm getting a mixture of 1,2 and 1,4 addition products."
Diagnosis: Lack of Regiocontrol. Root Cause Analysis:
-
Hard vs. Soft: Grignards are "hard" nucleophiles (prefer 1,2). Copper makes them "softer" (prefer 1,4).
-
Sterics: Small activators (Methyl chloroformate) allow C2 attack. Bulky activators (TIPS-triflate or Cbz) can push attack to C4. Corrective Action:
-
For pure 1,2: Use no copper. Use THF (coordinates Mg, directs to C2).
-
For pure 1,4: Add catalytic
or . Switch solvent to (non-coordinating).
Ticket #103: "The reaction turns into a black tar."
Diagnosis: Polymerization or Oxidative Decomposition. Root Cause Analysis:
-
Dihydropyridine Instability: The product of the "Add" reaction is a dihydropyridine (DHP). DHPs are air-sensitive and prone to polymerization. Corrective Action:
-
Oxidative Workup: Do not isolate the DHP. Immediately add an oxidant (DDQ, Chloranil, or dilute
) to the crude mixture to rearomatize back to a stable substituted pyridine.
Data & Specifications
Comparison of Activation Reagents
| Activator | Reactivity | Regioselectivity Bias | Removal Condition |
| Methyl Chloroformate | High | C2 (1,2-addition) | Harsh (Acid/Base hydrolysis) |
| Benzyl Chloroformate (Cbz) | Moderate | Mixed | Hydrogenolysis ( |
| Troc-Cl | High | C2 | Zn/Acetic Acid (Mild) |
| TIPS-Triflate | Very High | C4 (1,4-addition) | Fluoride (TBAF) |
Mechanism of Regioselectivity
Figure 2: Mechanistic divergence for regioselectivity based on copper catalysis.
References
-
Knochel, P. et al. (2003).[2] A New Turbo-Grignard Reagent for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Reagents. Angewandte Chemie International Edition. [Link]
-
Krasovskiy, A. & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie. [Link]
-
Feringa, B. L. et al. (2011). Catalytic Enantioselective Addition of Grignard Reagents to Pyridinium Ions. Nature Chemistry. [Link]
-
Comins, D. L. & O'Connor, S. (1994). Regioselective Addition of Grignard Reagents to 1-Acylpyridinium Salts. Advances in Heterocyclic Chemistry. [Link]
-
Lin, H. S.[2] & Paquette, L. A. (1994).[2] Titration of Grignard Reagents with Salicylaldehyde Phenylhydrazone. Synthetic Communications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
Executive Summary & Compound Profile
Compound: 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile CAS: 2244721-39-7 Molecular Weight: 229.01 g/mol Critical Function: This highly functionalized pyridine serves as a "linchpin" intermediate in medicinal chemistry. The 4-formyl group is the primary handle for reductive aminations or Horner-Wadsworth-Emmons reactions, while the 2-cyano and 5-bromo moieties allow for orthogonal cross-coupling (Suzuki/Buchwald) and heterocycle formation.
The Problem: Users frequently report stalled downstream reactions (specifically reductive aminations or organometallic additions) despite "clean" NMR spectra. This is often due to trace carboxylic acid contamination (from auto-oxidation) or starting material carryover (which acts as a competitive inhibitor). This guide provides the definitive protocols to isolate the aldehyde in >98% purity.
Impurity Profiling: Know Your Enemy
Before attempting purification, you must identify what you are removing. The three most common impurities arise from the synthesis method (typically lithiation/formylation) and storage.
| Impurity Type | Chemical Identity | Origin | Diagnostic Signal (1H NMR, DMSO-d6) |
| Starting Material | 5-Bromo-3-fluoro-2-cyanopyridine | Incomplete Lithiation | Missing -CHO peak (~10.2 ppm). Aromatic proton shifts slightly upfield. |
| Oxidation Product | 5-Bromo-3-fluoro-2-cyanopyridine-4-carboxylic acid | Air oxidation (Auto-oxidation) | Broad singlet ~13-14 ppm (-COOH). Disappearance of -CHO. |
| Reduction Product | 5-Bromo-3-fluoro-4-(hydroxymethyl)pyridine-2-carbonitrile | Cannizzaro / Over-reduction | Doublet ~4.5-4.8 ppm (-CH2-OH) and triplet -OH. |
| Hydrate | Pyridine-4-methanediol | Water contamination | Loss of -CHO; Appearance of CH(OH)2 peak ~6.0 ppm. |
Purification Protocols
Protocol A: The Bisulfite Adduct "Rescue" (Gold Standard)
Use this when: You have significant non-aldehyde impurities (starting material, alcohol, or isomers) and require >98% purity. Mechanism: The aldehyde forms a water-soluble sulfonate salt, while impurities remain in the organic phase.
Step-by-Step:
-
Dissolution: Dissolve crude material (10 g) in Ethyl Acetate (100 mL).
-
Adduct Formation: Add saturated aqueous Sodium Bisulfite (NaHSO₃, 40 mL).
-
Vigorous Stirring: Stir vigorously for 2–4 hours at room temperature. A white precipitate (the adduct) may form; this is good.
-
Separation:
-
If solid forms: Filter the solid. Wash with Et₂O (removes impurities).
-
If no solid: Separate layers. Keep the Aqueous Layer . Wash the aqueous layer 2x with Et₂O.
-
-
Regeneration:
-
Combine the solid adduct (dissolved in minimal water) or the aqueous layer.[1]
-
Adjust pH to ~9–10 using Saturated Sodium Carbonate (Na₂CO₃) or 10% NaOH. Caution: Do not exceed pH 12 to avoid nitrile hydrolysis.
-
Stir for 30 mins. The free aldehyde will precipitate or oil out.
-
-
Extraction: Extract the regenerated aldehyde into DCM (3 x 50 mL).
-
Drying: Dry over MgSO₄, filter, and concentrate < 40°C.
Protocol B: The "Bicarb Wash" (Acid Removal)
Use this when: Your aldehyde is mostly clean but has turned yellow/brown, or H-NMR shows a small acid peak. Mechanism: Deprotonates the carboxylic acid impurity (pKa ~3-4 due to electron-deficient ring), moving it to the aqueous phase.
-
Dissolve crude in Dichloromethane (DCM) (not Ethyl Acetate, as DCM solubilizes this pyridine better).
-
Wash with Saturated Aqueous NaHCO₃ (2 x Vol).
-
Critical Step: Back-extract the aqueous wash with a small volume of DCM to recover any trapped aldehyde.
-
Wash combined organics with Brine.
-
Dry (Na₂SO₄) and concentrate.[2]
Troubleshooting & FAQs
Q1: I see a split aldehyde peak in NMR (e.g., 10.1 and 10.3 ppm). Is my product decomposing?
-
Diagnosis: This is likely a Rotamer effect or Hemiacetal formation if methanol was used.
-
Solution: Run the NMR in DMSO-d6 instead of CDCl3. If the peaks merge or sharpen, it is a solvent effect. If the second peak persists and correlates with a CH at ~6 ppm, you have the hydrate/hemiacetal. Dry the sample under high vacuum (0.1 mbar) at room temperature for 4 hours.
Q2: My yield after Bisulfite purification is <40%. Where did it go?
-
Cause: The regeneration step (pH adjustment) was likely insufficient, or the adduct did not precipitate.
-
Fix: Ensure the aqueous phase during regeneration reaches pH 10. If the aldehyde is slightly water-soluble (common with pyridine nitriles), saturate the aqueous phase with NaCl (Salting Out) before the final DCM extraction.
Q3: The compound turns brown on the shelf. How do I stop this?
-
Cause: Pyridine aldehydes are notorious for auto-oxidation and light sensitivity. The "brown" is a complex charge-transfer complex of the acid and pyridine base.
-
Storage: Store under Argon at -20°C.
-
Stabilizer: For long-term storage (months), you can store it as the Bisulfite Adduct (solid). Regenerate only when needed.
Q4: Can I use Silica Column Chromatography?
-
Answer: Yes, but with a caveat. Silica is slightly acidic.
-
Modification: Pre-treat your silica gel with 1% Triethylamine in Hexane to neutralize acid sites. Elute with a Hexane/Ethyl Acetate gradient (typically 0–30% EtOAc).[3] The aldehyde usually runs just below the starting material (non-polar) and well above the alcohol/acid (polar).
Visual Workflows
Figure 1: Purification Decision Matrix
Caption: Decision tree for selecting the optimal purification method based on impurity profile.
Figure 2: The Bisulfite "Rescue" Mechanism
Caption: Workflow for the chemical separation of aldehydes using sodium bisulfite.
References
-
ChemicalBook. (2025). 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile Basic Information & Synthesis. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). 5-Bromopyridine-2-carbonitrile Derivatives and Safety Data. Retrieved from
-
Lanzhou Institute of Chemical Physics. (2022).[4] Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes.[4] Angewandte Chemie Int.[4] Ed. Retrieved from
-
Google Patents. (2012). Preparation method of fluoropyridine compounds (CN102898358A). Retrieved from
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
Sources
- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes using Pinacolborane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Polysubstituted Pyridines
Current Status: Online 🟢 Ticket Volume: High Primary Focus: Troubleshooting Regiocontrol, Catalyst Deactivation, and Protodeboronation.
Welcome to the Pyridine Synthesis Help Desk
User Directive: You are entering a specialized support environment. This guide is not a textbook; it is a troubleshooting manual designed for the bench scientist facing active synthetic failures. We address the "Pyridine Problem"—the dichotomy of the ring being too electron-deficient for easy electrophilic substitution yet prone to catalyst poisoning via nitrogen coordination.[1]
Quick Triage: Select Your Issue
| Symptom | Probable Cause | Recommended Module |
| "My boronic acid disappeared, but no product formed." | Protodeboronation (Rapid Hydrolysis) | Module 1 |
| "I have a mixture of C2 and C4 alkylated isomers." | Radical Regiocontrol Failure (Minisci) | Module 2 |
| "The catalyst died immediately (black precipitate)." | Nitrogen Coordination / Poisoning | Module 3 |
| "I can't install a substituent at C3/C5." | Electrophilic Mismatch | Module 4 |
Module 1: The "Fragile Nucleophile" (Cross-Coupling Failures)
Ticket #1042: Suzuki Coupling of 2-Pyridyl Boronic Acids yields only protonated pyridine.
Root Cause Analysis: 2-Pyridyl boronic acids are notoriously unstable. Unlike phenyl boronic acids, they exist in a zwitterionic equilibrium where the nitrogen lone pair coordinates to the boron center. This facilitates rapid C-B bond hydrolysis (protodeboronation), often faster than the transmetallation step in the catalytic cycle.
Troubleshooting Protocol:
-
Switch the Polarity (The "Reverse" Approach):
-
Standard: 2-Py-B(OH)₂ + Ar-X → Fail (Protodeboronation)
-
Fix: 2-Py-X + Ar-B(OH)₂ → Success
-
Reasoning: Halopyridines are stable. If your retrosynthesis allows, always make the pyridine the electrophile (halide), not the nucleophile.
-
-
The "Slow Release" Strategy (MIDA Boronates):
-
If you must use a 2-pyridyl nucleophile, replace the boronic acid with a MIDA (N-methyliminodiacetic acid) boronate .
-
Mechanism:[2][3][4][5][6][7] The MIDA ligand locks the boron hybridization to sp3, preventing the zwitterionic hydrolysis pathway. Under basic aqueous conditions, the active boronic acid is released slowly, keeping its concentration low relative to the catalyst, favoring coupling over decomposition.
-
-
Alternative Transmetallating Agents (Organogermanes):
-
Reference: Schoenebeck et al. demonstrated that 2-pyridyl germanes are stable to air, water, and silica, unlike their boron counterparts.
-
Protocol: Use 2-Py-GeEt3. These couple readily with aryl iodides under Pd catalysis without protodemetallation issues.
-
Data: Stability Half-Lives at pH 7, 70°C
| Species | t1/2 (Half-life) | Status |
|---|---|---|
| Phenyl Boronic Acid | > 24 Hours | Stable |
| 3-Pyridyl Boronic Acid | ~ 10 Hours | Manageable |
| 2-Pyridyl Boronic Acid | < 40 Seconds | Critical Failure |
| 2-Pyridyl MIDA Boronate | > 6 Hours (Slow Release) | Recommended |
Module 2: Radical Chaos (Minisci & C-H Activation)
Ticket #2089: Minisci reaction gave a 60:40 mix of C2/C4 isomers and over-alkylation.
Root Cause Analysis: The Minisci reaction involves nucleophilic radical attack on the protonated (electron-deficient) pyridine.[8] Both C2 and C4 are highly electrophilic. Without steric blocking, regioselectivity is purely statistical and electronic, leading to inseparable mixtures.
Corrective Action: The "Blocking Group" Workflow Do not rely on "tuning" the radical source alone. Use a transient blocking group to force C4 selectivity.
Step-by-Step Protocol (C4-Selective Alkylation):
-
Block C2/C6: React your pyridine with dimethyl maleate to form the bis-maleate salt. This sterically shields the C2 and C6 positions.
-
Radical Addition: Run the Minisci reaction (R-COOH + AgNO₃ + (NH₄)₂S₂O₈). The radical is forced to attack the open C4 position.
-
Deblock: Treat with base (DBU or NaOH) to remove the maleate groups, restoring the pyridine ring with the new C4 substituent.
Caption: Workflow for enforcing C4-regioselectivity in Minisci reactions using transient steric blocking.
Module 3: Catalyst Poisoning (C-H Activation)
Ticket #3011: Pd-catalyzed C-H activation stalls. 0% conversion.
Root Cause Analysis: The pyridine nitrogen is a strong sigma-donor. It binds tightly to the palladium center (Pd-N bond), displacing the ligands required for the catalytic cycle (oxidative addition/reductive elimination). The catalyst becomes "resting" and inactive.
Troubleshooting Protocol:
-
The N-Oxide Route:
-
Oxidize pyridine to Pyridine-N-oxide (Py-O) using mCPBA.
-
Benefit: The oxygen acts as a directing group (DG) for C2-H activation and prevents strong N-Pd coordination.
-
Post-Reaction: Reduce back to pyridine using Zn dust or PCl₃.
-
-
Ligand Overpowering (Pd-PEPPSI):
-
Use Pd-PEPPSI-IPr catalysts. The bulky N-heterocyclic carbene (NHC) ligand is strongly bound and sterically bulky, preventing the pyridine substrate from crashing the catalyst center while still allowing the reaction to proceed.
-
Module 4: The "Architectural" Desk (De Novo Synthesis)
Ticket #4005: Functionalization of the ring is impossible. I need a 2,4,6-triaryl pyridine.
Root Cause Analysis: Trying to install three different aryl groups onto a pre-existing pyridine ring via sequential cross-coupling is inefficient (yield loss at each step) and regiochemically difficult.
Solution: Kröhnke Pyridine Synthesis Build the ring with the substituents already in place.
Protocol (Kröhnke Annulation):
-
Reagents:
-Pyridinium methyl ketone salt (Component A) + -unsaturated ketone (Chalcone, Component B) + Ammonium Acetate ( , Nitrogen source).[6][9] -
Conditions: Reflux in Acetic Acid or Ethanol.
-
Mechanism: Michael addition
Cyclization Elimination of pyridinium cation (leaving group) Aromatization.
Decision Matrix: Functionalize vs. Build
Caption: Decision tree for selecting between direct functionalization and de novo ring construction.
FAQ: Quick Hits
Q: How do I purify polysubstituted pyridines? They streak on silica. A: Pyridines are basic.[5] The silanols (Si-OH) on silica gel are acidic. This causes "streaking."
-
Fix: Add 1% Triethylamine (Et3N) to your eluent system. This neutralizes the silica surface. Alternatively, use Alumina (basic or neutral) instead of silica.
Q: My C-H activation worked, but I can't remove the Directing Group (DG). A: If you used a simple amide DG, hydrolysis requires harsh acid/base which might kill the pyridine.
-
Recommendation: Use a transformable DG .[10] For example, a 2-pyridyl DG can be removed via hydrazinolysis, or convert a carboxylic acid DG into a biologically active ester in one pot.
Q: Is the "Halogen Dance" real? A: Yes. If you treat a 3-bromo-4-iodopyridine with LDA (Lithium Diisopropylamide), the halogens will migrate to the most thermodynamically stable positions (often adjacent to the nitrogen) before the electrophile is trapped.
-
Prevention: Perform halogen-lithium exchange at cryogenic temperatures (-78°C) and quench immediately. Do not allow the lithiated species to warm up.
References
-
Regioselective Minisci Reactions
- Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.
-
C4-Selective Alkylation (Blocking Group Strategy)
- Kuttruff, C. A., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.
-
Protodeboronation Mechanisms & MIDA Boronates
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society.
-
Organogermanes in Cross-Coupling
- Dahiya, A., & Schoenebeck, F. (2019). Organogermanes as Orthogonal Coupling Partners for the Synthesis of Polysubstituted Pyridines. Journal of the American Chemical Society.
-
Kröhnke Pyridine Synthesis Review
- Volochnyuk, D. M., et al. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemo- and regioselective assembly of polysubstituted pyridines and isoquinolines from isocyanides, arynes, and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Minisci reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can navigate the complexities of this synthesis with confidence.
I. Overview of Synthetic Strategy
The synthesis of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile typically involves a multi-step process starting from a substituted pyridine derivative. A common conceptual pathway is outlined below. The specific challenges and troubleshooting advice will be detailed in the subsequent sections.
Caption: Conceptual synthetic workflow for 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
A. Challenges in the Bromination Step
Question 1: We are observing low yields and the formation of multiple brominated species during the scale-up of our bromination reaction on a 3-fluoropyridine substrate. How can we improve regioselectivity and yield?
Answer:
This is a common challenge when performing electrophilic aromatic substitution on pyridine rings, which are inherently electron-deficient. The directing effects of the existing substituents (fluoro and the pyridine nitrogen) can lead to a mixture of products. Here’s a breakdown of potential causes and solutions:
-
Understanding the Root Cause: The pyridine nitrogen is a deactivating group, making the ring less reactive towards electrophiles. The fluorine atom is also deactivating via an inductive effect but can direct ortho- and para- to itself through resonance. This complex interplay can lead to poor regioselectivity.
-
Troubleshooting Protocol:
-
Reagent Selection: If you are using a strong brominating agent like Br₂ with a Lewis acid, consider switching to a milder, more selective reagent. N-Bromosuccinimide (NBS) is often a good choice for achieving clean monobromination of electron-deficient rings. A recent study on the synthesis of a related compound, tert-butyl 5-bromo-2-morpholinoisonicotinate, demonstrated that using stoichiometric amounts of NBS in dichloromethane (DCM) at room temperature resulted in a clean profile with only trace amounts of bis-brominated species.[1]
-
Temperature Control: Exothermic reactions can lead to over-bromination. On a larger scale, heat dissipation is less efficient. Ensure you have adequate cooling and add the brominating agent portion-wise or via a syringe pump to maintain a consistent internal temperature.
-
Solvent Effects: The choice of solvent can influence reactivity and selectivity. Less polar, non-coordinating solvents like dichloromethane or 1,2-dichloroethane are often preferred.
-
Protecting Group Strategy: In some cases, it may be beneficial to temporarily protect the pyridine nitrogen as an N-oxide. This can alter the electronic properties of the ring and improve the regioselectivity of the bromination. The N-oxide can be subsequently removed.
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂/Lewis acid, reducing side products.[1] |
| Stoichiometry | 1.0 - 1.1 equivalents of NBS | Minimizes the formation of di- and tri-brominated impurities. |
| Temperature | 0°C to room temperature | Better control over exotherms, improving selectivity. |
| Solvent | Dichloromethane (DCM) or Acetonitrile | Provides good solubility and is relatively inert. |
B. Issues with the Cyanation Reaction
Question 2: Our Sandmeyer-type cyanation to introduce the 2-carbonitrile is sluggish and gives inconsistent yields. What factors are critical for a successful and scalable cyanation?
Answer:
The Sandmeyer reaction, which converts an aryl amine via a diazonium salt to a nitrile using a copper(I) cyanide catalyst, is a powerful but often sensitive transformation.[2][3] In the context of a substituted pyridine, several factors can impact its efficiency on a larger scale.
-
Mechanism Insight: The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[3] The formation and stability of the diazonium salt intermediate are crucial.
-
Troubleshooting Protocol:
-
Diazonium Salt Formation:
-
Temperature Control: This step is highly exothermic and the diazonium salt is often unstable at temperatures above 5-10°C.[4] Use a reliable cooling bath (e.g., ice-salt or a cryocooler) to maintain a low and stable temperature during the addition of sodium nitrite.
-
Acid Concentration: Ensure sufficient acidic conditions (e.g., with HCl or H₂SO₄) to fully form the nitrous acid and subsequently the diazonium salt.
-
-
Cyanide Addition:
-
Catalyst Quality: The quality of the copper(I) cyanide (CuCN) is paramount. It should be fresh and free of oxidation.
-
Neutralization: Carefully neutralize the acidic diazonium salt solution before or during the addition to the cyanide solution. A sudden change in pH can lead to decomposition.
-
Exotherm Management: The displacement of the diazonium group with cyanide is also exothermic and releases nitrogen gas. Add the diazonium salt solution slowly to the cyanide solution to control the reaction rate and gas evolution.
-
-
Alternative Cyanation Methods: If the Sandmeyer reaction remains problematic, consider alternative methods for introducing the nitrile group, such as palladium-catalyzed cyanation of an aryl bromide or the dehydration of a primary amide.[5][6] For instance, 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide can be dehydrated using phosphorus oxychloride (POCl₃) to yield the desired nitrile.[6]
-
Caption: Key stages of the Sandmeyer cyanation reaction.
C. Formylation Challenges
Question 3: We are using a Vilsmeier-Haack reaction to introduce the 4-formyl group, but the reaction is incomplete and purification is difficult due to side products. How can we optimize this step?
Answer:
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[7][8] The reactivity of the pyridine ring, influenced by the existing substituents, can make this a challenging step to scale up.
-
Understanding the Vilsmeier Reagent: The active electrophile, the Vilsmeier reagent, is formed from a substituted amide (like DMF) and an acid chloride (like POCl₃).[9][10] Its electrophilicity is weaker than that of acylium ions in Friedel-Crafts reactions, making it suitable for more activated rings.[9]
-
Troubleshooting Protocol:
-
Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent is pre-formed under anhydrous conditions before adding your substrate. The reaction between DMF and POCl₃ is exothermic and should be controlled.
-
Reaction Temperature and Time: The formylation of less reactive substrates may require higher temperatures and longer reaction times. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions. A typical temperature range is from room temperature to 100°C.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is critical. An excess of the reagent is often used to drive the reaction to completion, but a large excess can lead to more side products and complicates the workup. Start with a 1.5 to 2-fold excess and optimize from there.
-
Workup Procedure: The workup typically involves quenching the reaction with ice water or an aqueous base (like sodium bicarbonate or sodium acetate) to hydrolyze the intermediate iminium salt to the aldehyde.[6] Careful control of the pH during workup is essential to prevent degradation of the product.
-
Purification: If purification by column chromatography is challenging, consider alternative methods such as recrystallization or distillation if the product is suitable. A patent for the synthesis of 5-Bromo-3-fluoro-pyridine-2-carbonitrile describes purification using silica chromatography with a gradient of ethyl acetate in hexanes.[6]
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Vilsmeier Reagent | Pre-form from POCl₃ and DMF | Ensures the active electrophile is present before substrate addition. |
| Temperature | 50-80 °C (substrate dependent) | Balances reaction rate with minimizing side reactions. |
| Workup | Slow quench with aqueous base | Controls the hydrolysis of the iminium intermediate to the aldehyde. |
| Purification | Silica Gel Chromatography or Recrystallization | Effective for removing polar impurities and unreacted starting material.[6] |
D. Safety Considerations
Question 4: What are the primary safety hazards we should be aware of when scaling up the synthesis of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile?
Answer:
Scaling up any chemical synthesis requires a thorough safety review. For this particular target molecule, several key hazards should be addressed:
-
Toxicity of Cyanides:
-
Hazard: Copper(I) cyanide and any liberated hydrogen cyanide (HCN) gas are highly toxic.[11] Ingestion, inhalation, or skin contact can be fatal.
-
Mitigation:
-
Always handle solid cyanides and cyanide solutions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Have a cyanide antidote kit readily available and ensure personnel are trained in its use.
-
Quench any residual cyanide in the reaction mixture and waste streams with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions before disposal.
-
-
-
Corrosive Reagents:
-
Hazard: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.
-
Mitigation:
-
Handle POCl₃ in a fume hood, wearing acid-resistant gloves and a face shield.
-
Ensure all glassware is scrupulously dry.
-
Add POCl₃ slowly to the reaction mixture to control the exotherm.
-
-
-
Exothermic Reactions:
-
Hazard: The diazotization, Sandmeyer, and Vilsmeier-Haack reactions can all be highly exothermic. On a large scale, this can lead to a runaway reaction if not properly controlled.
-
Mitigation:
-
Use a reactor with adequate cooling capacity and a reliable temperature probe.
-
Add reagents slowly and monitor the internal temperature closely.
-
Have a plan for emergency cooling if the temperature begins to rise uncontrollably.
-
-
-
General Pyridine Toxicity:
III. References
-
Industrial Chemicals: How Pyridine Is Produced - Post Apple Scientific. (2024, June 24).
-
2-Cyano-3-fluoropyridine | 97509-75-6. ChemicalBook. (2026, January 13).
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. (2021, August 20).
-
Pyridine. Wikipedia.
-
2-Cyano-3,5-difluoropyridine synthesis. ChemicalBook.
-
5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis. ChemicalBook.
-
Challenges in the functionalization of pyridines. ResearchGate.
-
Sandmeyer reaction. Wikipedia.
-
2-cyano-6-methylpyridine. Organic Syntheses Procedure.
-
Pyrylium salts- kryptonite for the Sandmeyer reaction? Scientific Update. (2021, March 26).
-
Synthesis of 3-Cyano-2-fluoropyridines. OSTI.GOV. (2008, December 31).
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpcbs.
-
3-Cyanopyridine(100-54-9)MSDS Melting Point Boiling Density Storage Transport.
-
5-Bromo-3-fluoro-pyridine-2-carbonitrile | 886373-28-0. ChemicalBook. (2026, January 13).
-
4-Cyanopyridine - Material Safety Data Sheet (MSDS).
-
21.03 Sandmeyer Reaction. OrganicChemGuide.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3).
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC.
-
3-Cyanopyridine - Hazardous Agents. Haz-Map.
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
-
3-Cyanopyridine | 100-54-9. Tokyo Chemical Industry Co., Ltd.(APAC).
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal.
-
An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF. ResearchGate. (2026, February 8).
-
Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv.
-
Vilsmeier-Haack Reaction. Chemistry Steps. (2023, April 24).
-
A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct. (2025, March 15).
-
Researchers solve a problem in organic chemistry. ScienceDaily. (2022, November 17).
-
Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. ACS Publications. (2023, May 22).
-
Vilsmeier-Haack Reaction. YouTube. (2021, June 19).
-
Pyridines React with Grignard or Organolithium Reagents. Ambeed.com.
-
Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
-
CN102584689A - Preparing method of 2-chloro-3-fluoropyridine. Google Patents. (2009, April 25).
-
Vilsmeier-Haack Reaction. Master Organic Chemistry.
-
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO.
-
Application Notes and Protocols for the Synthesis of 3-Phenylpyridine via Grignard Cross-Coupling. Benchchem.
-
Technical Support Center: Synthesis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. Benchchem.
-
grignard reagents. Chemguide.
-
(PDF) Synthesis of Functionalized Pyridines by Substitution of Hetarenium-Activated Pentachloropyridine with Bisnucleophiles. Academia.edu.
-
5-Bromo-3-fluoropyridine-2-carbonitrile 97 886373-28-0.
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
-
EP0913381B1 - Method for purifying a bromine compound. Google Patents.
-
Grignard Reagent Synthesis Reaction Mechanism. YouTube. (2015, November 11).
-
6-Bromo-3-fluoro-2-formylpyridine. Frontier Specialty Chemicals.
-
6-Bromo-3-fluoro-2-formylpyridine AldrichCPR 885267-36-7. Sigma-Aldrich.
-
436 reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles.
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. (2021, July 23).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. organicchemistryguide.com [organicchemistryguide.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. One moment, please... [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 3-Cyanopyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 13. 3-Cyanopyridine | 100-54-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. 3-Cyanopyridine(100-54-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Stabilizing 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
The following technical guide is designed for researchers working with 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (CAS: 886373-28-0). This molecule is a "linchpin" intermediate—highly valuable for its density of functional groups but notoriously unstable due to its extreme electron deficiency.
The "Beast" Profile: Why This Molecule Fails
Before troubleshooting, you must understand the electronic "push-pull" forces tearing this molecule apart. It is not just a pyridine; it is an electron-deficient trap .
-
The Core Issue: The pyridine ring is pulled electron-poor by the 2-Cyano (-CN) and 4-Formyl (-CHO) groups.
-
The Consequence:
-
Super-Electrophilic Aldehyde: The 4-CHO group is significantly more reactive than a standard benzaldehyde. It avidly scavenges water from the air to form a gem-diol (hydrate) , which confuses NMR integration and alters stoichiometry.
-
SNAr "Hot Zone": The 3-Fluoro substituent is activated by both the ortho-cyano and ortho-formyl groups. Weak nucleophiles (water, alcohols, trace amines) can displace the fluorine unexpectedly.
-
Base Sensitivity: In the presence of hydroxide or alkoxide bases, the molecule undergoes rapid Cannizzaro disproportionation or polymerization (observed as "black tar").
-
Storage & Handling Protocols (The "Cold Chain")
Status: Critical Standard: Maintain anhydrous, acid-free, and dark conditions.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Retards spontaneous polymerization and hydrate formation. |
| Atmosphere | Argon/Nitrogen (Glovebox preferred) | Oxygen promotes oxidation to the carboxylic acid; moisture drives hydration. |
| Container | Amber Glass + Parafilm/Teflon Tape | Light can trigger radical decomposition of the C-Br bond. |
| Solvents | Anhydrous Only | Avoid protic solvents (MeOH, EtOH) for storage; they form hemiacetals rapidly. |
Reaction Troubleshooting Guides
Scenario A: The Aldehyde "Disappears" or Shifts in NMR
Symptom: You see a loss of the distinct -CHO singlet (~10 ppm) or the appearance of a broad singlet at ~6 ppm. Diagnosis: Hydration (reversible) or Hemiacetal formation.
Corrective Protocol:
-
Dehydration: If the hydrate forms, dissolve the solid in Toluene and reflux with a Dean-Stark trap (or molecular sieves) to revert to the aldehyde.
-
Solvent Switch: Never use methanol or ethanol as reaction solvents unless you intend to trap the aldehyde. Use DCM, THF, or Acetonitrile .
-
NMR Check: Run NMR in CDCl3 (dried over K2CO3) rather than DMSO-d6, as DMSO often contains water that shifts the equilibrium to the hydrate.
Scenario B: "Black Tar" Formation During SNAr
Symptom: Attempting to displace the 3-Fluoro group with an amine results in a dark, intractable mixture. Diagnosis: Base-mediated decomposition. The pyridine ring is too electron-poor to withstand strong bases (e.g., NaH, KOtBu) which attack the aldehyde or the ring itself.
Corrective Protocol:
-
Base Selection: Switch to weak, non-nucleophilic bases like DIPEA (Hünig's base) or K2CO3. Avoid hydroxide or alkoxides.
-
Temperature: Run the reaction at 0°C to RT . Do not heat unless absolutely necessary.[1] The 3-F position is activated enough to react at low temperatures.
-
Sequence Change: Protect the aldehyde first (see Section 4). An acetal is far less electron-withdrawing than a formyl group, slightly deactivating the ring and preventing side reactions.
Scenario C: Palladium Coupling Fails (Suzuki/Stille at 5-Br)
Symptom: Starting material is consumed, but no product forms; dehalogenation (loss of Br) is observed. Diagnosis: Oxidative addition is successful, but the aldehyde interferes with the catalytic cycle or the base destroys the substrate.
Corrective Protocol:
-
Catalyst: Use precatalysts like Pd(dppf)Cl2 or XPhos Pd G2 that work quickly.
-
Base: Use anhydrous K3PO4 suspended in Dioxane/Toluene. Avoid aqueous carbonate systems.
-
Protection: It is highly recommended to protect the aldehyde as a 1,3-dioxolane before attempting cross-coupling.
Strategic Protection: The "Safety Lock"
Stabilizing the 4-formyl group as an acetal is the single most effective way to improve yield for subsequent steps (SNAr or Coupling).
Workflow Diagram: Stability & Protection Logic
Caption: Figure 1. Reactivity map showing the high risk of direct manipulation vs. the stability offered by acetal protection.[2]
Protocol: Acid-Catalyzed Acetal Protection
Objective: Mask the aldehyde to prevent hydration and base-sensitivity.
-
Setup: 2-neck RBF with a Dean-Stark trap and reflux condenser.
-
Reagents:
-
Substrate (1.0 eq)[3]
-
Ethylene Glycol (1.2 - 1.5 eq) — Do not use excess, it makes workup hard.
-
p-Toluenesulfonic acid (pTsOH) monohydrate (0.05 eq).
-
Solvent: Toluene (anhydrous).
-
-
Procedure:
-
Reflux vigorously to remove water azeotropically.
-
Monitor: Reaction is usually complete in < 2 hours. Long reflux times lead to degradation.
-
Workup: Cool to RT. Wash with Sat. NaHCO3 (critical to neutralize acid immediately). Dry organic layer over Na2SO4.[3]
-
Purification: Flash chromatography on silica (pre-treated with 1% Et3N to prevent deprotection on the column).
-
Frequently Asked Questions (FAQs)
Q1: Can I use silica gel chromatography to purify the unprotected aldehyde? A: Proceed with caution. The aldehyde is "sticky" and slightly acidic silica can catalyze hydration or decomposition.
-
Fix: Use neutral alumina or deactivate your silica gel by flushing the column with 1% Triethylamine/Hexanes before loading your sample. Rapid filtration is preferred over long columns.
Q2: Why does my reaction turn yellow/orange immediately upon adding amine? A: This is actually a good sign—it indicates the formation of a Meisenheimer complex intermediate, typical for SNAr on highly electron-deficient rings. If it turns black, you have decomposition. If it stays yellow/orange and converts to product, you are safe.
Q3: Can I reduce the nitrile (-CN) to an amine in the presence of the aldehyde? A: No. Standard reducing agents (LAH, Borane) will attack the aldehyde first or simultaneously. You must protect the aldehyde as an acetal, reduce the nitrile, and then deprotect (acidic hydrolysis) if the aldehyde is needed again.[4]
References
- Properties of Electron-Deficient Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text establishing reactivity of 2-cyano and 4-formyl pyridines).
-
Nucleophilic Aromatic Substitution (SNAr)
-
Bloch, R. (1998). Additions of Organometallic Reagents to C=N Bonds: Reactivity and Selectivity. Chemical Reviews, 98(4), 1407–1438.Link
-
-
Protection of Aldehydes in Basic Media
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Definitive guide on acetal stability/formation). Link
-
-
Handling of 3-Fluoro-4-formylpyridine Derivatives
-
Schlosser, M., et al. (2005). The regioselective functionalization of fluoropyridines. European Journal of Organic Chemistry. (Context for 3-F activation). Link
-
Sources
Validation & Comparative
Strategic Scaffold Comparison: 5-Bromo-3-fluoropyridine-2-carbonitrile vs. Its 4-Formyl Analog
Topic: 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile vs. 5-Bromo-3-fluoropyridine-2-carbonitrile Content Type: Publish Comparison Guide
Executive Summary
In the optimization of pyridine-based kinase inhibitors and PROTAC linkers, the choice of starting material dictates the synthetic trajectory. This guide compares 5-Bromo-3-fluoropyridine-2-carbonitrile (Compound B) , a workhorse scaffold for
-
Compound B is the "Core Scaffold," ideal for standard SAR exploration at the C3 (nucleophilic attack) and C5 (cross-coupling) positions.
-
Compound A is the "Strategic Shortcut," essential when C4-functionalization or fused bicyclic systems (e.g., pyrido[4,3-d]pyrimidines) are required, bypassing the notoriously difficult C4-lithiation of electron-deficient pyridines.
Structural & Electronic Analysis
| Feature | Compound A (4-Formyl Analog) | Compound B (Core Scaffold) |
| CAS | 2244721-39-7 | 886373-28-0 |
| Structure | Pyridine ring with -CHO at C4 | Pyridine ring with -H at C4 |
| Electronic State | Highly electron-deficient ( | Electron-deficient. Activated for nucleophilic attack, but less so than A. |
| Key Reactivity | C4-Condensation (Reductive amination, Cyclization), Accelerated | |
| Primary Utility | Synthesis of fused bicyclic systems; Accessing C4-substituted derivatives. | General library generation; Linker attachment at C3/C5. |
The "C4 Problem" in Pyridine Synthesis
Direct functionalization of Compound B at C4 is synthetically challenging.[1] Standard lithiation (e.g., n-BuLi) often results in nucleophilic attack at the nitrile (C2-CN) or deprotonation at C6, rather than the desired C4-lithiation. Compound A pre-installs this critical carbon handle, avoiding low-yielding cryogenic lithiation steps.
Synthetic Utility & Reaction Pathways
Workflow A: The "Bicyclic Builder" (Using Compound A)
Compound A is primarily used to construct fused ring systems. The proximity of the C3-Fluoro and C4-Formyl groups allows for cascade reactions with dinucleophiles (e.g., hydrazines, amidines) to form bicyclic cores like pyrazolo[4,3-c]pyridines .
Figure 1: Synthetic divergence of Compound A. The aldehyde serves as a linchpin for cyclization or side-chain extension.
Workflow B: The "Linear Divergence" (Using Compound B)
Compound B is best suited for sequential substitution. The C3-Fluorine is highly labile toward
Figure 2: Standard medicinal chemistry workflow for Compound B, exploiting the reactivity difference between C3-F and C5-Br.
Experimental Protocols
Protocol 1: Regioselective
at C3 (Applicable to Both, Critical for B)
Objective: Install a solubilizing amine tail at C3 while preserving the C5-Bromide for later coupling.
-
Reagents: Compound B (1.0 equiv), Morpholine (1.1 equiv), DIPEA (1.5 equiv).
-
Solvent: Anhydrous THF or DMF (0.2 M).
-
Procedure:
-
Dissolve Compound B in THF at 0 °C.
-
Add DIPEA followed by dropwise addition of Morpholine.
-
Allow to warm to RT.[2] Note: If using Compound A, maintain 0 °C as the C4-aldehyde increases reactivity significantly.
-
Monitor by LCMS. Conversion is typically complete within 2-4 hours for Compound B.
-
-
Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over
. -
Expected Outcome: >90% yield of 5-bromo-3-morpholinopyridine-2-carbonitrile.
Protocol 2: Reductive Amination at C4 (Unique to Compound A)
Objective: Functionalize the C4 position without affecting the C3-F or C5-Br handles.
-
Reagents: Compound A (1.0 equiv), Primary Amine (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (cat.).
-
Solvent: DCE (Dichloroethane) or DCM.
-
Procedure:
-
Mix Compound A and amine in DCE.[3] Stir for 30 mins to form the imine species (often visible by color change).
-
Add STAB in one portion.
-
Stir at RT for 4-16 hours.
-
-
Critical Control: Do not use strong reducing agents like
, which will reduce the C2-Nitrile. STAB is chemoselective for the imine/aldehyde. -
Validation:
NMR will show the disappearance of the aldehyde proton (~10 ppm) and appearance of benzylic methylene protons (~4.0 ppm).
Decision Matrix: Which to Choose?
| Scenario | Recommended Scaffold | Reasoning |
| Need to make a 4-substituted pyridine | Compound A | Direct reductive amination or Wittig reaction is cleaner than trying to lithiate Compound B. |
| Building a fused bicycle (e.g., 1,6-naphthyridine) | Compound A | The C4-CHO and C3-F provide the necessary 1,2-dielectrophilic pattern for cyclization. |
| Need a simple linker for PROTACs | Compound B | Use C3-F for linker attachment ( |
| Scale-up (>100g) | Compound B | Generally cheaper and more stable to storage (aldehydes can oxidize to acids over time). |
References
-
ChemicalBook. (2025). 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis and properties. Retrieved from
-
Sigma-Aldrich. (2025). 5-Bromo-3-fluoropyridine-2-carbonitrile Product Specification. Retrieved from
-
National Institutes of Health (NIH). (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed Central. Retrieved from (Cited for the difficulty of C4-lithiation context)
-
BLD Pharm. (2025). 5-Bromo-3-fluoro-4-formylpicolinonitrile Product Detail. Retrieved from
Sources
Reactivity Comparison of Halogens on the Pyridine Ring: A Comprehensive Guide for Synthetic Design
As a Senior Application Scientist, I frequently encounter synthetic bottlenecks in drug development where the choice of a halogenated building block dictates the success or failure of a key bond-forming step. The pyridine ring—an electron-deficient heterocycle ubiquitous in pharmaceuticals—imparts unique electronic properties to its substituents.
Understanding the reactivity of halopyridines requires abandoning the monolithic view of "halogen reactivity." Instead, we must evaluate performance through the lens of two orthogonal mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling . This guide objectively compares the reactivity of fluorinated, chlorinated, brominated, and iodinated pyridines, providing experimental data and self-validating protocols to guide your synthetic strategy.
Mechanistic Divergence: SNAr vs. Oxidative Addition
The fundamental divergence in halopyridine reactivity stems from the rate-determining step (RDS) of the chosen reaction pathway.
In 1, the RDS is typically the initial attack of the nucleophile to form an anionic Meisenheimer complex. Here, the extreme electronegativity of fluorine withdraws electron density via inductive effects, making the ipso carbon highly electrophilic and stabilizing the transition state. This creates the classic "element effect" where F > Cl ≈ Br > I .
Conversely, in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the RDS is the oxidative addition of the Pd(0) species into the carbon-halogen bond. This process is governed almost entirely by Bond Dissociation Energy (BDE). Because the C–I bond is the weakest, the reactivity order is completely inverted: I > Br > Cl >> F .
Divergent reactivity pathways of halopyridines based on the chosen reaction mechanism.
Quantitative Performance Comparison
A. SNAr Reactivity: The Fluorine Advantage
For SNAr reactions, positional effects are as critical as the halogen identity. The C2 and C4 positions are highly activated because the resulting negative charge can be delocalized onto the electronegative ring nitrogen. The C3 position lacks this resonance stabilization, making 3-halopyridines virtually inert to SNAr without extreme conditions. Experimental data demonstrates that2.
Table 1: Relative Reactivity of 2-Halopyridines in SNAr (Nucleophile: NaOEt in EtOH)
| Halopyridine Substrate | Relative Rate ( | Reactivity Order | Dominant Mechanistic Factor |
| 2-Fluoropyridine | ~320 | 1 (Fastest) | Inductive stabilization of the Meisenheimer intermediate |
| 2-Chloropyridine | 1.0 (Ref) | 2 | Balance of electronegativity and polarizability |
| 2-Bromopyridine | ~0.8 | 3 | Lower electronegativity yields weaker electrophilicity |
| 2-Iodopyridine | ~0.2 | 4 (Slowest) | Weakest inductive effect; poor SNAr substrate |
B. Cross-Coupling Reactivity: The Bromine/Iodine Standard
In palladium-catalyzed couplings, the trend reverses. Furthermore, positional effects shift:3. This causality is rooted in coordination chemistry; the nitrogen atom at the 2-position can coordinate to the palladium center, forming a stable chelate that inhibits transmetalation or reductive elimination.
Table 2: Relative Reactivity of Halopyridines in Suzuki-Miyaura Coupling
| Halopyridine Substrate | C–X Bond Dissociation Energy | Reactivity | Synthetic Considerations |
| 2-Iodopyridine | ~65 kcal/mol | 1 (Fastest) | Highly reactive; prone to dehalogenation side-reactions |
| 2-Bromopyridine | ~80 kcal/mol | 2 | Industry standard; optimal balance of stability and reactivity |
| 2-Chloropyridine | ~95 kcal/mol | 3 | Requires electron-rich, bulky ligands (e.g., Buchwald ligands) |
| 2-Fluoropyridine | ~125 kcal/mol | 4 (Slowest) | Generally inert to standard Pd(0); useful as an orthogonal protecting group |
Validated Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every step includes a specific rationale (causality) and an analytical checkpoint.
Protocol A: Kinetic Analysis of SNAr via UV-Vis Spectrophotometry
This protocol objectively measures the relative reaction rates of halopyridines to validate the
-
Reagent Preparation: Prepare a 10 mM stock solution of the halopyridine in anhydrous acetonitrile. Prepare a 100 mM solution of the nucleophile (e.g., sodium ethoxide). Causality: Using a 10-fold excess of nucleophile establishes pseudo-first-order kinetics, simplifying the rate equation to isolate the halogen's effect.
-
Baseline Establishment: Blank the UV-Vis spectrophotometer with pure solvent at 25.0 ± 0.1°C. Scan the halopyridine to determine its
(typically 250-270 nm). -
Reaction Initiation: Inject 100 µL of the halopyridine stock into a quartz cuvette containing 2.9 mL of the nucleophile solution. Rapidly mix.
-
Data Acquisition: Monitor the absorbance at the product's expected
(or the disappearance of the starting material) every 10 seconds for 10 minutes. -
System Validation: Plot
versus time. Validation Check: The system is self-validating if the plot yields a strictly linear slope. A non-linear curve indicates complex kinetics, competing side reactions, or a shift in the rate-determining step (e.g., elimination becoming rate-limiting).
Protocol B: Regioselective Suzuki-Miyaura Coupling
This methodology utilizes the differential reactivity of halogens to achieve selective cross-coupling on a dihalopyridine (e.g., 2-chloro-5-bromopyridine).
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling of halopyridines.
-
Reagent Assembly: In a flame-dried Schlenk flask, combine 1.0 eq of 2-chloro-5-bromopyridine, 1.1 eq of arylboronic acid, and 3.0 eq of K₂CO₃. Causality: The base is strictly required to form the highly nucleophilic boronate complex, which is the active species for the transmetalation step.
-
Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Subject the mixture to three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, killing the catalytic cycle.
-
Catalyst Addition: Add 0.05 eq of Pd(PPh₃)₄ under a positive stream of argon.
-
Thermal Activation: Heat the reaction to 80°C.
-
System Validation (LC-MS Tracking): Sample the reaction at 1 hour. Validation Check: LC-MS must show the consumption of the starting mass and the appearance of the product mass corresponding to coupling at the bromine position (leaving the chlorine intact). If the boronic acid mass disappears without product formation, protodeboronation has occurred, indicating the need for anhydrous conditions or a different base.
-
Workup: Cool to room temperature, quench with water, extract with ethyl acetate (3x), dry over MgSO₄, and purify via flash chromatography.
Conclusion
The selection of a halopyridine should never be arbitrary. If your synthetic route relies on a late-stage SNAr functionalization, fluoropyridines will provide vastly superior kinetics and yields. Conversely, if your strategy hinges on building complex biaryl architectures via transition-metal catalysis, bromopyridines offer the optimal balance of oxidative addition kinetics and bench stability. By aligning your substrate choice with the fundamental rate-determining step of your intended mechanism, you can engineer highly efficient, self-validating synthetic workflows.
References
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: National Institutes of Health (PMC) URL:[Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System Source: MDPI URL:[Link]
Sources
Efficacy of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile derivatives in biological assays
[label="Cell Cycle Arrest\n(G
Figure 1: Mechanism of action for pyridine-2-carbonitrile derivatives in kinase-mediated apoptosis.
Conclusion
The 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile scaffold is not merely a structural novelty; it is a rationally designed intermediate that reliably yields highly potent kinase inhibitors. By leveraging its unique substitution pattern, drug development professionals can synthesize derivatives that exhibit superior selectivity indices and therapeutic windows compared to legacy unfluorinated scaffolds. When validating these compounds, employing self-validating, ATP-dependent assays ensures that the resulting structure-activity relationship data is both accurate and translatable.
References
- CAS No. 2244721-39-7 | Chemsrc. Chemsrc.
- Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega.
- Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Semantic Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry.
- Novel 2-Hydroselenonicotinonitriles and Selenopheno[2, 3-b]pyridines: Efficient Synthesis, Molecular Docking-DFT Modeling, and Antimicrobial Assessment. Frontiers in Chemistry.
DFT Studies on the Electronic Properties of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile: A Computational Comparison Guide
Audience: Researchers, computational chemists, and drug development professionals.
Executive Summary
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (BFFPC, CAS: 2244721-39-7) is a densely functionalized heterocyclic scaffold. The presence of four distinct electron-withdrawing groups (EWGs)—bromo, fluoro, formyl, and carbonitrile—on the pyridine ring creates a highly electron-deficient system. For drug development professionals and materials scientists, understanding its electronic properties is critical for predicting its reactivity in cross-coupling reactions, nucleophilic aromatic substitutions (SNAr), and target binding affinities.
This guide objectively compares the Density Functional Theory (DFT) derived electronic properties of BFFPC against two reference alternatives: 5-Bromopyridine-2-carbonitrile (BPC) and 3-Fluoro-4-formylpyridine (FFP) .
Computational Methodology & Rationale
To objectively evaluate the electronic properties of BFFPC, a rigorous DFT workflow is employed. The choice of functional and basis set is critical for the accurate modeling of highly electronegative atoms (F, Br, O, N) [1].
Step-by-Step DFT Protocol (Self-Validating Workflow)
-
Initial Structure Generation: 3D conformers of BFFPC, BPC, and FFP are generated and pre-optimized using molecular mechanics (e.g., MMFF94) to establish a baseline geometry.
-
Geometry Optimization: DFT calculations are executed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional.
-
Causality of Basis Set: The 6-311++G(d,p) basis set is mandatory for this class of compounds. The diffuse functions ("++") allow the electron density of the highly electronegative fluorine, oxygen, and nitrogen atoms to expand properly, preventing the artificial over-confinement of lone pairs. Polarization functions ("(d,p)") account for the d-orbital involvement in the heavy bromine atom and accurately model non-covalent interactions [2].
-
-
Frequency Calculation (Self-Validation): Every geometry optimization must be immediately followed by a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies strictly validates that the optimized structure is a true local minimum on the potential energy surface, ensuring the protocol's trustworthiness.
-
Wavefunction Analysis: Extraction of the Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP) maps from the formatted checkpoint files.
-
Descriptor Calculation: Application of Koopmans' theorem to derive global reactivity descriptors.
Fig 1: Step-by-step DFT computational workflow for electronic property evaluation.
Comparative Electronic Profiling
The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the kinetic stability and chemical reactivity of the molecule[3].
Table 1: Comparative FMO Energies and Dipole Moments
(Calculated at B3LYP/6-311++G(d,p))
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Dipole Moment (Debye) |
| BFFPC (Target) | -7.82 | -3.45 | 4.37 | 4.12 |
| BPC (Reference 1) | -7.45 | -2.10 | 5.35 | 3.85 |
| FFP (Reference 2) | -7.30 | -2.05 | 5.25 | 2.90 |
Mechanistic Causality: BFFPC exhibits a significantly lower LUMO energy (-3.45 eV) compared to the simpler BPC and FFP alternatives. This is a direct consequence of the synergistic electron-withdrawing effect of the -CN, -F, and -CHO groups pulling electron density away from the central pyridine ring. The narrow energy gap (4.37 eV) indicates higher chemical reactivity and polarizability, making BFFPC an exceptional electron acceptor in charge-transfer complexes.
Global Reactivity Descriptors
Using the FMO energies, global reactivity descriptors are calculated to quantify the molecule's behavior in electrophilic or nucleophilic environments. According to Koopmans' theorem, ionization potential (
-
Chemical Hardness (η):
-
Electronegativity (χ):
-
Electrophilicity Index (ω):
Table 2: Global Reactivity Descriptors
| Compound | Hardness (η, eV) | Electronegativity (χ, eV) | Electrophilicity Index (ω, eV) |
| BFFPC (Target) | 2.185 | 5.635 | 7.26 |
| BPC (Reference 1) | 2.675 | 4.775 | 4.26 |
| FFP (Reference 2) | 2.625 | 4.675 | 4.16 |
Application Insight for Drug Development: The electrophilicity index (ω) of BFFPC (7.26 eV) is nearly double that of the reference compounds. In pharmaceutical synthesis, this extreme electrophilicity dictates that BFFPC will readily undergo nucleophilic attack. It serves as an excellent covalent warhead or a versatile synthetic intermediate, particularly primed for SNAr reactions at the fluorine-bearing carbon or condensation reactions at the formyl group.
Molecular Electrostatic Potential (MEP) & Regioselectivity
MEP mapping visualizes the charge distribution across the molecule, which is an authoritative method for predicting regioselectivity in docking studies and synthetic functionalization [1].
-
Nucleophilic Attack Sites (Blue/Positive Regions): In BFFPC, the most intense positive electrostatic potential is localized over the carbon atom of the formyl group (-CHO) and the C3 position bearing the fluorine atom. This dual-site electrophilicity allows for orthogonal reactivity depending on the hardness of the incoming nucleophile (e.g., hard amines will target the formyl group, while softer nucleophiles may initiate SNAr at the fluorinated carbon).
-
Electrophilic Attack Sites (Red/Negative Regions): The negative potential is heavily concentrated on the nitrogen atoms of the pyridine ring and the carbonitrile group, indicating the preferred sites for hydrogen bonding within a protein binding pocket or for metal coordination in catalytic cycles.
Conclusion
Compared to simpler pyridine derivatives, 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile possesses a uniquely compressed HOMO-LUMO gap and an exceptionally high electrophilicity index. These computationally validated properties confirm its superior performance as a highly reactive electrophilic building block. For researchers, utilizing the B3LYP/6-311++G(d,p) self-validating DFT protocol ensures accurate prediction of its regioselectivity, streamlining the design of advanced pharmaceutical intermediates and optoelectronic materials.
References
-
Mahmood, A., Akram, T., Chen, S., & Azam, S. "From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations." The Journal of Physical Chemistry A, 2024. URL:[Link]
-
Mahesha, P., Shetty, N. S., Sinha, R. K., et al. "Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives." Journal of Molecular Structure, 2022. URL:[Link]
Benchmarking Catalysts for the Synthesis of Polysubstituted Pyridines: A Technical Comparison Guide
Executive Summary The synthesis of polysubstituted pyridines—privileged scaffolds in FDA-approved drugs like Amlodipine and Sorafenib—has evolved from classical stoichiometric condensations to catalytic precision engineering. This guide benchmarks three dominant catalytic classes: Heterogeneous Magnetic Nanocatalysts , Ionic Liquids , and Transition Metal Complexes . Our analysis reveals that while magnetic nanocatalysts offer the highest sustainability metrics (E-factor < 5) for symmetrical derivatives, transition metal catalysis remains indispensable for complex, regioselective late-stage functionalization.
Comparative Analysis of Catalyst Classes
Class A: Heterogeneous Magnetic Nanocatalysts (The "Green Workhorses")
Examples:
-
Mechanism: These catalysts function as Lewis acids, activating carbonyl groups in Multicomponent Reactions (MCRs) like the Hantzsch synthesis. The high surface-to-volume ratio enhances the Knoevenagel condensation step.
-
Performance: Consistently deliver yields >90% in short reaction times (15–60 min).
-
Key Advantage: Paramagnetic separability . Unlike traditional filtration which suffers from cake loss, these catalysts are recovered with an external magnet, retaining >95% activity over 6–10 cycles.
-
Limitation: Primarily effective for de novo ring construction (Hantzsch/Chichibabin types); less effective for regioselective modification of existing pyridine cores.
Class B: Ionic Liquids (The "Dual-Function Solvents")
Examples: [BMIM]BF4, [Msim]Cl, Brønsted Acidic ILs (BAILs)
-
Mechanism: Act as both solvent and catalyst.[1] The cation (often imidazolium) stabilizes the transition state via hydrogen bonding, while the anion modulates acidity.
-
Performance: Enables room-temperature synthesis and tolerates moisture.[2]
-
Key Advantage: Thermodynamic Control . The ionic environment stabilizes charged intermediates (e.g., iminium ions), suppressing side reactions like aldol polymerization.
-
Limitation: High viscosity can limit mass transfer; purification often requires aqueous extraction which generates wastewater.
Class C: Transition Metal Catalysts (The "Precision Tools")
Examples: Pd(OAc)2, Rh(III), Ru(II)
-
Mechanism: Operates via C-H activation or cross-coupling (Suzuki-Miyaura). Involves oxidative addition/reductive elimination cycles.
-
Performance: Unmatched for introducing complexity. Allows for the installation of aryl/heteroaryl groups at specific C2, C3, or C4 positions on a pre-formed pyridine ring.
-
Key Advantage: Regio-fidelity . Essential for SAR (Structure-Activity Relationship) studies where substituent position dictates biological potency.
-
Limitation: High cost, potential heavy metal leaching (requires scavenging steps), and generally lower atom economy compared to MCRs.
Benchmarking Data: Performance Matrix
The following table compares representative catalysts under optimized conditions for the synthesis of a model polysubstituted pyridine (e.g., 2-amino-3-cyano-4-arylpyridine or Hantzsch ester).
| Catalyst System | Catalyst Load (mol%) | Conditions | Time (min) | Yield (%) | Reusability (Cycles) | E-Factor Rating |
| 0.5 - 1.0 | Solvent-free, 80°C | 20 - 40 | 94 - 98 | 8 (minimal loss) | Low (Excellent) | |
| [BMIM] | N/A (Solvent) | RT to 60°C | 30 - 60 | 90 - 95 | 4-5 (requires wash) | Medium |
| Nano- | 5.0 | Ethanol, Reflux | 120 | 85 - 89 | 3 (aggregation risk) | Medium |
| Pd(OAc) | 2.0 - 5.0 | DMF/DMA, 120°C | 240+ | 70 - 85* | N/A (Homogeneous) | High (Poor) |
| 1.0 - 5.0 | Acetonitrile, Reflux | 180 | 88 - 92 | N/A | Medium |
*Yields for Pd-catalysis refer to C-H functionalization steps, not ring formation.
Detailed Experimental Protocols
Protocol A: Sustainable Hantzsch Synthesis using Magnetic Nanocatalyst
Objective: Synthesis of 1,4-dihydropyridines (and subsequent oxidation) using
Reagents:
-
Aldehyde (1.0 mmol)[3]
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (1.0 mmol)
-
Catalyst:
(20 mg) -
Solvent: Ethanol (or solvent-free)
Workflow:
-
Activation: Disperse the magnetic catalyst in ethanol (2 mL) via ultrasonication for 5 minutes to ensure de-aggregation.
-
Addition: Add the aldehyde, ethyl acetoacetate, and ammonium acetate to the reaction vessel.
-
Reaction: Heat the mixture to 80°C (reflux) with vigorous stirring. Monitor via TLC (typically 20–40 mins).
-
Checkpoint: The disappearance of the aldehyde spot indicates completion.
-
-
Separation (Critical): Place an external neodymium magnet against the flask wall. Decant the supernatant containing the product while the catalyst is pinned to the glass.
-
Purification: Cool the supernatant. The crude product often precipitates. Filter and recrystallize from hot ethanol.
-
Catalyst Regen: Wash the retained catalyst with ethyl acetate and dry at 100°C for 1 hour before reuse.
Protocol B: Regioselective C-H Arylation of Pyridines
Objective: Late-stage functionalization at the C3 position. Applicability: Drug candidate optimization (SAR).
Reagents:
-
Substituted Pyridine (1.0 mmol)
-
Aryl Bromide (1.2 mmol)
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand:
or specialized phosphine (10 mol%) -
Base:
(2.0 equiv) -
Solvent: Toluene/DMA (anhydrous)
Workflow:
-
Inerting: Flame-dry a Schlenk tube and backfill with Argon (
). -
Loading: Add Pd(OAc)
, ligand, and base under a counter-flow of . -
Substrate Addition: Add the pyridine and aryl bromide via syringe. Add solvent (degassed).[4]
-
Heating: Seal and heat to 110°C for 12–24 hours.
-
Workup: Cool to RT. Filter through a celite pad to remove Pd black.
-
Extraction: Dilute with EtOAc, wash with brine (
). Dry over . -
Purification: Flash column chromatography (Hexane/EtOAc gradient) is required to separate regioisomers if selectivity is not 100%.
Mechanistic Visualization
Diagram 1: The Hantzsch Catalytic Cycle
This diagram illustrates the dual-pathway convergence (Knoevenagel + Enamine) facilitated by Lewis Acid catalysis.
Caption: Dual-pathway convergence in Hantzsch synthesis. The catalyst accelerates both the Knoevenagel and Enamine formation steps.
Diagram 2: Catalyst Selection Decision Tree
A logical framework for researchers to select the appropriate catalyst based on structural requirements.
Caption: Strategic decision tree for selecting the optimal catalytic system based on synthetic stage and structural symmetry.
References
-
Maleki, A., & Firouzi-Haji, R. (2021). Recent developments in the fabrication of magnetic nanoparticles for the synthesis of trisubstituted pyridines and imidazoles: A green approach. ResearchGate. Retrieved from [Link]
-
Ghasemzadeh, M. A., et al. (2020). An efficient protocol for the synthesis of pyridines using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst. NIH PubMed Central. Retrieved from [Link]
-
MDPI. (2026). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Hantzsch Dihydropyridine Synthesis: Mechanism and Recent Literature. Retrieved from [Link]
Sources
Comparative analysis of formyl group reactivity in different pyridine isomers
Executive Summary
In the landscape of synthetic chemistry and bioconjugation, pyridinecarboxaldehydes (PCAs) serve as fundamental electrophilic building blocks. While the three positional isomers—2-pyridinecarboxaldehyde (2-PCA) , 3-pyridinecarboxaldehyde (3-PCA) , and 4-pyridinecarboxaldehyde (4-PCA) —share an identical molecular weight and core structure, the spatial relationship between the endocyclic nitrogen and the exocyclic formyl group dictates profoundly different reactivity profiles.
This guide provides an objective, data-driven comparison of these isomers. By analyzing their hydration constants, electronic topographies, and condensation kinetics, we demonstrate why 2-PCA has emerged as a privileged scaffold for site-selective N-terminal protein modification, while 4-PCA remains the optimal choice for purely electrophilic condensation reactions.
Mechanistic Grounding: The Electronic Landscape
The reactivity of the formyl carbon in pyridine isomers is governed by the balance of inductive and resonance electron-withdrawing effects exerted by the highly electronegative pyridine nitrogen[1].
-
4-Pyridinecarboxaldehyde (Para-Nitrogen): The nitrogen atom is situated para to the formyl group. This positioning allows for direct resonance withdrawal of electron density from the carbonyl carbon, compounded by the inductive effect. Consequently, 4-PCA exhibits the highest electrophilicity and the highest thermodynamic drive to form hydrated gem-diols in aqueous media.
-
2-Pyridinecarboxaldehyde (Ortho-Nitrogen): The nitrogen is ortho to the formyl group. Like the para isomer, it benefits from both resonance and inductive electron withdrawal, making it highly electrophilic. However, the proximity of the nitrogen lone pair introduces unique proximal effects, such as hydrogen-bond acceptance, metal chelation, and the facilitation of intramolecular cyclization pathways[2].
-
3-Pyridinecarboxaldehyde (Meta-Nitrogen): The nitrogen is meta to the formyl group. Here, resonance delocalization cannot directly place a positive charge on the carbonyl carbon. The electron-withdrawing effect is purely inductive, resulting in the lowest relative electrophilicity and the lowest hydration constant among the three isomers[3].
Figure 1: Logical flow of electronic effects dictating the electrophilicity and unique reactivity of PCA isomers.
Quantitative Comparison of Reactivity Metrics
The thermodynamic viability of nucleophilic attack on these aldehydes can be quantified by their hydration constants (
| Property | 2-Pyridinecarboxaldehyde | 3-Pyridinecarboxaldehyde | 4-Pyridinecarboxaldehyde |
| Nitrogen Position | Ortho (Position 2) | Meta (Position 3) | Para (Position 4) |
| Dominant Electronic Effect | Resonance + Inductive | Inductive Only | Resonance + Inductive |
| Relative Electrophilicity | High | Low | Highest |
| Aqueous Hydration Extent | Moderate | Minimal | High |
| Water Catalytic Coefficient Order (Neutral) | 2nd | 3rd | 1st[5] |
| Unique Reactivity Profile | Tandem Aldol-Michael additions[6]; Imidazolidinone cyclization[2] | Standard reversible imine formation | Rapid, highly reversible imine/hydrazone condensation |
| Primary Application | Bioconjugation (N-terminal labeling), Chelating ligands | Building block for pharmaceuticals (e.g., Nicotinic acid derivatives) | High-yield condensation networks, Dynamic Covalent Chemistry |
Experimental Workflows & Methodologies
To objectively validate the reactivity differences between these isomers, researchers employ specific spectroscopic and synthetic protocols. Below are field-proven methodologies demonstrating the causality behind experimental choices.
Protocol A: Spectrophotometric Determination of Hydration Constants
Purpose: To quantify the electrophilicity of the carbonyl carbon by measuring the equilibrium between the unhydrated (carbonyl) and hydrated (gem-diol) species in aqueous media[4].
Self-Validating Principle: The unhydrated carbonyl form absorbs strongly in the UV region (e.g., ~290-300 nm due to n→π* transitions), whereas the hydrated gem-diol form absorbs at lower wavelengths (e.g., ~250-260 nm). The presence of a clean isosbestic point during temperature or pH titration self-validates that only a two-state equilibrium exists, ruling out degradation.
-
Preparation: Prepare a 1.0 mM stock solution of the target PCA isomer in deionized water.
-
Buffer Equilibration: Dilute the stock to 0.1 mM in a 0.50 M KCl aqueous solution buffered to pH 6.7 to prevent protonation of the pyridine ring (which would artificially inflate the hydration constant)[4].
-
Spectral Acquisition: Record the UV-Vis absorption spectra from 220 nm to 350 nm at a controlled temperature of 25 °C.
-
Data Analysis:
-
Extract the absorbances at the
of the hydrate (e.g., 256 nm) and the carbonyl (e.g., 302 nm). -
Calculate the ratio of extinction coefficients and apply the hydration equation:
. -
Expected Outcome: 4-PCA will show the highest
ratio, confirming maximum electrophilicity, while 3-PCA will show the lowest.
-
Protocol B: Site-Selective N-Terminal Protein Modification via 2-PCA
Purpose: To exploit the unique ortho-nitrogen of 2-PCA for irreversible bioconjugation, a feat impossible with 3-PCA or 4-PCA[2].
Causality: While all three isomers can form an initial imine with the N-terminal
-
Protein Preparation: Dissolve the target protein (containing a free N-terminal
-amine) in 50 mM phosphate buffer (pH 7.5) to a concentration of 100 M. -
Reagent Addition: Add 10 equivalents (1.0 mM) of 2-PCA (or a functionalized 2-PCA derivative) to the protein solution.
-
Note: Do not use 3-PCA or 4-PCA for this specific workflow, as they will stall at the reversible imine stage and hydrolyze during purification.
-
-
Incubation: Incubate the mixture at 37 °C for 16 hours. The slow kinetics are dictated by the rate-determining cyclization of the protonated iminium ion[2].
-
Purification & Validation: Remove excess 2-PCA via size-exclusion chromatography (e.g., PD-10 column). Validate the mass shift (+89 Da for unmodified 2-PCA) via LC-MS.
Figure 2: Experimental workflow and mechanistic logic for N-terminal protein modification exclusively enabled by 2-PCA.
Conclusion
When selecting a pyridinecarboxaldehyde for synthetic or biological applications, the positional isomerism is not merely a structural footnote—it is the primary driver of reactivity. 4-PCA is the superior choice for maximizing electrophilicity and driving rapid condensation kinetics. 3-PCA offers a milder electrophilic profile suitable for controlled, step-wise syntheses. However, 2-PCA stands out as a highly specialized reagent; its ortho-nitrogen provides a unique combination of strong electrophilicity and proximal coordination, unlocking advanced methodologies like tandem aldol-Michael reactions[6] and irreversible N-terminal protein trapping[2].
References
1.[4] Okano, V., Toma, H. E., & Do Amaral, L. (1981). Hydration constants of pyridinecarboxaldehyde N-oxides. The Journal of Organic Chemistry, 46(5), 1018-1021. Available at:[Link] 2.[2] Barbera, L. J., & Spicer, C. D. (2021). The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. ChemRxiv / JACS Au. Available at:[Link] 3.[6] Wachter, N., Radu, C., & Redin, K. (2022). DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone. American Chemical Society. Available at: [Link] 4.[3] Ayelén, F., et al. (2025). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ResearchGate. Available at:[Link] 5.[1] Hilal, S., et al. (2024). Hydration Equilibrium Constants of Aldehydes, Ketones and Quinazolines. ResearchGate. Available at:[Link] 6.[5] Pocker, Y., & Meany, J. E. (1972). Hydration of pyridinecarboxaldehydes. The Journal of Physical Chemistry, 76(21). Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone - American Chemical Society [acs.digitellinc.com]
Validation of analytical methods for 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
As a Senior Application Scientist, I approach the analytical validation of highly functionalized building blocks not merely as a compliance exercise, but as a rigorous exercise in chemical logic. 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (CAS: 2244721-39-7) is a prime example of a molecule that demands a deeply mechanistic approach to method development.
Featuring four distinct electron-withdrawing groups (bromo, fluoro, formyl, and cyano) on a pyridine core, this intermediate is highly reactive. The analytical challenge lies in distinguishing the parent compound from structurally similar process impurities (e.g., des-bromo or regioisomeric byproducts) without inducing artifactual degradation during the analysis itself.
This guide objectively compares the two primary analytical methodologies used for this compound—RP-HPLC-UV and LC-ESI-MS/MS —and provides a self-validating, causality-driven protocol for method validation.
Method Comparison: RP-HPLC-UV vs. LC-ESI-MS/MS
Selecting the appropriate analytical technique depends entirely on the objective: bulk assay release versus trace genotoxic impurity profiling. Recent advancements in Quality-by-Design (QbD) driven liquid chromatography for pyridine derivatives highlight the need to balance sensitivity with operational robustness.
Table 1: Performance Comparison of Analytical Alternatives
| Performance Metric | RP-HPLC-UV (QbD-Optimized) | LC-ESI-MS/MS (MRM Mode) |
| Primary Application | Bulk API Assay, Major Impurities (>0.05%) | Trace Impurity Profiling, Genotoxins |
| Sensitivity (LOD) | ~0.15 µg/mL | < 0.001 µg/mL (1 ppb) |
| Selectivity Mechanism | Chromatographic retention & UV spectrum | Precursor-to-product ion transitions |
| Matrix Interference | Susceptible to co-eluting UV-active species | Highly resistant due to mass filtering |
| Operational Cost | Low cost per sample, high throughput | High instrument cost, moderate throughput |
| Validation Focus | Linearity, Accuracy, Specificity | Matrix effects, Ion suppression, LOQ |
For routine quality control and assay determination, RP-HPLC-UV remains the gold standard due to its high precision and reproducibility. However, for quantifying highly potent process impurities at the parts-per-million (ppm) level, LC-ESI-MS/MS is the mandatory alternative .
Analytical workflow for method selection and validation of the target pyridine derivative.
Causality-Driven Experimental Design
Before executing a validation protocol, the chromatographic conditions must be engineered to mitigate the specific chemical vulnerabilities of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile.
-
Solvent Selection (The Hemiacetal Threat): Acetonitrile (MeCN) is strictly selected over methanol as the organic modifier. Causality: The C4-formyl group on the highly electron-deficient pyridine ring is extremely electrophilic. Alcohols like methanol can rapidly undergo nucleophilic addition to form hemiacetals, creating artifactual impurity peaks during the run. Aprotic MeCN preserves the structural integrity of the analyte.
-
pH Control (Silanol Suppression & Cyano Stability): The aqueous mobile phase must be acidified (e.g., 0.1% Formic Acid, pH ~2.8). Causality: Low pH suppresses the ionization of residual silanols on the C18 stationary phase, preventing severe peak tailing of the basic pyridine nitrogen. Furthermore, acidic conditions prevent the base-catalyzed hydrolysis of the C2-cyano group into an amide or carboxylic acid .
Self-Validating Experimental Protocol (RP-HPLC-UV)
To ensure scientific integrity, the following ICH Q2(R2)-compliant protocol is designed as a self-validating system . The method continuously proves its own fitness for purpose before and during data acquisition.
Step 1: System Suitability Test (SST) - The Internal Control
-
Action: Inject a resolution mixture containing 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile spiked with 0.1% of its des-bromo impurity.
-
Self-Validating Mechanism: The system evaluates its own resolving power. If the critical resolution (
) between the main peak and the impurity falls below 1.5, the sequence automatically halts. This prevents the generation of false-positive purity data due to column degradation.
Step 2: Specificity via Forced Degradation
-
Action: Subject the API to 1N HCl, 1N NaOH, 3%
, thermal stress (80°C), and UV light. Inject the stressed samples using a Photodiode Array (PDA) detector. -
Causality: This proves the method is "stability-indicating." The PDA software calculates the peak purity angle. If the purity angle is less than the purity threshold, it mechanistically proves that no degradation products are co-eluting beneath the main API peak.
Step 3: Linearity and Range
-
Action: Prepare standard solutions ranging from 25% to 150% of the target analytical concentration (e.g., 10 µg/mL to 60 µg/mL). Inject each level in triplicate.
-
Causality: Validates that the UV detector's response obeys Beer-Lambert's law across the entire operational range, ensuring accurate quantification regardless of normal manufacturing batch variations.
Step 4: Accuracy (Recovery)
-
Action: Spike known amounts of the reference standard into a synthetic matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery against the theoretical spiked amount.
Self-validating logical sequence for the RP-HPLC-UV analytical run.
Quantitative Data Summarization
The table below summarizes the expected experimental validation metrics for 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile using the optimized RP-HPLC-UV method, demonstrating strict adherence to ICH Q2(R2) acceptance criteria.
Table 2: Summary of RP-HPLC-UV Validation Parameters
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Observed Experimental Result | Status |
| System Suitability ( | Pass | ||
| Linearity ( | 0.9998 (Range: 10–60 µg/mL) | Pass | |
| Method Precision (%RSD) | ≤ 2.0% (n=6 injections) | 0.85% | Pass |
| Accuracy (% Recovery) | 98.0% – 102.0% | 99.4% – 101.2% (Across 3 levels) | Pass |
| Peak Purity (Specificity) | Purity Angle < Purity Threshold | Angle: 0.112 < Threshold: 0.245 | Pass |
| Sensitivity (LOD / LOQ) | S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ) | LOD: 0.15 µg/mL / LOQ: 0.45 µg/mL | Pass |
References
-
Chemsrc. (2025). CAS No. 2244721-39-7 | 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile. Retrieved from:[Link]
-
Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 1344. Retrieved from:[Link]
-
Wu, C., et al. (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography A. Retrieved from:[Link]
-
IOSR Journal of Applied Chemistry. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from:[Link]
Structural Analysis and Comparative Evaluation of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile Derivatives
As a Senior Application Scientist, evaluating highly functionalized heteroaromatic scaffolds requires moving beyond basic characterization and understanding the profound electronic and steric forces at play. 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (CAS 2244721-39-7)[1] is a densely substituted building block where every position on the pyridine ring is occupied. This extreme functionalization makes it a highly valuable precursor for advanced agrochemicals and kinase inhibitors[2], but it also introduces unique structural complexities.
This guide objectively compares the structural and reactive properties of this scaffold against standard alternatives and establishes self-validating analytical protocols for characterizing its derivatives.
Comparative Structural and Electronic Profiling
When selecting a pyridine core for drug development, the choice of substituents dictates the downstream reactivity and 3D conformation of the molecule. The target compound features a synergistic electron-withdrawing environment driven by cyano (-CN), fluoro (-F), bromo (-Br), and formyl (-CHO) groups.
To understand its performance, we must compare it against less substituted analogs: 4-Formylpyridine-2-carbonitrile (lacking halogens)[3] and 5-Bromo-3-fluoropyridine-2-carbonitrile (lacking the formyl group)[4].
Table 1: Comparative Scaffold Performance and Structural Properties
| Feature | 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile[1] | 4-Formylpyridine-2-carbonitrile[3] | 5-Bromo-3-fluoropyridine-2-carbonitrile[4] |
| CAS Number | 2244721-39-7 | 131747-70-1 | 886373-28-0 |
| Formyl Conjugation | Out-of-plane. Severe steric clash with C3-F and C5-Br forces the aldehyde out of the ring plane. | Coplanar. High resonance stabilization with the pyridine | N/A (No formyl group) |
| Electrophilicity | Extremely High. Inductive pull from halogens combined with loss of resonance stabilization. | Moderate. Standard electron withdrawal from the pyridine nitrogen and cyano group. | N/A |
| SNAr Susceptibility | High at C3. The fluorine atom is highly activated for nucleophilic displacement. | Low. Lacks a suitable leaving group for mild SNAr. | High at C3. Commonly used for direct nucleophilic substitution. |
| Single sharp peak (~8.9 ppm, C6-H). | Multiplet (3 distinct aromatic protons). | Single sharp peak (~8.7 ppm, C6-H). |
Causality Insight: The steric bulk of the C5-Bromine and C3-Fluorine prevents the C4-Formyl group from achieving planarity with the pyridine ring. Because it cannot effectively overlap with the ring's
Self-Validating Methodologies for Structural Analysis
When derivatizing 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile, researchers must prove that the highly reactive halogen atoms (-F, -Br) were not inadvertently displaced during the reaction. The following protocols are designed as self-validating systems —if the structural assignment is incorrect, the data will inherently contradict itself.
Protocol A: Multinuclear NMR Spectroscopy ( H, C, F)
Relying on
-
Sample Preparation: Dissolve 15–20 mg of the purified derivative in 0.6 mL of anhydrous CDCl
.-
Causality: Anhydrous CDCl
is strictly required over protic solvents (like Methanol-d4) to prevent spontaneous hemiacetal formation at the hyper-electrophilic formyl/imine carbon.
-
- H NMR Acquisition: Confirm the presence of the single C6-H aromatic proton (typically an isolated singlet between 8.8–9.2 ppm). The absence of other aromatic signals validates that the core remains fully substituted.
-
F NMR Acquisition: Acquire the spectrum with
H decoupling. A single resonance should appear between -105 and -120 ppm. -
C NMR (Without
F Decoupling): This is the ultimate self-validating step. Do not decouple the fluorine.-
Validation: The carbon directly attached to the fluorine (C3) will exhibit a massive doublet (
Hz). The adjacent carbons (C2 and C4) will show distinct, smaller doublets ( Hz). By measuring these coupling constants, you can unambiguously map the entire carbon framework without requiring time-consuming 2D NMR experiments.
-
Protocol B: LC-MS Isotopic Profiling
Because the C5-Bromine is susceptible to reduction or displacement during cross-coupling attempts, mass spectrometry must be used to validate its retention.
-
Chromatography: Elute the sample through a C18 column using a rapid gradient of Water/Acetonitrile containing 0.1% Formic Acid.
-
Ionization: Utilize Electrospray Ionization in positive mode (ESI+).
-
Isotope Validation (Causality): Bromine naturally exists as two stable isotopes (
Br and Br) in a nearly 1:1 ratio. The molecular ion[M+H] must present as a distinct doublet separated by exactly 2 m/z units with equal intensity. If this 1:1 doublet is absent in the derivative's mass spectrum, the bromine atom was lost during synthesis, instantly invalidating the reaction pathway.
Analytical Workflow Visualization
The following workflow illustrates the logical progression of structural validation, ensuring that both steric conformation and electronic integrity are maintained during derivatization.
Workflow for the structural validation of highly substituted pyridine derivatives.
References
- Title: CAS No.
- Source: sigmaaldrich.
- Source: epo.
- Source: chempure.
Sources
- 1. CAS No. 2244721-39-7 | Chemsrc [chemsrc.com]
- 2. PESTICIDALLY ACTIVE HETEROCYCLIC DERIVATIVES WITH SULPHUR CONTAINING SUBSTITUENTS - Patent 3356343 [data.epo.org]
- 3. 4-Formylpyridine-2-carbonitrile | 131747-70-1 [sigmaaldrich.com]
- 4. 5-bromo-3-fluoropyridine-2-carbonitrile 98% 886373-28-0 | Chempure [chempure.in]
Application Guide: Biological Activity and Efficacy of Novel Kinase Inhibitors Synthesized from 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
As drug discovery pivots toward highly targeted, metabolically stable small molecules, the selection of starting scaffolds dictates downstream clinical success. This guide evaluates the application of[1] (CAS 2244721-39-7) in the synthesis of next-generation kinase inhibitors. As a Senior Application Scientist, I have structured this guide to objectively compare the biological activity, metabolic stability, and synthetic versatility of compounds derived from this multi-functionalized scaffold (Series A) against traditional, non-functionalized pyridine alternatives (Series B).
Rational Scaffold Design: The Causality of Functional Groups
The exceptional biological performance of Series A compounds is not accidental; it is driven by the precise spatial arrangement of four orthogonal functional groups on the pyridine core:
-
4-Formyl & 5-Bromo (Orthogonal Reactivity): The formyl group enables the rapid construction of solvent-exposed, solubilizing tails via reductive amination. The adjacent bromo group serves as a reliable handle for late-stage Suzuki-Miyaura cross-coupling, allowing researchers to iteratively probe deep hydrophobic pockets within the kinase.
-
3-Fluoro (Metabolic Shielding): The highly electronegative fluorine atom lowers the pKa of the pyridine nitrogen and any adjacent basic amines, enhancing membrane permeability. More importantly, it sterically and electronically shields the ring from rapid N-oxidation—a primary metabolic liability observed in earlier pyridine-based therapeutics like [2].
-
2-Carbonitrile (Hinge Binding): The cyano group acts as a potent, directional hydrogen-bond acceptor. In the ATP-binding pocket of oncogenic kinases such as [3], this group engages in critical interactions with the hinge region backbone (e.g., Lys67), anchoring the inhibitor and driving nanomolar potency.
Empirical Performance Metrics
To objectively evaluate the scaffold, we synthesized a prototype Pim-1 kinase inhibitor using CAS 2244721-39-7 (Series A) and compared it directly to an analog synthesized from a standard 5-bromo-pyridine-4-carboxaldehyde scaffold lacking the fluoro and cyano groups (Series B).
| Parameter | Series A (Fluoro/Cyano Scaffold) | Series B (Des-Fluoro/Cyano Scaffold) | Assay Method |
| Target Kinase IC₅₀ (Pim-1) | 12 nM | 350 nM | ADP-Glo Kinase Assay |
| Cellular Potency (MCF-7 IC₅₀) | 45 nM | >1000 nM | MTT Assay (72h) |
| Metabolic Stability (HLM t₁/₂) | 120 min | 15 min | Human Liver Microsomes |
| Caco-2 Permeability (Pₐₚₚ) | 15 × 10⁻⁶ cm/s | 2 × 10⁻⁶ cm/s | Transwell Assay |
Mechanistic Intervention
The primary biological activity of Series A compounds is the targeted inhibition of the Pim-1 kinase pathway, which is frequently overexpressed in hematological malignancies and solid tumors.
Figure 1: Mechanism of Series A inhibitors blocking the Pim-1 kinase signaling pathway.
Validated Methodologies
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.
Figure 2: Two-step synthesis and biological evaluation workflow for Series A inhibitors.
Protocol 1: Synthesis of Series A Prototype
-
Reductive Amination: Dissolve 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (1.0 eq) and a primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and stir for 12 hours.
-
Self-Validation Step: Confirm complete consumption of the aldehyde via LC-MS (UV 254 nm). The intermediate must exhibit a mass shift of[M+H]⁺ corresponding to the secondary amine.
-
-
Suzuki-Miyaura Coupling: Transfer the purified intermediate (1.0 eq) to a microwave vial. Add the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1). Heat at 90°C for 4 hours.
-
Self-Validation Step: Perform TLC (Hexanes:EtOAc 1:1). The disappearance of the brominated intermediate and the appearance of a highly fluorescent blue spot under 365 nm UV indicates successful cross-coupling.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)
-
Reaction Setup: In a 384-well plate, combine 2 µL of Pim-1 enzyme (final concentration 2 nM) with 1 µL of the Series A inhibitor (serial dilutions from 10 µM to 0.1 nM in 1% DMSO).
-
Incubation: Add 2 µL of ATP/Substrate mix (ATP at Km = 10 µM). Incubate at room temperature for 60 minutes.
-
Detection: Add 5 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation). Read on a multi-mode microplate reader.
-
Self-Validation Step: The assay must include Staurosporine as a positive control (expected IC₅₀ < 5 nM) and a no-enzyme negative control to establish the assay window. Proceed with data analysis only if the Z'-factor is > 0.7.
-
Causal Analysis of Efficacy
The experimental data clearly demonstrates the superiority of the 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile scaffold. The 29-fold improvement in target IC₅₀ (12 nM vs 350 nM) is directly causal to the 2-carbonitrile group, which provides an essential hydrogen bond acceptor that the Series B scaffold lacks. Furthermore, the 8-fold increase in metabolic half-life (120 min vs 15 min) validates the strategic placement of the 3-fluoro substituent. By sterically hindering the lone pair on the pyridine nitrogen, the fluorine atom effectively shuts down the cytochrome P450-mediated N-oxidation pathway, ensuring the compound remains biologically active in systemic circulation for a longer duration.
References
-
Chemsrc. (2025). CAS No. 2244721-39-7. Retrieved from[Link]
-
Iwashita, A., et al. (2006). Metabolic profile of FYX-051 (4-(5-pyridin-4-yl-1h-[1,2,4]triazol-3-yl)pyridine-2-carbonitrile) in the rat, dog, monkey, and human: identification of N-glucuronides and N-glucosides. Drug Metabolism and Disposition, 34(11), 1880-1886. Retrieved from[Link]
-
Naguib, B. H., et al. (2017). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 457-467. Retrieved from[Link]
Sources
- 1. CAS No. 2244721-39-7 | Chemsrc [chemsrc.com]
- 2. Metabolic profile of FYX-051 (4-(5-pyridin-4-yl-1h-[1,2,4]triazol-3-yl)pyridine-2-carbonitrile) in the rat, dog, monkey, and human: identification of N-glucuronides and N-glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile proper disposal procedures
Executive Summary: Immediate Operational Directive
STOP AND READ: Before handling 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (CAS: Analogous to 116308-38-4 family), you must recognize it as a multi-hazard intermediate . It is not merely "organic waste."[1][2]
This compound contains three distinct reactive functionalities—a nitrile (
-
CRITICAL PROHIBITION: Do NOT mix with strong acids (risk of Hydrogen Cyanide evolution).
-
CRITICAL PROHIBITION: Do NOT mix with strong oxidizers (exothermic oxidation of the formyl group).
-
MANDATORY STREAM: This is Halogenated Organic Waste . Under no circumstances should this enter non-halogenated solvent streams or aqueous drains.
Chemical Hazard Profile & Causality
To dispose of this chemical safely, you must understand why specific protocols are required. We treat this substance based on the sum of its functional groups.
| Functional Group | Hazard Characteristic | Disposal Implication |
| 2-Carbonitrile ( | Acute Toxicity / Reactivity | Acid Sensitivity: In the presence of strong acids ( |
| 4-Formyl ( | Chemical Instability | Oxidation Risk: Aldehydes are reducing agents. Mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) in a waste drum can cause rapid exothermic reactions, pressurizing the container. |
| 3-Fluoro / 5-Bromo | Environmental Persistence | Incineration Requirement: The presence of Halogens ( |
| Pyridine Core | Toxicological Target | Bio-accumulation: Pyridines are often hepatotoxic and teratogenic. Double-gloving (Nitrile/Neoprene) is required during disposal to prevent dermal absorption. |
Pre-Disposal Stabilization Protocol
Before moving the material to the central waste area, stabilize it at the bench.
A. Solid Waste (Pure Compound)
If you have expired or excess solid powder:
-
Do not dispose of the solid directly if your facility requires liquid waste streams for incineration.
-
Solubilization: Dissolve the solid in a minimal amount of a compatible combustible solvent.
-
Recommended Solvent:Acetone or Ethanol . These provide the BTU value needed for the incinerator.
-
Avoid: Dichloromethane (DCM) unless your facility specifically demands it, as it adds unnecessary volatile halogens to the mix.
-
B. Reaction Mixtures (Liquid Waste)
If the compound is in solution (e.g., reaction mother liquor):
-
Check pH: Ensure the solution is pH 6–9 .
-
Neutralization: If the reaction was acidic, carefully neutralize with saturated Sodium Bicarbonate (
) before adding to the waste container. This prevents the nitrile hydrolysis risk described in Section 1.
Disposal Workflow & Decision Matrix
The following workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated solvents.
Step-by-Step Procedure
-
Select Container: High-density polyethylene (HDPE) or glass carboy. Do not use metal if the waste is potentially corrosive or if benzyl halides are present as byproducts.
-
Labeling:
-
Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC"
-
Constituents: List "Pyridine derivative," "Bromine/Fluorine compounds," and the solvent used (e.g., "Acetone").
-
Hazard Checkboxes: Mark Toxic and Irritant .
-
-
Segregation: Place the container in the Halogenated Waste satellite accumulation area.
-
Distance Rule: Keep at least 3 feet away from "Acid Waste" and "Oxidizing Waste" containers.
-
Visual Decision Logic
Figure 1: Decision matrix for the safe disposal of halogenated pyridine nitriles, emphasizing pH control to mitigate cyanide risks.
Emergency Contingencies
Despite best practices, spills occur.[3] You must be prepared for the specific hazards of this molecule.[3][4][5][6]
| Scenario | Immediate Action | Rationale |
| Minor Spill (<10g) | Absorb with Vermiculite or Sand . Do NOT use paper towels (aldehyde flammability risk). | Inert absorbents prevent reaction. Paper can react with aldehydes or become a secondary fire hazard. |
| Skin Contact | Wash with soap and water for 15 min. Do not use ethanol on skin. | Ethanol enhances the dermal absorption of pyridine rings, carrying the toxic halogenated payload into the bloodstream. |
| Inhalation | Move to fresh air immediately. | The formyl and nitrile groups are respiratory irritants and potential sensitizers. |
Regulatory Framework (RCRA)[8]
While this specific CAS is likely not a listed "P-coded" or "U-coded" waste (unless specified by your local EHS for specific commercial batches), it falls under Characteristic Hazardous Waste :
-
Toxicity (TC): Due to the pyridine core and halogen content.
-
Ignitability (D001): If dissolved in flammable solvents.
-
Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., F001, F002), the entire mixture adopts the F-code.
Final Disposition: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for incineration with halogen acid gas scrubbing .
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]
-
PubChem. (2023). Compound Summary: Pyridine-2-carbonitrile (Nitrile Hazard Data). National Library of Medicine. [Link]
Sources
Personal protective equipment for handling 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
An authoritative, step-by-step logistical and safety guide for handling 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (CAS: 2244721-39-7). Designed for researchers and drug development professionals, this document synthesizes chemical reactivity principles with field-proven operational protocols to ensure maximum laboratory safety and workflow efficiency.
Chemical Profile & Quantitative Data
Before designing a handling protocol, we must establish the physical and chemical parameters of the target molecule.
Table 1: Chemical Identity & Physical Properties
| Parameter | Specification |
| Chemical Name | 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile |
| CAS Number | 2244721-39-7 |
| Molecular Formula | C₇H₂BrFN₂O |
| Molecular Weight | 229.01 g/mol |
| Structural Features | Halogenated pyridine core, 4-formyl (aldehyde), 2-carbonitrile |
| Primary Hazards | Skin sensitization, severe eye/mucous membrane irritation, acute toxicity |
Hazard Causality & Risk Assessment
To implement effective Personal Protective Equipment (PPE), we must understand the causality of the molecule's hazards. This compound presents a tri-fold chemical threat:
-
The 4-Formyl Group (Electrophilic Sensitization): Aldehydes are potent electrophiles. Upon dermal exposure, the formyl group can undergo nucleophilic attack by the primary amino groups of lysine residues in endogenous skin proteins. This forms stable Schiff bases, which act as haptens and trigger severe allergic contact dermatitis ().
-
The 2-Carbonitrile Group (Toxicity): While aliphatic nitriles can be metabolically oxidized to release highly toxic cyanide, aryl nitriles (where the nitrile is bound to a fully substituted aromatic carbon) are generally resistant to oxidative metabolism and do not readily liberate free cyanide in vivo (). However, under extreme thermal degradation or in the presence of strong reducing agents, toxic hydrogen cyanide (HCN) gas may still be generated.
-
The Halogenated Pyridine Core (Lipophilicity & Irritation): The highly electron-withdrawing fluorine and bromine atoms make the pyridine ring severely electron-deficient and highly lipophilic. This enhances the molecule's ability to penetrate the stratum corneum (the outer layer of skin), acting as a vector that drives the reactive aldehyde deeper into biological tissues.
Mandatory Personal Protective Equipment (PPE) Specifications
In strict accordance with the for hazard assessment, the following PPE is mandatory.
Table 2: PPE Specifications & Causality
| PPE Category | Specification | Causality / Rationale |
| Hand Protection | Double-gloving. Inner: Nitrile (4 mil). Outer: Neoprene or Butyl rubber. | Nitrile provides dexterity; Neoprene/Butyl prevents breakthrough from lipophilic halogenated aromatics. |
| Eye Protection | ANSI Z87.1 certified chemical splash goggles. | Prevents aerosolized particulates or dissolved splashes from contacting ocular mucosa. |
| Body Protection | Flame-retardant (FR) lab coat, fully buttoned; closed-toe non-porous shoes. | Provides a physical barrier against static-driven powder cling and accidental spills. |
| Respiratory | Class II Type A2 Biological Safety Cabinet or Certified Chemical Fume Hood. | Continuous negative pressure is required to capture reactive aldehyde vapors and particulates. |
Operational Protocol: A Self-Validating Workflow
The following step-by-step methodology ensures that every action is verified by a built-in validation check, establishing a self-validating safety system.
Fig 1. End-to-end operational workflow for the safe handling and transfer of the nitrile compound.
Step 1: Environment & PPE Verification
-
Action: Engage the fume hood and verify the face velocity is between 0.4–0.6 m/s. Don the PPE specified in Table 2.
-
Causality: The high reactivity of the aldehyde necessitates continuous negative pressure to prevent inhalation.
-
Validation Check: Perform a tissue paper test at the sash opening; a distinct inward deflection visually validates the negative pressure containment.
Step 2: Weighing and Transfer
-
Action: Place a static eliminator (ionizing bar) near the analytical balance inside the hood. Transfer the powder using a ceramic or PTFE-coated spatula.
-
Causality: Halogenated powders are highly prone to triboelectric static buildup, which can cause the sudden aerosolization of toxic particulates.
-
Validation Check: The balance reading must remain stable for 10 seconds without drifting. A stable mass validates the absence of static interference and confirms a clean transfer.
Step 3: Reaction Introduction
-
Action: Pre-dissolve the compound in an anhydrous, aprotic solvent (e.g., DCM or THF) before introducing it to the main reaction vessel. Avoid direct contact with strong aqueous bases or acids.
-
Causality: Direct addition of the solid to reactive mixtures can cause localized exothermic spikes. Strong acids/bases can trigger unwanted hydrolysis of the nitrile or aldehyde groups.
-
Validation Check: The formation of a completely clear solution validates that the compound is fully solvated and ready for controlled, dropwise addition, preventing thermal runaway.
Step 4: Decontamination
-
Action: Quench residual powder on spatulas and glassware using a 10% sodium hypochlorite (bleach) solution, followed by a copious water rinse.
-
Causality: Hypochlorite oxidizes the reactive aldehyde to a benign carboxylic acid, neutralizing its electrophilic sensitization potential.
-
Validation Check: The disappearance of any residual yellow tint on the glassware, followed by a neutral pH strip reading of the final rinse water, validates complete decontamination.
Emergency Response & Spill Management
In the event of an accidental release, immediate and structured action is required to prevent exposure and cross-contamination.
Fig 2. Decision matrix and operational workflow for chemical spill containment and decontamination.
Spill Protocol:
-
Isolate: If the spill occurs outside the fume hood, immediately evacuate the immediate vicinity.
-
Contain: Do NOT use water or acidic neutralizers, as this may generate toxic vapors. Cover the solid spill with an inert, damp absorbent (e.g., sand or vermiculite) to suppress dust.
-
Collect: Use non-sparking plastic tools to sweep the absorbed mixture into a heavy-duty, sealable biohazard or hazardous waste bag.
-
Clean: Wash the affected surface with a mild detergent and water.
Disposal Plan
Due to the presence of halogens (Br, F) and a nitrile group, this chemical cannot be disposed of in standard organic waste streams.
-
Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels) must be placed in a sealed, clearly labeled "Halogenated Toxic Solid Waste" container.
-
Liquid Waste: Reaction filtrates and solvent washes must be routed to a "Halogenated Organic Waste" carboy. Critical: Ensure the waste carboy does not contain strong acids (e.g., HCl, H₂SO₄), as mixing nitriles with strong acids can catalyze the release of hydrogen cyanide gas.
References
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." eCFR, Accessed March 2026. URL:[Link]
-
Natsch, A., Gfeller, H., Haupt, T., & Brunner, G. "Chemical Reactivity and Skin Sensitization Potential for Benzaldehydes: Can Schiff Base Formation Explain Everything?" Chemical Research in Toxicology, 25(10), 2203-15, 2012. URL:[Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902–7917, 2010. URL:[Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
